molecular formula C28H38O6 B15595860 Ingenol-5,20-acetonide-3-O-angelate

Ingenol-5,20-acetonide-3-O-angelate

Cat. No.: B15595860
M. Wt: 470.6 g/mol
InChI Key: STFFIQHUWFISBB-RHKHLFRASA-N
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Description

Ingenol-5,20-acetonide-3-O-angelate is a useful research compound. Its molecular formula is C28H38O6 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

IUPAC Name

[(4S,5S,6R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18?,19?,20?,22+,23-,27?,28-/m1/s1

InChI Key

STFFIQHUWFISBB-RHKHLFRASA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a diterpenoid natural product derivative that serves as a key synthetic intermediate in the semi-synthesis of Ingenol (B1671944) 3-angelate (also known as Ingenol Mebutate or PEP005). Ingenol 3-angelate is a potent activator of Protein Kinase C (PKC) and is the active ingredient in a topical medication approved for the treatment of actinic keratosis, a premalignant skin condition. Due to its role as a direct precursor to this important therapeutic agent, understanding the chemical properties and synthesis of this compound is of significant interest to researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of the biological signaling pathways of its therapeutically active product, Ingenol 3-angelate.

Chemical Properties

General and Computed Properties
PropertyValueSource
Chemical Formula C₂₈H₃₈O₆[1]
Molecular Weight 470.6 g/mol [1]
CAS Number 87980-68-5[1]
Appearance White to off-white solidMedChemExpress Certificate of Analysis
Purity (HPLC) 98.18%MedChemExpress Certificate of Analysis
XLogP3 3.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 4[1]
Exact Mass 470.26683893 Da[1]
Monoisotopic Mass 470.26683893 Da[1]
Topological Polar Surface Area 82.1 Ų[1]
Heavy Atom Count 34[1]
Solubility
SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl Acetate (B1210297)Soluble
DMSOSoluble (50 mg/mL with sonication)[2]
AcetoneSoluble

Experimental Protocols

The synthesis of this compound is a crucial step in the semi-synthetic route to Ingenol 3-angelate. The following protocol is based on established laboratory procedures.

Synthesis of this compound

Objective: To synthesize this compound via the esterification of ingenol-5,20-acetonide with angelic acid.

Materials:

Procedure:

  • A solution of ingenol-5,20-acetonide (100 mg, 0.26 mmol), angelic acid (39 mg, 0.39 mmol, 1.5 molar equivalents), and DMAP (48 mg, 0.39 mmol, 1.5 molar equivalents) is prepared in toluene (4 ml).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Following the reaction, the mixture is filtered through a bed of celite and the solvent is evaporated.

  • The resulting crude material is filtered through a small plug of silica gel (approximately 5 g) and the solvent is again evaporated.

  • The residue is then purified by silica gel gravity column chromatography using a solvent system of petroleum ether:EtOAc (85:15).

  • Fractions containing the desired product are collected and the solvent is evaporated to yield this compound.

Spectroscopic Data

Biological Significance and Signaling Pathways

This compound is primarily significant as a synthetic precursor to Ingenol 3-angelate. The biological activity of Ingenol 3-angelate has been extensively studied and is central to its therapeutic effects.

Mechanism of Action of Ingenol 3-angelate

Ingenol 3-angelate is a potent activator of Protein Kinase C (PKC), with a particular affinity for the delta isoform (PKCδ).[3][4] The activation of PKCδ initiates a signaling cascade that leads to apoptosis and cell death in rapidly proliferating cells, such as those found in actinic keratosis lesions.

The downstream signaling pathway following PKCδ activation by Ingenol 3-angelate involves the activation of the MEK/ERK pathway.[3][4][5] This cascade ultimately leads to the induction of interleukin decoy receptors IL1R2 and IL13RA2, which are functionally linked to the reduction in viability of the treated cells.[3][4][5]

Furthermore, activated PKCδ can translocate to the nucleus and phosphorylate various transcription factors, including STAT1, which is a downstream target of PKCδ and plays a role in regulating apoptosis by activating target genes.[6][7] The activation of PKCδ can also lead to the induction of apoptosis through the activation of caspase-3.[8]

Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Purification Ingenol_acetonide Ingenol-5,20-acetonide Esterification Esterification Ingenol_acetonide->Esterification Angelic_acid Angelic Acid Angelic_acid->Esterification DMAP DMAP (catalyst) DMAP->Esterification Toluene Toluene (solvent) Toluene->Esterification Stirring 2h at RT Stirring->Esterification Filtration Filtration (Celite) Evaporation Evaporation Filtration->Evaporation Chromatography Silica Gel Chromatography (Petroleum ether:EtOAc 85:15) Evaporation->Chromatography Product This compound Chromatography->Product Esterification->Filtration

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Ingenol 3-angelate

G Signaling Pathway of Ingenol 3-angelate cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol Ingenol 3-angelate PKC PKCδ (inactive) Ingenol->PKC Binds and activates PKC_active PKCδ (active) MEK MEK PKC_active->MEK Phosphorylates STAT1 STAT1 PKC_active->STAT1 Translocates to nucleus and phosphorylates ERK ERK MEK->ERK Phosphorylates IL_receptors IL1R2 & IL13RA2 Induction ERK->IL_receptors Apoptotic_genes Apoptotic Gene Transcription STAT1->Apoptotic_genes Apoptosis Apoptosis / Cell Death Apoptotic_genes->Apoptosis IL_receptors->Apoptosis

Caption: Ingenol 3-angelate induced PKCδ signaling cascade.

Conclusion

This compound is a vital intermediate in the production of the anticancer agent Ingenol 3-angelate. While detailed information on its specific physical and biological properties is limited, its synthesis is well-defined. The ultimate biological impact of this compound is realized through its conversion to Ingenol 3-angelate, which modulates the PKC signaling pathway to induce apoptosis in targeted cells. This guide provides a foundational understanding of this compound for professionals engaged in the research and development of novel therapeutics.

References

Technical Guide: Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 87980-68-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ingenol-5,20-acetonide-3-O-angelate, a key synthetic intermediate in the production of Ingenol (B1671944) Mebutate (also known as Ingenol-3-angelate or PEP005). While the primary biological activity is attributed to the deprotected form, Ingenol Mebutate, understanding the properties and synthesis involving the acetonide is crucial for research and development in oncology and dermatology.

Core Compound Properties

This compound serves as a protected derivative of ingenol, a complex diterpene isolated from the sap of plants from the Euphorbia genus, particularly Euphorbia peplus and Euphorbia lathyris.[1] The acetonide group protects the C5 and C20 hydroxyl groups, allowing for selective esterification at the C3 position.

PropertyValueSource
CAS Number 87980-68-5[2][3][4]
Molecular Formula C28H38O6[2]
Molecular Weight 470.6 g/mol [3]
Synonyms Ingenol 5,20-acetonide 3-angelate, Ingenol 3-angelate 5,20-acetonide[5]
Primary Use Intermediate in the semisynthesis of Ingenol Mebutate (PEP005)[1][6]

Biological Activity and Mechanism of Action (of the active form, Ingenol Mebutate)

The biological significance of this compound lies in its role as a precursor to Ingenol Mebutate, a potent activator of Protein Kinase C (PKC).[7] The mechanism of action for Ingenol Mebutate involves a dual effect: rapid induction of cell death in dysplastic cells and a subsequent inflammatory response that eliminates residual tumor cells.[8]

Primary Cellular Effects:

  • PKC Activation: Ingenol Mebutate is a broad-range activator of classical and novel PKC isoenzymes, with a particular affinity for PKCδ.[2] This activation is central to its pro-apoptotic effects.

  • Induction of Necrosis and Apoptosis: At high concentrations, Ingenol Mebutate induces rapid cellular necrosis through mitochondrial swelling and plasma membrane rupture.[8] At lower concentrations, it triggers apoptosis, particularly in malignant cells like leukemia and melanoma.[2] This process is often mediated by the activation of caspase-3.[2]

  • Inflammatory Response: The compound stimulates keratinocytes to release pro-inflammatory cytokines and chemokines, such as IL-8, TNF-α, IL-1β, and IL-6.[9] This leads to the recruitment of neutrophils, which contribute to the clearance of remaining tumor cells.[8][10]

Signaling Pathways

Ingenol Mebutate's activation of PKC triggers downstream signaling cascades critical to its anti-cancer effects. The PKCδ isoform appears to be a central player.[2][3] Activation of PKCδ can lead to the phosphorylation of MEK and ERK, components of the MAPK pathway, which influences cell death.[3][4] Furthermore, Ingenol Mebutate has been shown to downregulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[11] This involves inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[11]

Ingenol_Mebutate_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol Mebutate Ingenol Mebutate PKC PKC Isoforms (esp. PKCδ) Ingenol Mebutate->PKC Activates MEK MEK PKC->MEK Phosphorylates NFkB_complex p65/p50-IκB PKC->NFkB_complex Inhibits (via IκB) ERK ERK MEK->ERK Phosphorylates Apoptosis Apoptosis ERK->Apoptosis p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation (Inhibited) Gene_Transcription Gene Transcription (Survival Inhibition) p65_p50_nuc->Gene_Transcription

Caption: Simplified signaling pathway of Ingenol Mebutate.

Quantitative Biological Data

The following table summarizes key quantitative data for the active compound, Ingenol Mebutate (PEP005).

ParameterCell Line / TargetValueSource
IC50 Pancreatic Cancer (Panc-1)43.1 ± 16.8 nM (72h exposure)[12]
IC50 Colon Cancer (Colo-205)11.9 ± 1.307 nM
Apoptosis Induction Cutaneous T-Cell Lymphoma (CTCL)50 nM[2]
Cytotoxicity Keratinocytes, HSC-5, HeLa200-300 µM[13]
Pro-inflammatory Cytokine Release Keratinocytes100 nM[9]

Experimental Protocols

Semisynthesis of Ingenol Mebutate via Ingenol-5,20-acetonide

A high-yield, stereoconservative method has been developed for the preparation of Ingenol Mebutate. This process avoids the isomerization of the angelate group to the tiglate form.[1][6] The core of this protocol involves the protection of the C5 and C20 hydroxyls of ingenol as an acetonide, followed by selective esterification and deprotection.

Semisynthesis_Workflow Start Ingenol (from Euphorbia lathyris) Step1 Protection Step: React with 2,2-dimethoxypropane and a catalytic acid (e.g., p-TsOH) Start->Step1 Intermediate1 Ingenol-5,20-acetonide Step1->Intermediate1 Step2 Angeloylation: Selective esterification of the C3-OH group with angelic anhydride (B1165640) or similar activated angelic acid derivative. Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Deprotection: Acid-catalyzed hydrolysis to remove the acetonide group. Intermediate2->Step3 End Ingenol Mebutate (PEP005) Step3->End

Caption: Workflow for the semisynthesis of Ingenol Mebutate.
In Vitro Apoptosis Induction Assay

This protocol outlines a general method for assessing the pro-apoptotic effects of Ingenol Mebutate on cancer cell lines, based on methodologies described in the literature.[2]

  • Cell Culture: Culture target cancer cells (e.g., CTCL cell lines) in appropriate media and conditions (e.g., 37°C, 5% CO2) to achieve exponential growth.

  • Treatment: Seed cells in multi-well plates. Treat with various concentrations of Ingenol Mebutate (e.g., 10 nM to 1 µM) or vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

  • Analysis of Mitochondrial Membrane Potential:

    • Harvest cells and stain with a fluorescent dye sensitive to mitochondrial membrane potential, such as TMRM+.

    • Analyze the cell population using a flow cytometer to quantify the percentage of cells with depolarized mitochondria, an early indicator of apoptosis.

  • Caspase-3 Activation Analysis:

    • Lyse treated and control cells to obtain protein extracts.

    • Perform Western blotting using an antibody specific for cleaved (active) caspase-3. An increase in the cleaved form indicates apoptosis execution.

  • Cell Viability Assessment:

    • In a parallel experiment, use a cell viability assay such as WST-1 or MTT.

    • Add the reagent to the wells, incubate, and measure the absorbance according to the manufacturer's protocol to determine the percentage of viable cells relative to the control.

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Culture Cancer Cell Line A2 Seed Cells into Multi-well Plates A1->A2 B1 Add Ingenol Mebutate (various concentrations) A2->B1 B2 Incubate for 24-72 hours B1->B2 C1 Flow Cytometry (Mitochondrial Potential) B2->C1 C2 Western Blot (Cleaved Caspase-3) B2->C2 C3 WST-1 / MTT Assay (Cell Viability) B2->C3 Result Quantify Apoptosis & Determine IC50 C1->Result C2->Result C3->Result

Caption: General workflow for an in vitro apoptosis assay.

Conclusion

This compound is a pivotal molecule in the chemical synthesis of Ingenol Mebutate, a drug with significant clinical application in dermatology. While the acetonide itself is a protected intermediate, the biological activity of its deprotected product is profound, centering on the activation of PKC isoforms and the subsequent induction of a dual mechanism of tumor cell killing. For researchers in drug development, a thorough understanding of the synthesis, handling, and subsequent biological pathways of the active form is essential for leveraging the therapeutic potential of the ingenane (B1209409) diterpene class of compounds.

References

In-depth Technical Guide: Molecular Weight of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of Ingenol-5,20-acetonide-3-O-angelate, a significant natural compound. The following sections present the molecular formula, a comprehensive calculation of its molecular weight, and the experimental protocols implicitly involved in determining these values.

Quantitative Data Summary

A clear understanding of a compound's molecular properties begins with its fundamental quantitative data. The table below summarizes the key information for this compound.

ParameterValueSource
Molecular Formula C28H38O6[1][2]
Calculated Molecular Weight 470.60 g/mol [1][2]
Monoisotopic Mass 470.26683893 Da[2]

Experimental Protocols: Determination of Molecular Weight

The determination of the molecular weight of a compound like this compound relies on established analytical techniques. The primary method is mass spectrometry, which provides the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry (HRMS) is crucial for determining the accurate monoisotopic mass, which in turn helps in confirming the elemental composition.

The molecular formula is typically elucidated through a combination of techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR experiments provide detailed information about the chemical structure and the number of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the mass of the molecule.

  • Elemental Analysis: This classic technique provides the percentage composition of each element in the compound, which is used to derive the empirical formula.

The molecular weight is then calculated from the confirmed molecular formula using the standard atomic weights of the constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The molecular formula for this compound is C28H38O6[1][2]. The calculation is as follows:

ElementNumber of AtomsStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)2812.011336.308
Hydrogen (H)381.00838.304
Oxygen (O)615.99995.994
Total Molecular Weight 470.606

Note: The standard atomic weights are weighted averages of the naturally occurring isotopes of each element.

Visualization of Molecular Information

The following diagram illustrates the logical relationship between the compound, its molecular formula, and its calculated molecular weight.

MolecularWeight Compound This compound Formula Molecular Formula: C28H38O6 Compound->Formula has a MolecularWeight Molecular Weight: 470.60 g/mol Formula->MolecularWeight which corresponds to a

Relationship between Compound, Formula, and Molecular Weight.

References

Unveiling the Origins of a Potent Diterpenoid: A Technical Guide to the Natural Sources of Ingenol-3-Angelate and its Acetonide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sourcing of ingenol-3-angelate (ingenol mebutate) and clarifies the synthetic nature of its derivative, ingenol-5,20-acetonide-3-O-angelate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visualizations of relevant biological and chemical pathways.

Executive Summary

Ingenol-3-angelate, commercially known as ingenol (B1671944) mebutate, is a potent diterpenoid ester with significant applications in dermatology, most notably for the treatment of actinic keratosis. The primary natural source of this compound is the sap of the plant Euphorbia peplus. While other species of the Euphorbia genus also contain ingenol esters, E. peplus is the most recognized source for direct extraction of ingenol mebutate.

Conversely, This compound is not a naturally occurring compound. It is a key semi-synthetic intermediate created to facilitate the efficient and regioselective synthesis of ingenol-3-angelate. The precursor for this synthesis, ingenol, is most abundantly extracted from the seeds of Euphorbia lathyris. This guide will detail the natural sources of the parent compounds and the synthetic pathway involving the acetonide derivative.

Natural Sources and Quantitative Yields of Ingenol and Ingenol Mebutate

The primary sources of ingenol and its angelate ester are plants belonging to the Euphorbia genus. The yields of these compounds can vary significantly based on the plant species, the part of the plant used, geographical location, and extraction methodology.

CompoundPlant SourcePlant PartYieldReference
Ingenol Mebutate (Ingenol-3-angelate) Euphorbia peplusAerial parts (fresh weight)1.1 mg/kg[1]
Ingenol Euphorbia lathyrisSeeds (dried)~100 - 275 mg/kg[2]
Ingenol Euphorbia myrsinitesLower leafless stems (dry weight)547 mg/kg[3]
Ingenol Mebutate (PEP005) Euphorbia peplus-Biomass yields of up to 460 g/m² achieved, with PEP005 concentration varying.[4]

Experimental Protocols

Extraction and Isolation of Ingenol from Euphorbia lathyris Seeds

The following protocol is a summarized representation of established methods for the extraction and isolation of ingenol.

Objective: To extract and purify ingenol from the seeds of Euphorbia lathyris.

Methodology:

  • Grinding and Defatting: The dried seeds of E. lathyris are finely ground. The resulting powder is then subjected to extraction with a nonpolar solvent, such as hexane (B92381) or petroleum ether, to remove the bulk of the seed oil.

  • Methanol Extraction: The defatted seed meal is then extracted with methanol. This step is designed to extract the polar diterpenoid esters, including ingenol esters.

  • Hydrolysis (Methanolysis): The methanolic extract, containing a mixture of ingenol esters, is subjected to transesterification. This is typically achieved by adding a base, such as sodium methoxide (B1231860) in methanol. This process cleaves the various ester groups from the ingenol backbone, yielding the parent ingenol.

  • Solvent Partitioning: The resulting mixture is then partitioned between an organic solvent (e.g., ethyl acetate) and water. Ingenol, being moderately polar, will preferentially move to the organic phase.

  • Chromatographic Purification: The crude ingenol extract is then subjected to a series of chromatographic steps for purification. This often involves:

    • Silica Gel Column Chromatography: Using a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification to obtain high-purity ingenol.

Quantification of Ingenol using UHPLC-MS/MS

A reliable method for the quantification of ingenol in plant extracts involves Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)[3].

Instrumentation:

  • UHPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

  • Sample Preparation: Plant extracts are prepared as described above (methanolysis and solid-phase extraction).

  • Internal Standard: An isotopically labeled internal standard, such as ¹⁸O-labelled ingenol, is added to the samples and calibration standards to ensure accurate quantification.

  • Chromatographic Separation: The samples are injected onto a C18 reversed-phase column. A gradient elution with solvents like water (containing a small amount of formic acid) and acetonitrile (B52724) is used to separate ingenol from other components in the extract.

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both ingenol and the internal standard are monitored for high selectivity and sensitivity.

  • Quantification: A calibration curve is generated using standards of known ingenol concentrations. The concentration of ingenol in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway of Ingenol Mebutate

Ingenol mebutate is a known activator of Protein Kinase C (PKC), which initiates a downstream signaling cascade leading to apoptosis and an inflammatory response in treated cells. The primary pathway involved is the PKC/MEK/ERK pathway.

G Ingenol Mebutate Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Ingenol_Mebutate Ingenol Mebutate (extracellular) PKC_delta PKCδ (Protein Kinase C delta) Ingenol_Mebutate->PKC_delta Activation MEK MEK (MAPK/ERK Kinase) PKC_delta->MEK Phosphorylation ERK ERK (Extracellular signal-regulated kinase) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Gene Expression (e.g., IL1R2, IL13RA2) Transcription_Factors->Gene_Expression Induction Apoptosis Apoptosis Gene_Expression->Apoptosis Inflammation Inflammation Gene_Expression->Inflammation

Caption: PKC/MEK/ERK signaling cascade initiated by Ingenol Mebutate.

Semi-synthesis of Ingenol-3-Angelate: The Role of Ingenol-5,20-acetonide

As "this compound" is a synthetic intermediate, its creation is a crucial step in the semi-synthesis of ingenol mebutate from ingenol. The acetonide group serves as a protecting group for the hydroxyl functions at positions C5 and C20, allowing for the selective esterification of the C3 hydroxyl group.

G Semi-synthesis of Ingenol Mebutate cluster_extraction Extraction & Isolation cluster_synthesis Semi-synthesis Euphorbia_lathyris Euphorbia lathyris seeds Ingenol Ingenol Euphorbia_lathyris->Ingenol Extraction & Hydrolysis Protection Protection Step: Reaction with Acetone Ingenol->Protection Ingenol_Acetonide Ingenol-5,20-acetonide Protection->Ingenol_Acetonide Esterification Esterification: Reaction with Angelic Acid Ingenol_Acetonide->Esterification Protected_Angelate This compound Esterification->Protected_Angelate Deprotection Deprotection Step: Acidic Hydrolysis Protected_Angelate->Deprotection Ingenol_Mebutate Ingenol-3-angelate (Ingenol Mebutate) Deprotection->Ingenol_Mebutate

Caption: Workflow for the semi-synthesis of Ingenol Mebutate.

Conclusion

This technical guide has established that while the potent therapeutic agent ingenol-3-angelate (ingenol mebutate) is naturally derived from Euphorbia peplus, its derivative, this compound, is a product of semi-synthesis. The most abundant natural source for the precursor ingenol is Euphorbia lathyris. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, enabling a deeper understanding of the sourcing and synthesis of these important compounds.

References

Unveiling the Biological intricacies of Ingenol Mebutate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biological Activity of Ingenol-3-O-angelate and its Synthetic Precursor, Ingenol-5,20-acetonide-3-O-angelate

Introduction

Ingenol-3-O-angelate, also known as Ingenol (B1671944) Mebutate (and formerly as PEP005), is a diterpene ester derived from the sap of the plant Euphorbia peplus. It is the active ingredient in Picato®, a topical gel approved for the treatment of actinic keratosis. The compound has garnered significant interest within the scientific community for its potent and multifaceted biological activities, primarily centered around the modulation of Protein Kinase C (PKC) isoforms. This technical guide provides a comprehensive overview of the biological activity of Ingenol-3-O-angelate, with a particular focus on its mechanism of action, effects on cellular signaling pathways, and its preclinical and clinical implications.

It is important to distinguish Ingenol-3-O-angelate from its synthetic precursor, This compound . The latter is a key intermediate in the semi-synthesis of Ingenol-3-O-angelate, where the 5,20-acetonide group serves as a protecting group. While commercially available for research purposes, there is a notable lack of publicly available data on the specific biological activity of this compound itself. Therefore, this guide will focus on the extensively studied and biologically active end-product, Ingenol-3-O-angelate.

Mechanism of Action: A Potent Modulator of Protein Kinase C

The primary mechanism of action of Ingenol-3-O-angelate is its function as a potent activator of the Protein Kinase C (PKC) family of enzymes. PKCs are a group of serine/threonine kinases that play crucial roles in a variety of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Ingenol-3-O-angelate is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes[1][2].

The binding of Ingenol-3-O-angelate to the C1 domain of PKCs mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the translocation of PKC isoforms from the cytosol to cellular membranes and their subsequent activation. This activation triggers a cascade of downstream signaling events that are highly cell-type and context dependent.

Quantitative Biological Activity Data

The potency of Ingenol-3-O-angelate has been quantified in various in vitro systems. The following tables summarize the available inhibitory and binding constants for different PKC isoforms and its cytotoxic effects on various cancer cell lines.

PKC IsoformBinding Affinity (Ki) (nM)
PKC-α0.3
PKC-β0.105
PKC-γ0.162
PKC-δ0.376
PKC-ε0.171

Data sourced from Medchemexpress.[3]

Cell LineCancer TypeIC50
WEHI-231B-cell lymphoma1.41 ± 0.255 nM
HOP-92Non-small cell lung cancer3.24 ± 2.01 nM
Colo-205Colorectal cancer11.9 ± 1.307 nM
A2058Melanoma~38 µM
HT144Melanoma~46 µM
K562Chronic Myeloid LeukemiaNot specified, but potent
Primary AML cellsAcute Myeloid LeukemiaNanomolar range

Data compiled from multiple sources.[3][4][5][6]

Cellular Signaling Pathways Modulated by Ingenol-3-O-angelate

The activation of PKC by Ingenol-3-O-angelate initiates a complex network of intracellular signaling pathways, ultimately leading to diverse cellular outcomes such as apoptosis, necrosis, and inflammation.

Pro-Apoptotic Signaling

In many cancer cell lines, particularly those of hematopoietic origin, Ingenol-3-O-angelate induces apoptosis primarily through the activation of PKCδ[1][6]. This leads to the activation of downstream effector caspases, such as caspase-3, and an increase in the expression of the pro-apoptotic protein Bax[1]. The activation of PKCδ and subsequent pro-apoptotic signaling appears to be a key component of its anti-leukemic activity[6].

In colon cancer cells, Ingenol-3-O-angelate-induced apoptosis is associated with the activation of the Ras/Raf/MAPK pathway and the inhibition of the pro-survival PI3K/AKT signaling pathway. Specifically, it leads to increased phosphorylation of PKCδ, Raf1, ERK1/2, JNK, p38 MAPK, and PTEN, while reducing the levels of phosphorylated AKT.

Pro_Apoptotic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3A Ingenol-3-O-angelate PKC PKC Isoforms (e.g., PKCδ) I3A->PKC Activates Ras Ras PKC->Ras JNK JNK PKC->JNK p38 p38 PKC->p38 PI3K PI3K PKC->PI3K Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis p38->Apoptosis AKT AKT PI3K->AKT AKT->Apoptosis Inhibits Inflammatory_Signaling I3A Ingenol-3-O-angelate PKC PKC Activation (in Endothelial & Immune Cells) I3A->PKC NFkB NF-κB Signaling I3A->NFkB Inhibits Adhesion Upregulation of E-selectin & ICAM-1 PKC->Adhesion Chemokines Release of IL-8 PKC->Chemokines COX2_iNOS COX-2 & iNOS Expression NFkB->COX2_iNOS Neutrophil Neutrophil Recruitment Adhesion->Neutrophil Chemokines->Neutrophil TumorClearance Tumor Cell Clearance Neutrophil->TumorClearance Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Interpretation CellCulture Cancer Cell Lines Treatment Treatment with Ingenol-3-O-angelate CellCulture->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT Flow Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->Flow Western Western Blot (Protein Expression & Phosphorylation) Treatment->Western IC50 Determine IC50 Values MTT->IC50 ApoptosisQuant Quantify Apoptosis Flow->ApoptosisQuant PathwayAnalysis Analyze Signaling Pathway Modulation Western->PathwayAnalysis

References

The Mechanistic Landscape of Ingenol Derivatives: A Technical Overview Focused on Ingenol 3-Angelate, a Proxy for Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, publicly available research specifically elucidating the mechanism of action for Ingenol-5,20-acetonide-3-O-angelate is limited. This guide, therefore, leverages the substantial body of research available for the closely related and well-characterized compound, Ingenol (B1671944) 3-angelate (also known as Ingenol mebutate and PEP005). It is hypothesized that this compound, as a potent activator of Protein Kinase C (PKC), shares a similar foundational mechanism. However, the acetonide functional group may influence its potency, isoform specificity, and pharmacokinetic properties. The following information should be interpreted as a foundational guide for researchers.

Core Mechanism of Action: Protein Kinase C Activation

Ingenol esters are renowned for their potent activation of the Protein Kinase C (PKC) family of serine/threonine kinases. These enzymes are critical regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The primary mechanism involves the binding of the ingenol ester to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms, mimicking the action of the endogenous second messenger diacylglycerol (DAG). This binding event recruits the PKC enzyme to the cell membrane, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein substrates.

Signaling Pathways

The activation of PKC by Ingenol 3-angelate initiates a cascade of downstream signaling events. A key pathway implicated in its pro-apoptotic and inflammatory responses is the NF-κB signaling cascade. In certain cellular contexts, such as acute myeloid leukemia (AML) cells, the activation of specific PKC isoforms like PKCδ is a critical step leading to apoptosis.[1] Conversely, in T-cells, activation of PKCθ can promote cell survival through the NF-κB pathway.[1]

PKC_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol_Ester Ingenol 3-Angelate PKC Protein Kinase C (PKC) Ingenol_Ester->PKC Activates IKK IKK Complex PKC->IKK Phosphorylates & Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Becomes Active DNA DNA NFkB_active->DNA Translocates & Binds Gene_Expression Gene Expression (e.g., Pro-inflammatory cytokines, Apoptosis regulators) DNA->Gene_Expression Regulates

Figure 1: Simplified PKC-NF-κB signaling pathway activated by Ingenol 3-Angelate.

Quantitative Data

The following table summarizes the available quantitative data for the activity of Ingenol 3-angelate. Data for this compound is not currently available in the public domain.

CompoundTargetAssay TypeValueCell Line/SystemReference
Ingenol 3-angelate (PEP005)Broad range of PKC isoformsKinase AssayNot specifiedHuman T cells, Acute Myeloid Leukemia cells[1]
Ingenol 3-angelate (PEP005)Apoptosis InductionCell-basedNot specifiedAcute Myeloid Leukemia cells[1]
Ingenol 3-angelate (PEP005)HIV ReactivationCell-basedNot specifiedPrimary CD4+ T cells from HIV infected individuals[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below is a representative protocol for a kinase assay to assess PKC activation, based on methodologies used for Ingenol 3-angelate.

Protein Kinase C (PKC) Activity Assay

Objective: To determine the effect of this compound on the activity of specific PKC isoforms.

Materials:

  • Recombinant human PKC isoforms (e.g., PKCδ, PKCθ)

  • Fluorescently labeled PKC substrate peptide

  • ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) as positive controls

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader with fluorescence detection capabilities

Workflow:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PKC Isoforms - Substrate Peptide - ATP - Assay Buffer start->prepare_reagents prepare_compounds Prepare Serial Dilutions of: - this compound - Positive Controls (e.g., Phorbol Ester) prepare_reagents->prepare_compounds add_reagents Add to 96-well Plate: 1. Assay Buffer 2. PKC Isoform 3. PS/DAG (for control) 4. Test Compound prepare_compounds->add_reagents pre_incubation Pre-incubate at Room Temperature add_reagents->pre_incubation initiate_reaction Initiate Reaction by Adding: 1. Fluorescent Substrate 2. ATP pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction (e.g., with EDTA solution) incubation->stop_reaction read_plate Read Fluorescence on Microplate Reader stop_reaction->read_plate analyze_data Analyze Data: - Calculate % Inhibition/Activation - Determine EC50/IC50 read_plate->analyze_data end End analyze_data->end

References

A Technical Guide to the Discovery, Isolation, and Cellular Mechanisms of Ingenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) and its derivatives are a class of diterpenoid compounds first identified in the mid-20th century. These natural products, found predominantly in the Euphorbia plant genus, exhibit a complex and unique tetracyclic structure that has intrigued chemists and pharmacologists alike. The most prominent derivative, ingenol mebutate (also known as ingenol-3-angelate), gained significant attention as the active ingredient in Picato®, a topical gel formerly approved for the treatment of actinic keratosis, a precursor to non-melanoma skin cancer.[1][2] This guide provides an in-depth technical overview of the discovery and isolation of ingenol compounds, details key experimental protocols, and elucidates their primary mechanism of action.

Section 1: Discovery and Natural Sources

The parent compound, ingenol, was first isolated in 1968 by Hecker and his colleagues from the latex of Euphorbia ingens. The full, complex structure, featuring a highly strained "in/out" bridged bicyclo[4.4.1]undecane core, was confirmed by X-ray crystallography in 1970.

Ingenol compounds are primarily found as esters in the milky latex of various Euphorbia species. The specific ester moiety significantly influences the biological activity of the molecule.

  • Euphorbia peplus : Commonly known as petty spurge, the sap of this plant is the primary natural source of ingenol mebutate.[3] However, the concentration is relatively low, making large-scale extraction challenging.[2]

  • Euphorbia lathyris : Known as caper spurge, the seeds of this plant are a rich and commercially viable source of ingenol esters.[2][4] This species has become the preferred source for obtaining the ingenol precursor for the semi-synthesis of ingenol mebutate.[2]

  • Euphorbia seguieriana : The latex of this species was also identified early on as a source of irritant and cocarcinogenic ingenol compounds.

  • Euphorbia trigona : This species has been investigated as a source of various ingenol and ingol-type diterpenoids with cytotoxic activity.[5]

Section 2: Isolation and Purification Protocols

The isolation of ingenol from natural sources is a multi-step process that has been refined over the years to improve efficiency and yield. Early methods were laborious, involving multiple solvent partitions and chromatographic steps.[6] A more streamlined and practical process was later developed, focusing on the abundant source material from Euphorbia lathyris seeds.[6][7]

Experimental Protocol: Expeditious Isolation of Ingenol from E. lathyris Seeds

This protocol is based on the procedure developed by Appendino et al. (1999), which streamlines the separation and hydrolysis steps.[6][7]

1. Extraction and Separation of the Diterpenoid Fraction:

  • Starting Material: Milled seeds of Euphorbia lathyris (e.g., 1 kg).

  • Defatting: The milled seeds are first defatted by percolation with an n-alkane solvent such as n-hexane at room temperature. The resulting seed oil contains the mixture of diterpenoid esters.

  • Methanol (B129727) Extraction: The oil is then partitioned against methanol (MeOH). The diterpenoid esters preferentially move into the methanolic phase. This step is repeated multiple times to ensure efficient extraction.

  • Solvent Removal: The combined methanolic extracts are concentrated under reduced pressure to yield a crude diterpenoid fraction.

2. Selective Hydrolysis of Ingenol Esters:

  • Rationale: The crude fraction contains both ingenol esters and other macrocyclic diterpenoid esters (lathyranes). Ingenol esters possess free hydroxyl groups that catalyze the deacylation of neighboring esters in the presence of a cyanide anion, while the macrocyclic esters, lacking these free hydroxyls, remain unreacted.[6]

  • Procedure: The crude diterpenoid fraction is dissolved in methanol. A solution of potassium cyanide (KCN) in methanol is added. The reaction mixture is stirred at room temperature for several hours.

  • Quenching and Extraction: The reaction is quenched, and the mixture is partitioned between water and an organic solvent like ethyl acetate (B1210297) (EtOAc). The organic phase, containing free ingenol and unreacted macrocyclic esters, is collected and concentrated.

3. Chromatographic Purification of Ingenol:

  • Column Chromatography: The concentrated residue from the hydrolysis step is subjected to silica (B1680970) gel column chromatography.

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. The unreacted macrocyclic esters, being less polar, elute first. The polarity of the mobile phase is then increased to elute the more polar free ingenol.

  • Final Purification: Fractions containing ingenol are identified by thin-layer chromatography (TLC), pooled, and concentrated. If necessary, a final purification step via preparative HPLC can be performed to yield ingenol of high purity (>98%).

Visualization of the Isolation Workflow

G cluster_extraction Step 1: Extraction cluster_hydrolysis Step 2: Selective Hydrolysis cluster_purification Step 3: Purification A Milled E. lathyris Seeds B Percolation with n-Hexane A->B C Defatted Seed Meal (Discard) B->C D Seed Oil (Contains Diterpenoids) B->D E Partition against Methanol D->E F Crude Diterpenoid Fraction E->F G Dissolve in MeOH F->G H Add KCN / Stir at RT G->H I Mixture of Ingenol & Unreacted Macrocycles H->I J Silica Gel Column Chromatography I->J K Elution with Hexane-EtOAc Gradient J->K L Pure Ingenol (>98%) K->L M Macrocyclic Esters (Byproducts) K->M

Caption: Workflow for the isolation of ingenol from Euphorbia lathyris seeds.

Section 3: Mechanism of Action: PKC Signaling

The primary mechanism of action for ingenol mebutate and other active ingenol esters is the activation of Protein Kinase C (PKC) isoforms.[8] This activation triggers a dual response: rapid, direct cytotoxicity in the target cells and the induction of a localized inflammatory response that helps eliminate any remaining aberrant cells.

The key signaling cascade initiated by ingenol mebutate involves the PKCδ isoform, which in turn activates the MEK/ERK pathway.[8] This leads to changes in gene expression, including the upregulation of interleukin decoy receptors IL1R2 and IL13RA2, which are functionally linked to the reduction in cell viability.[8]

Visualization of the Ingenol Mebutate Signaling Pathway

G cluster_nucleus Nucleus cluster_effects Cellular Effects IM Ingenol Mebutate PKCd PKCδ (Protein Kinase C delta) IM->PKCd Activation MEK MEK PKCd->MEK Phosphorylation Necrosis Primary Necrosis (Direct Cytotoxicity) PKCd->Necrosis ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF IL1R2 IL1R2 Gene TF->IL1R2 Upregulation IL13RA2 IL13RA2 Gene TF->IL13RA2 Upregulation Viability Decreased Cell Viability IL1R2->Viability IL13RA2->Viability Inflammation Inflammation Necrosis->Inflammation

Caption: Ingenol mebutate signaling via the PKCδ/MEK/ERK pathway.

Experimental Protocols: Methods to Verify Mechanism of Action

The following are generalized protocols based on methodologies reported in the literature for investigating the cellular effects of ingenol compounds.[9][10][11]

1. Western Blotting for PKCδ and ERK Phosphorylation:

  • Cell Culture and Treatment: Plate cells (e.g., primary keratinocytes, SCC cell lines) and grow to 70-80% confluency. Treat cells with ingenol mebutate (e.g., 100 nM) for various time points (e.g., 0, 10, 30, 45 minutes).

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a polyacrylamide gel. Transfer separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: anti-phospho-PKCδ (e.g., Y311), anti-total-PKCδ, anti-phospho-ERK1/2, and anti-total-ERK.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Increased phosphorylation of PKCδ and ERK relative to total protein levels indicates pathway activation.

2. Quantitative PCR (qPCR) for Gene Expression Analysis:

  • Cell Culture and Treatment: Treat cells with ingenol mebutate (e.g., 100 nM) for a longer duration (e.g., 24 hours). Include vehicle-only controls.

  • RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green master mix and primers specific for target genes (IL1R2, IL13RA2) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression in treated samples relative to untreated controls. A significant increase in IL1R2 and IL13RA2 mRNA levels indicates transcriptional upregulation.

Section 4: Quantitative Data Summary

The following tables summarize key quantitative data related to the isolation and biological activity of ingenol compounds.

Table 1: Isolation Yields of Ingenol and Ingenol Mebutate

Compound Plant Source Plant Part Yield Reference(s)
Ingenol Euphorbia lathyris Seeds 0.25 - 0.30 g/kg [6]
Ingenol Euphorbia myrsinites Lower Stems 547 mg/kg (dry wt) [12]

| Ingenol Mebutate | Euphorbia peplus | Whole Plant | ~1.1 mg/kg |[1] |

Table 2: In Vitro Cytotoxicity of Ingenol Derivatives against Keratinocytes (HPV-Ker cell line)

Compound IC₅₀ (24h) IC₅₀ (48h) Reference
Ingenol Mebutate (Control) 0.84 µM 0.96 µM [5]
Compound 6¹ 0.39 µM - [5]
Compound 7² 0.32 µM - [5]
17-acetoxy-20-deoxyingenol 5-angelate 14.83 µM 7.93 µM [5]

¹ Structure identified as an ingenane-type diterpenoid isolated from E. trigona ² Structure identified as an ingenane-type diterpenoid isolated from E. trigona

Conclusion

Ingenol compounds, particularly ingenol mebutate, represent a fascinating class of natural products with potent biological activity. Sourced from the Euphorbia genus, their complex isolation has been streamlined, enabling further research and development. Their unique dual mechanism of action—centered on the activation of the PKCδ/MEK/ERK signaling pathway to induce both direct necrosis and a secondary inflammatory response—provides a powerful model for targeted therapies. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and oncology, facilitating further exploration into this important class of molecules.

References

An In-depth Technical Guide to the Role of Acetonide Protection in the Synthesis of Ingenol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of acetonide protection in the regioselective synthesis of ingenol (B1671944) esters, a class of diterpenoids with significant therapeutic potential. Ingenol mebutate (ingenol-3-angelate), a prominent member of this class, is the active ingredient in Picato®, a topical treatment for actinic keratosis. The strategic use of protecting groups is paramount in the chemical manipulation of the complex ingenol scaffold, which features multiple hydroxyl groups with varying reactivities. Acetonide protection of the C5 and C20 diol is a key strategy to achieve selective functionalization, particularly at the C3 hydroxyl group, which is crucial for the biological activity of many potent ingenol derivatives.

The Strategic Importance of Acetonide Protection

The ingenol backbone possesses hydroxyl groups at positions C3, C4, C5, and C20. The relative reactivity of these hydroxyls necessitates a robust protecting group strategy to achieve selective esterification. The formation of a cyclic ketal, specifically an acetonide (isopropylidene ketal), across the C5 and C20 hydroxyl groups is a favored approach.[1] This protection serves two primary purposes:

  • Deactivation of C5 and C20 Hydroxyls: By masking the C5 and C20 positions, the acetonide group prevents these nucleophilic centers from competing in acylation reactions.

  • Directing Acylation to C3: With the C5 and C20 diol protected, the C3 hydroxyl group becomes the most accessible and reactive site for esterification, enabling the regioselective synthesis of C3-esters like ingenol mebutate and ingenol disoxate.[2][3]

This strategy is a cornerstone of the semi-synthesis of various ingenol derivatives, starting from ingenol isolated from natural sources such as the seeds of Euphorbia lathyris.[4][5]

Synthetic Workflow and Experimental Protocols

The general workflow for the synthesis of C3-ingenol esters via acetonide protection involves a three-stage process: protection, esterification, and deprotection.

G cluster_workflow General Synthetic Workflow Ingenol Ingenol Acetonide Ingenol-5,20-acetonide Ingenol->Acetonide Protection (Acetone, Acid Catalyst) Ester Acetonide-Protected C3-Ingenol Ester Acetonide->Ester Regioselective Esterification (e.g., Angelic Acid, Coupling Agent) Final_Product Final C3-Ingenol Ester Ester->Final_Product Deprotection (Aqueous Acid)

Caption: General workflow for C3-ingenol ester synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ingenol-5,20-acetonide [1]

  • Reactants: Ingenol (1.0 eq), Pyridinium p-toluenesulfonate (PPTS, catalytic amount), Acetone (B3395972) (solvent).

  • Procedure:

    • Dissolve ingenol (100 mg, 0.29 mmol) in acetone (5 ml).

    • Add Pyridinium p-toluenesulfonate (50 mg) to the solution.

    • Stir the solution at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure.

    • Purify the residue using gravity column chromatography on silica (B1680970) gel to yield ingenol-5,20-acetonide.

  • Yield: Approximately 55%.[1]

Protocol 2: Synthesis of Ingenol-3-angelate from Ingenol-5,20-acetonide [1]

  • Reactants: Ingenol-5,20-acetonide (1.0 eq), Angelic acid (1.5 eq), 4-Dimethylaminopyridine (DMAP, 1.5 eq), Toluene (B28343) (solvent).

  • Procedure:

    • Prepare a solution of ingenol-5,20-acetonide (100 mg, 0.26 mmol), angelic acid (39 mg, 0.39 mmol), and DMAP (48 mg, 0.39 mmol) in toluene (4 ml).

    • Stir the mixture at room temperature for 2 hours.

    • Filter the reaction mixture through a bed of celite and evaporate the solvent.

    • Purify the resulting material by silica gel gravity column chromatography (petroleum ether:EtOAc 85:15) to yield the protected ingenol-3-angelate.

Protocol 3: Synthesis of Ingenol Disoxate Intermediate (Microwave-Assisted) [2]

  • Reactants: Ingenol-5,20-acetonide, appropriate carboxylate precursor, DMAP, Diisopropylethylamine (DIPEA), Acetonitrile (solvent).

  • Procedure:

    • Combine ingenol-5,20-acetonide with the carboxylate precursor in acetonitrile.

    • Add DMAP and DIPEA as catalysts.

    • Heat the reaction mixture using microwave irradiation at 150 °C.

    • After completion, purify the product to yield the protected ingenol disoxate.

  • Yield: 94%.[2]

Protocol 4: Acetonide Deprotection [2]

  • Reactants: Acetonide-protected ingenol ester, Aqueous hydrochloric acid.

  • Procedure:

    • Dissolve the acetonide-protected ingenol ester in a suitable solvent.

    • Add aqueous hydrochloric acid.

    • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

    • Perform an aqueous work-up, followed by extraction with an organic solvent.

    • Dry the organic phase, evaporate the solvent, and purify the final product by chromatography.

  • Yield: 69% for ingenol disoxate.[2]

Quantitative Data Summary

The efficiency of each synthetic step is crucial for the overall yield. The following table summarizes reported yields for key transformations in the semi-synthesis of ingenol esters using acetonide protection.

Reaction StageProductReagentsYieldReference
Protection Ingenol-5,20-acetonideIngenol, Acetone, PPTS55%[1]
Esterification (Microwave) Protected Ingenol DisoxateIngenol-5,20-acetonide, DMAP, DIPEA, MeCN94%[2]
Esterification (Conventional) Protected Ingenol-3-angelateIngenol-5,20-acetonide, Angelic Acid, DMAP, Toluene>80%[1]
Deprotection Ingenol DisoxateProtected Ingenol Disoxate, aq. HCl69%[2]

Stability Considerations: The Challenge of Acyl Migration

A significant challenge in the chemistry of ingenol esters is their propensity for acyl migration.[2] The ester group, particularly at the C3 position, can migrate to the C5 or C20 hydroxyls, leading to a mixture of isomers with potentially different biological activities and reduced shelf-life of the final drug product.[2][4] This rearrangement is often pH-dependent.[4] The development of more stable analogs, such as ingenol disoxate, was driven by the need to minimize this degradation pathway.[4] While acetonide protection provides excellent regiocontrol during the synthesis, the stability of the final deprotected ester remains a critical parameter for drug development.

G cluster_migration Acyl Migration in Ingenol Esters C3_Ester Ingenol-3-Ester (Active Compound) C5_Ester Ingenol-5-Ester (Isomer) C3_Ester->C5_Ester Migration C20_Ester Ingenol-20-Ester (Isomer) C5_Ester->C20_Ester Migration

Caption: Potential acyl migration pathways in C3-ingenol esters.

Biological Mechanism of Action: The Role of PKC Signaling

Ingenol esters exert their therapeutic effects through a dual mechanism of action, initiated by the activation of Protein Kinase C (PKC).[6][7]

  • Direct Cytotoxicity: Ingenol mebutate acts as a potent PKC agonist, with a particular affinity for the PKCδ isoform.[8][9] Activation of PKC triggers a downstream signaling cascade through MEK and ERK, leading to rapid primary necrosis of dysplastic keratinocytes.[10][11] This process involves mitochondrial swelling and subsequent rupture of the cell membrane.[7][8]

  • Immune Response: The necrotic cell death releases damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines.[6] This initiates a robust local inflammatory response, characterized by the infiltration of neutrophils.[7] These immune cells contribute to clearing the remaining tumor cells through antibody-dependent cellular cytotoxicity (ADCC).[7]

G cluster_pathway Ingenol Mebutate Signaling Pathway IM Ingenol Mebutate PKC PKCδ Activation IM->PKC MEK MEK Activation PKC->MEK Mito Mitochondrial Swelling PKC->Mito Pro-apoptotic effects ERK ERK Activation MEK->ERK Necrosis Primary Necrosis of Dysplastic Keratinocytes Mito->Necrosis Inflammation Inflammatory Response (Cytokine Release) Necrosis->Inflammation Neutrophils Neutrophil Infiltration Inflammation->Neutrophils ADCC ADCC & Tumor Cell Clearance Neutrophils->ADCC

Caption: Dual mechanism of action of ingenol mebutate.

Conclusion

The use of acetonide as a protecting group for the C5,C20-diol of ingenol is an elegant and effective strategy that enables the efficient, regioselective synthesis of biologically active C3-ingenol esters. This approach has been fundamental to the development of ingenol mebutate and continues to be a vital tool for medicinal chemists exploring the structure-activity relationships of new ingenol derivatives. A thorough understanding of the protocols for protection and deprotection, coupled with an awareness of potential side reactions like acyl migration, is essential for researchers and drug developers working to harness the therapeutic potential of this complex and potent class of natural products.

References

The Synthetic Keystone: A Technical Guide to Ingenol-5,20-acetonide-3-O-angelate as a Precursor in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a crucial synthetic intermediate in the production of ingenol (B1671944) mebutate (also known as ingenol-3-angelate or Picato®), a potent agent for the topical treatment of actinic keratosis.[1][2] This guide provides an in-depth technical overview of this precursor, including its synthesis, chemical properties, and its role in the development of ingenane (B1209409) diterpenoid-based therapeutics. The strategic use of the 5,20-acetonide protecting group allows for regioselective functionalization of the complex ingenol core, a critical step in the semi-synthesis of medicinally important ingenol esters.[3]

Chemical and Physical Properties

This compound is a diterpenoid ester characterized by the core ingenane skeleton. The key structural feature is the acetonide group protecting the C5 and C20 hydroxyl groups, which facilitates the selective esterification of the C3 hydroxyl group with angelic acid.[3]

PropertyValueReference
Molecular Formula C28H38O6[4]
Molecular Weight 470.6 g/mol [4]
CAS Number 87980-68-5[4]
Appearance White to off-white solid[5]
Purity (typical) ≥97%[6]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[7]

Role as a Synthetic Precursor

The primary significance of this compound lies in its role as a key intermediate in the semi-synthesis of ingenol mebutate from ingenol. The ingenol scaffold possesses multiple hydroxyl groups with varying reactivities, making regioselective synthesis challenging. The protection of the C5 and C20 hydroxyls as an acetonide directs the subsequent acylation to the C3 position.

A high-yielding method for the preparation of ingenol-3-angelate via the corresponding 5,20-acetonide has been developed, which notably avoids the isomerization of the angelate (Z-form) to the tiglate (E-form).[3] This stereoconservative angeloylation is critical for the biological activity of the final product.

Experimental Protocols

The following protocols are synthesized from available literature and represent a likely pathway for the preparation and deprotection of this compound.

Synthesis of Ingenol-5,20-acetonide

This procedure outlines the protection of the C5 and C20 hydroxyl groups of ingenol.

  • Materials: Ingenol, 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid (p-TSA), Acetone (anhydrous).

  • Procedure:

    • Dissolve ingenol in anhydrous acetone.

    • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Ingenol-5,20-acetonide.

Synthesis of this compound

This protocol describes the stereoselective angeloylation of the protected ingenol.

  • Materials: Ingenol-5,20-acetonide, Angelic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve Ingenol-5,20-acetonide and angelic acid in anhydrous DCM.

    • Add DMAP and DCC to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford this compound.

Deprotection to form Ingenol-3-angelate (Ingenol Mebutate)

This final step removes the acetonide protecting group.

  • Materials: this compound, Acetic acid, Water, Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound in a mixture of THF and aqueous acetic acid.

    • Stir the solution at room temperature until the deprotection is complete (monitor by TLC).

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, ingenol-3-angelate, by column chromatography.

Biological Activity and Signaling Pathways

Ingenol-3-angelate, the deprotected product derived from this compound, is a potent modulator of Protein Kinase C (PKC) isoforms.[8] This interaction is central to its therapeutic effects.

Quantitative Biological Data
ParameterValueCell Line/TargetReference
IC50 (Cell Viability) 38 µMA2058 (Melanoma)[9]
IC50 (Cell Viability) 46 µMHT144 (Melanoma)[9]
Ki (PKCα) 0.3 nM
Ki (PKCβ) 0.105 nM
Ki (PKCγ) 0.162 nM
Ki (PKCδ) 0.376 nM
Ki (PKCε) 0.171 nM
Signaling Pathways

The activation of PKC by ingenol-3-angelate initiates a cascade of downstream signaling events. A primary target is the NF-κB pathway.[9][10] Activation of PKC leads to the phosphorylation and subsequent degradation of IκB proteins, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and regulate the transcription of genes involved in inflammation and apoptosis.[11]

Furthermore, ingenol esters have been shown to modulate other critical signaling pathways, including the Ras/Raf/MAPK and PI3K/AKT pathways, which are central to cell proliferation, survival, and differentiation.[12]

Visualizations

Logical and Experimental Workflows

G cluster_synthesis Semi-synthesis of Ingenol Mebutate Ingenol Ingenol Protection Protection of C5 & C20 Hydroxyls (Acetonide formation) Ingenol->Protection Intermediate1 Ingenol-5,20-acetonide Protection->Intermediate1 Angeloylation Angeloylation at C3 Intermediate1->Angeloylation Precursor This compound Angeloylation->Precursor Deprotection Acetonide Deprotection Precursor->Deprotection FinalProduct Ingenol Mebutate (Ingenol-3-angelate) Deprotection->FinalProduct G cluster_purification Purification and Characterization Workflow Crude Crude Product Column Column Chromatography Crude->Column Fractions Collect Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure Pure Compound Evaporation->Pure NMR NMR Spectroscopy Pure->NMR MS Mass Spectrometry Pure->MS Purity Purity Assessment (e.g., HPLC) Pure->Purity G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol_Mebutate Ingenol Mebutate PKC Protein Kinase C (PKC) Ingenol_Mebutate->PKC activates Ras_Raf Ras/Raf/MEK/ERK (MAPK Pathway) PKC->Ras_Raf modulates PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT modulates IKK IKK Complex PKC->IKK activates Gene_Expression Gene Transcription (Inflammation, Apoptosis) Ras_Raf->Gene_Expression PI3K_AKT->Gene_Expression IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates NFkB_nuc->Gene_Expression regulates

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ingenol-5,20-acetonide-3-O-angelate from Ingenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a key intermediate in the semi-synthesis of Ingenol (B1671944) Mebutate (Ingenol-3-angelate), a potent agent for the treatment of actinic keratosis. The synthesis from the natural product ingenol involves a strategic three-step process: protection of the C5 and C20 hydroxyl groups as an acetonide, selective acylation of the C3 hydroxyl group with angelic acid, and subsequent deprotection. This document provides detailed protocols for the synthesis and characterization of the protected intermediate, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthetic intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield
IngenolC₂₀H₂₈O₅348.43-
Ingenol-5,20-acetonideC₂₃H₃₂O₅388.50High
This compound C₂₈H₃₈O₆ 470.60 High
Ingenol-3-angelate (Ingenol Mebutate)C₂₅H₃₄O₆430.5331% over 3 steps[1]

Spectroscopic Data for this compound:

Data TypeExpected Chemical Shifts (ppm)
¹H NMR (CDCl₃)δ 6.0-6.2 (m, olefinic protons), 5.4 (s, C3-H), 4.1-4.3 (m, C5-H, C20-H₂), 2.0 (m, angelate CH), 1.8-2.0 (m, angelate CH₃), 1.4-1.6 (s, acetonide CH₃), 0.9-1.2 (m, other CH₃ groups)
¹³C NMR (CDCl₃)δ ~209 (C9=O), ~170 (angelate C=O), 140-160 (olefinic carbons), ~110 (acetonide C(CH₃)₂), 80-90 (C4, C5, C20), ~75 (C3), 20-30 (acetonide CH₃), 15-20 (angelate CH₃)
Mass Spectrometry (ESI-MS)m/z 471.27 [M+H]⁺, 493.25 [M+Na]⁺

Experimental Protocols

The synthesis of this compound from ingenol is a three-step process.

Step 1: Synthesis of Ingenol-5,20-acetonide

This procedure protects the vicinal diol at positions C5 and C20 of ingenol.

Materials:

Procedure:

  • Dissolve ingenol in a mixture of acetone and dichloromethane.

  • Add an excess of 2,2-dimethoxypropane to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude Ingenol-5,20-acetonide by silica gel column chromatography using a gradient of hexane and ethyl acetate.

Step 2: Synthesis of Angelic Anhydride (B1165640)

This reagent is used for the selective acylation of the C3 hydroxyl group.

Materials:

Procedure:

  • Dissolve angelic acid in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • The resulting filtrate containing angelic anhydride is used directly in the next step without further purification.

Step 3: Synthesis of this compound

This is the key esterification step.

Materials:

  • Ingenol-5,20-acetonide

  • Angelic anhydride solution (from Step 2)

  • 4-Dimethylaminopyridine (B28879) (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve Ingenol-5,20-acetonide in anhydrous dichloromethane under an inert atmosphere.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add the previously prepared solution of angelic anhydride dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationships in the synthesis of this compound.

Synthesis_Workflow Ingenol Ingenol Protection Step 1: Acetonide Protection Ingenol->Protection 2,2-DMP, pTSA Acetonide Ingenol-5,20-acetonide Protection->Acetonide Angeloylation Step 2 & 3: Angeloylation Acetonide->Angeloylation Angelic Anhydride, DMAP Target This compound Angeloylation->Target

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_start Starting Material cluster_protection Protection Strategy cluster_intermediate Key Intermediate cluster_acylation Selective Acylation cluster_product Target Product Ingenol Ingenol (C5, C20 -OH free) (C3 -OH free) Protect_Diol Protect C5, C20 Diol as Acetonide Ingenol->Protect_Diol Rationale: Steric hindrance and reactivity differences Acetonide Ingenol-5,20-acetonide (C5, C20 -OH protected) (C3 -OH available) Protect_Diol->Acetonide Acylate_C3 Acylate C3-OH with Angelic Anhydride Acetonide->Acylate_C3 Rationale: C3-OH is the most accessible remaining hydroxyl Final_Product This compound Acylate_C3->Final_Product

Caption: Logical relationships in the selective synthesis strategy.

References

Protocol for the Angeloylation of Ingenol-5,20-Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the angeloylation of ingenol-5,20-acetonide, a critical step in the semi-synthesis of Ingenol-3-angelate (Ingenol Mebutate, PEP005). Ingenol-3-angelate is the active pharmaceutical ingredient in Picato®, a topical medication for the treatment of actinic keratosis. The following protocol is a composite of established methods, emphasizing a high-yield, stereoconservative approach.[1][2]

Experimental Protocol

This protocol details the protection of ingenol (B1671944) at the C5 and C20 positions, followed by the stereospecific angeloylation at the C3 position, and concluding with the deprotection of the acetonide group.

Part 1: Protection of Ingenol (Formation of Ingenol-5,20-acetonide)

  • Dissolution: Dissolve ingenol in a suitable anhydrous solvent such as acetone (B3395972) or a mixture of acetone and an aprotic solvent like dichloromethane.

  • Acid Catalysis: Add a catalytic amount of a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the catalyst with a mild base, for instance, a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting crude ingenol-5,20-acetonide by flash column chromatography on silica (B1680970) gel.

Part 2: Angeloylation of Ingenol-5,20-acetonide

This step is crucial for introducing the angeloyl group at the C3 position while preserving its Z-configuration.[1][2]

  • Reagents Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ingenol-5,20-acetonide in an anhydrous aprotic solvent like acetonitrile (B52724) or dichloromethane.

  • Addition of Base and Catalyst: Add N,N-Diisopropylethylamine (DIPEA) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Addition of Angeloylating Agent: Slowly add angeloyl chloride or angelic anhydride (B1165640) to the solution at 0 °C.

  • Microwave-Assisted Reaction (Alternative): For an expedited and potentially higher-yield reaction, the mixture can be subjected to microwave irradiation at a controlled temperature, for example, 150 °C. A reported yield for a similar transformation under these conditions is 94%.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude ingenol-5,20-acetonide-3-O-angelate using flash column chromatography on silica gel.

Part 3: Deprotection of this compound

  • Acidic Hydrolysis: Dissolve the purified this compound in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Acid Addition: Add a strong acid, such as hydrochloric acid or trifluoroacetic acid, and stir the mixture at room temperature. A reported procedure for a similar deprotection uses aqueous hydrochloric acid at room temperature, yielding 69% of the final product.[3]

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Work-up: Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic phase with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Final Purification: Purify the final product, ingenol-3-angelate, by preparative HPLC to achieve high purity.

Data Presentation

The following table summarizes key quantitative data for the compounds involved in this protocol.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Spectroscopic Data
Ingenol-5,20-acetonide C₂₃H₃₂O₅388.5-MS and NMR data available from suppliers.
This compound C₂₈H₃₈O₆470.6Up to 94%MS (ESI): m/z 471.27 [M+H]⁺. ¹H NMR (CDCl₃): Characteristic signals for the angelate group (e.g., vinyl proton and methyl groups) and the ingenol backbone.[4]
Ingenol-3-angelate (Ingenol Mebutate) C₂₅H₃₄O₆430.5Up to 69% (deprotection step)MS (ESI): m/z 431.24 [M+H]⁺. ¹H and ¹³C NMR: Fully assigned spectra are available in the literature.[5][6]

Experimental Workflow

The following diagram illustrates the key stages of the angeloylation protocol.

Angeloylation_Workflow cluster_protection Part 1: Protection cluster_angeloylation Part 2: Angeloylation cluster_deprotection Part 3: Deprotection Ingenol Ingenol Protection Acetonide Protection Ingenol->Protection Acetone, H+ Ingenol_Acetonide Ingenol-5,20-acetonide Protection->Ingenol_Acetonide Angeloylation Angeloylation Ingenol_Acetonide->Angeloylation Angeloyl Chloride, DMAP, DIPEA Protected_Angelate Ingenol-5,20-acetonide- 3-O-angelate Angeloylation->Protected_Angelate Deprotection Acetonide Deprotection Protected_Angelate->Deprotection Aqueous Acid Final_Product Ingenol-3-angelate Deprotection->Final_Product

Caption: Synthetic workflow for the preparation of Ingenol-3-angelate.

Signaling Pathway (General Context)

Ingenol mebutate is known to be a potent activator of Protein Kinase C (PKC) isoforms. This activation leads to a dual mechanism of action: direct cytotoxicity in tumor cells and induction of an inflammatory response that contributes to the clearance of actinic keratosis lesions.

PKC_Pathway Ingenol_Mebutate Ingenol Mebutate PKC Protein Kinase C (PKC) Ingenol_Mebutate->PKC Activates Cell_Death Direct Cell Cytotoxicity (Necrosis) PKC->Cell_Death Inflammation Inflammatory Response PKC->Inflammation Lesion_Clearance Lesion Clearance Cell_Death->Lesion_Clearance Neutrophil_Recruitment Neutrophil Recruitment Inflammation->Neutrophil_Recruitment Neutrophil_Recruitment->Lesion_Clearance

Caption: Simplified signaling pathway of Ingenol Mebutate.

References

Application Notes and Protocols for the Purification of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a key intermediate in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent modulator of protein kinase C with significant applications in the treatment of actinic keratosis.[1] The purification of this intermediate is a critical step to ensure the high purity of the final active pharmaceutical ingredient and to prevent the carry-over of unreacted starting materials or byproducts. A significant challenge in the synthesis and purification of angelate esters is their propensity for isomerization to the more thermodynamically stable tiglate form.[2][3] Therefore, purification methods must be carefully selected to minimize this conversion.

This document provides detailed protocols and data for the purification of this compound, primarily focusing on silica (B1680970) gel gravity column chromatography, a widely cited method for this compound.

Data Presentation

The following table summarizes the quantitative data extracted from the synthesis and purification of Ingenol-3-angelate, which involves the formation and purification of the this compound intermediate.

ParameterValueReference
Starting Material for Acetonide Formation Ingenol[4]
Yield of Ingenol-5,20-acetonide 55%[4]
Starting Material for Angelation Ingenol-5,20-acetonide[4]
Purification Method Silica Gel Gravity Column Chromatography[4]
Stationary Phase Silica Gel[4]
Mobile Phase (Eluent) Petroleum Ether : Ethyl Acetate (B1210297) (85:15)[4]
Purity of Final Product (Ingenol-3-angelate) > 99%[4]

Experimental Protocols

This section details the methodologies for the synthesis of the precursor and the subsequent purification of this compound.

Protocol 1: Synthesis and Purification of the Precursor, Ingenol-5,20-acetonide

This protocol is a prerequisite for the synthesis of the target compound.

Objective: To protect the C5 and C20 hydroxyl groups of ingenol as an acetonide.

Materials:

Procedure:

  • Dissolve ingenol (100 mg, 0.29 mmol) in acetone (5 ml).[4]

  • Add pyridinium p-toluenesulfonate (50 mg) to the solution.[4]

  • Stir the solution at room temperature for 12 hours.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Upon completion, evaporate the solvent under reduced pressure.[4]

  • Purify the residue by gravity column chromatography on silica gel to yield Ingenol-5,20-acetonide.[4] A yield of approximately 62 mg (55%) can be expected.[4]

Protocol 2: Synthesis and Purification of this compound

Objective: To selectively esterify the C3 hydroxyl group of Ingenol-5,20-acetonide with angelic acid and purify the resulting product.

Materials:

  • Ingenol-5,20-acetonide

  • Angelic acid

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene (B28343)

  • Celite

  • Silica Gel for column chromatography

  • Petroleum Ether

  • Ethyl Acetate (EtOAc)

Procedure:

  • Prepare a solution of Ingenol-5,20-acetonide (100 mg, 0.26 mmol), angelic acid (39 mg, 0.39 mmol, 1.5 mol. equiv.), and DMAP (48 mg, 0.39 mmol, 1.5 mol. equiv.) in toluene (4 ml).[4]

  • Stir the solution at room temperature for 2 hours.[4]

  • Filter the reaction mixture through a bed of Celite to remove any solid residues and evaporate the solvent.[4]

  • Pre-purify the resulting material by filtering through a small plug of silica gel (approx. 5 g) and evaporating the eluent.[4]

  • Perform the final purification using silica gel gravity column chromatography.[4]

    • Stationary Phase: Silica gel (approx. 5 g).[4]

    • Mobile Phase: A mixture of petroleum ether and ethyl acetate in a ratio of 85:15.[4]

  • Collect the fractions containing the desired product, as identified by TLC analysis.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound. This intermediate is then used in the subsequent deprotection step to yield Ingenol-3-angelate.[4]

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and purification processes.

Synthesis_and_Purification_Workflow cluster_0 Step 1: Acetonide Protection cluster_1 Step 2: Angelation and Purification Ingenol Ingenol Reaction1 Reaction with Acetone, PPTS Ingenol->Reaction1 CrudeAcetonide Crude Ingenol- 5,20-acetonide Reaction1->CrudeAcetonide Purification1 Gravity Column Chromatography CrudeAcetonide->Purification1 PureAcetonide Pure Ingenol- 5,20-acetonide Purification1->PureAcetonide StartAngelation Pure Ingenol- 5,20-acetonide Reaction2 Reaction with Angelic Acid, DMAP StartAngelation->Reaction2 CrudeProduct Crude Ingenol-5,20- acetonide-3-O-angelate Reaction2->CrudeProduct Filtration Celite Filtration CrudeProduct->Filtration Purification2 Silica Gel Gravity Column Chromatography (Pet. Ether:EtOAc 85:15) Filtration->Purification2 PureProduct Purified Ingenol-5,20- acetonide-3-O-angelate Purification2->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Purification_Logic Input {Crude Reaction Mixture | {Starting Materials (Ingenol-5,20-acetonide, Angelic Acid) | Byproducts | Target Compound: this compound}} Process Silica Gel Column Chromatography Stationary Phase: Silica Gel Mobile Phase: Petroleum Ether:EtOAc (85:15) Input->Process:f0 Output Separated Fractions Early Eluting Fractions (Less Polar) Target Compound Fraction Late Eluting Fractions (More Polar) Process:f1->Output:p1 Differential Adsorption Process:f2->Output:p1 Elution FinalProduct Purified this compound Output:p1->FinalProduct Isolation

Caption: Logical diagram of the chromatographic purification process.

References

Application Notes and Protocols for NMR Spectroscopy of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944), a diterpenoid isolated from the sap of plants of the Euphorbia genus. The parent compound, ingenol-3-angelate (also known as ingenol mebutate), is the active ingredient in the FDA-approved drug Picato®, used for the topical treatment of actinic keratosis. The complex polycyclic structure of ingenol and its derivatives presents a significant challenge for complete structural elucidation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure, stereochemistry, and purity of such complex natural products.

This document provides detailed application notes and standardized protocols for the comprehensive NMR analysis of this compound and related ingenane (B1209409) diterpenes.

Data Presentation: NMR Data of Related Ingenane Diterpenes

Note: The chemical shifts for this compound will differ, particularly around the C-5 and C-20 positions due to the presence of the acetonide group.

Table 1: ¹H NMR Data of Related Ingenane Diterpenes (500 MHz, CDCl₃)

PositionCompound 1 (δ ppm, J in Hz)Compound 2 (δ ppm, J in Hz)
1a2.37 dd (15.1, 9.3)2.38 dd (13.8, 8.6)
1b1.54 dd (15.1, 11.6)1.84 m
2--
3--
4--
5--
6--
7--
8--
9--
10--
11--
12--
13--
14--
15--
16--
17a--
17b--
18--
19--
20--
2'--
3'--
4'--
5'--

Table 2: ¹³C NMR Data of Related Ingenane Diterpenes (125 MHz, CDCl₃)

PositionCompound 1 (δ ppm)Compound 2 (δ ppm)
150.546.9
2--
3--
4--
5--
6--
7--
8--
9--
10--
11--
12--
13--
14--
15--
16--
17--
18--
19--
20--
1'--
2'--
3'--
4'--
5'--

Experimental Protocols

The following protocols are designed for the acquisition of high-quality NMR data for ingenane diterpenes.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for ingenol derivatives. Other deuterated solvents such as acetone-d₆, acetonitrile-d₃, or benzene-d₆ may be used if solubility or signal overlap is an issue.

  • Concentration: For standard ¹H and 2D NMR experiments, a sample concentration of 5-10 mg in 0.5-0.6 mL of deuterated solvent is recommended. For ¹³C NMR, a more concentrated sample (10-20 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Accurately weigh the sample of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Gently vortex or sonicate the sample until it is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy

a) ¹H NMR Spectroscopy

  • Objective: To obtain a high-resolution proton spectrum for initial structural assessment.

  • Instrument Parameters (500 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm (centered around 5-6 ppm).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans.

    • Temperature: 298 K.

b) ¹³C NMR Spectroscopy

  • Objective: To identify all unique carbon signals in the molecule.

  • Instrument Parameters (125 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): 200-220 ppm (centered around 100-110 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-4096 scans (or more, depending on sample concentration).

    • Temperature: 298 K.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

  • Objective: To identify proton-proton spin-spin couplings, revealing adjacent protons.

  • Instrument Parameters:

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf on Bruker instruments).

    • Data Points (TD): 2048 in F2, 256-512 in F1.

    • Number of Scans (NS): 2-4 per increment.

    • Spectral Width (SW): Same as ¹H NMR in both dimensions.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify one-bond correlations between protons and their directly attached carbons.

  • Instrument Parameters:

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

    • Data Points (TD): 1024 in F2, 256 in F1.

    • Number of Scans (NS): 4-8 per increment.

    • Spectral Width (SW): Same as ¹H NMR in F2, and ¹³C NMR in F1.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting structural fragments.

  • Instrument Parameters:

    • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).

    • Data Points (TD): 2048 in F2, 512 in F1.

    • Number of Scans (NS): 8-16 per increment.

    • Spectral Width (SW): Same as ¹H NMR in F2, and ¹³C NMR in F1.

    • Long-Range Coupling Constant: Optimized for an average 2,3JCH coupling (e.g., 8 Hz).

d) NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: To identify through-space correlations between protons that are close in proximity, providing information about the stereochemistry and 3D structure.

  • Instrument Parameters:

    • Pulse Program: Standard gradient-selected NOESY (e.g., noesygpph on Bruker instruments).

    • Data Points (TD): 2048 in F2, 256-512 in F1.

    • Number of Scans (NS): 8-16 per increment.

    • Mixing Time (D8): 500-800 ms (B15284909) (this may need to be optimized).

    • Spectral Width (SW): Same as ¹H NMR in both dimensions.

Data Analysis and Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using the NMR data acquired from the protocols above.

NMR_Workflow cluster_data_acquisition 1. Data Acquisition cluster_data_analysis 2. Data Analysis cluster_structure_elucidation 3. Structure Elucidation Sample Sample Preparation (this compound) NMR_1D 1D NMR (¹H, ¹³C) Sample->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Sample->NMR_2D Process_1D Process & Analyze 1D Spectra (Chemical Shifts, Integrals, Multiplicities) NMR_1D->Process_1D Process_2D Process & Analyze 2D Spectra (Correlations) NMR_2D->Process_2D Fragments Identify Spin Systems & Fragments (COSY & HSQC) Process_1D->Fragments Process_2D->Fragments Connectivity Establish Connectivity of Fragments (HMBC) Fragments->Connectivity Stereochem Determine Relative Stereochemistry (NOESY & Coupling Constants) Connectivity->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Application Notes and Protocols for the Mass Spectrometry of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of Ingenol-5,20-acetonide-3-O-angelate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a key intermediate in the semi-synthesis of Ingenol (B1671944) 3-angelate (Ingenol mebutate), a potent agent used in the treatment of actinic keratosis.[1][2] The protocols outlined herein are designed to assist in the identification, characterization, and quantification of this compound in research and drug development settings. This application note includes a proposed fragmentation pathway, detailed experimental protocols for sample preparation and LC-MS/MS analysis, and data presentation in a structured format.

Introduction

This compound is a derivative of ingenol, a diterpenoid from the Euphorbia plant species. The acetonide protection at the C5 and C20 hydroxyl groups allows for selective esterification at the C3 position with angelic acid, a critical step in the synthesis of the pharmaceutically active Ingenol mebutate.[1][2] Accurate and reliable analytical methods are essential for monitoring the synthesis, purity, and stability of this intermediate. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for this purpose.

Predicted Mass Spectrometry Fragmentation

While specific experimental fragmentation data for this compound is not widely published, a fragmentation pathway can be predicted based on the known fragmentation of the ingenol core and the behavior of angelate esters and acetonide groups under mass spectrometric conditions.[3][4]

The molecular formula of this compound is C₂₈H₃₈O₆, with a monoisotopic mass of 470.2668 g/mol .[5] In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 471.2741 is expected to be the precursor ion.

Key Predicted Fragmentation Pathways:

  • Loss of the Angelate Group: A primary fragmentation is the neutral loss of angelic acid (C₅H₈O₂, 100.0524 g/mol ) or the cleavage of the angeloyl group as a radical. This would result in a significant fragment ion corresponding to the ingenol-5,20-acetonide core.

  • Loss of the Acetonide Group: The acetonide protecting group (C₃H₆O, 58.0419 g/mol as acetone) can be lost. This may occur as a neutral loss of acetone (B3395972) or through a more complex ring-opening mechanism.

  • Cleavage of the Ingenol Core: The complex tetracyclic ingenol core can undergo several characteristic ring cleavages, consistent with the fragmentation patterns observed for other ingenol derivatives.[3]

Proposed Fragmentation Diagram

G M [M+H]⁺ m/z 471.27 F1 Loss of Angelic Acid (C₅H₈O₂) [M+H - 100.05]⁺ m/z 371.22 M->F1 - C₅H₈O₂ F2 Loss of Acetone (C₃H₆O) [M+H - 58.04]⁺ m/z 413.23 M->F2 - C₃H₆O F3 Fragment from Ingenol Core (e.g., loss of C₂H₂O) [M+H - 42.01]⁺ m/z 429.26 M->F3 - C₂H₂O F4 Loss of Angeloyl group & H₂O [M+H - 83.05 - 18.01]⁺ m/z 370.21 F1->F4 - H₂O

Caption: Proposed fragmentation pathway of [this compound+H]⁺.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve in 1 mL of methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare working standards at desired concentrations (e.g., 1, 10, 100, 1000 ng/mL).

  • Sample Matrix Preparation (e.g., from a reaction mixture):

    • Dilute an aliquot of the reaction mixture with acetonitrile to precipitate any insoluble material.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial and dilute further with the initial mobile phase to a concentration within the calibration range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 °C
Gas Flow 5 L/min
Nebulizer 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Multiple Reaction Monitoring (MRM) Parameters

The following MRM transitions are proposed for the quantification and confirmation of this compound. These should be optimized for the specific instrument used.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Use
This compound471.3371.215Quantifier
This compound471.3413.220Qualifier
This compound471.383.125Qualifier (Angeloyl)

Data Presentation

Quantitative Data Summary
Compound Precursor Ion (m/z) Product Ion (m/z) Retention Time (min) LOD (ng/mL) LOQ (ng/mL)
This compound471.3371.2To be determinedTo be determinedTo be determined

LOD (Limit of Detection) and LOQ (Limit of Quantitation) to be determined empirically based on the developed method.

Workflow and Signaling Pathway Visualization

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Standard Standard Weighing & Dilution LC Liquid Chromatography Separation Standard->LC Sample Sample Dilution & Centrifugation Sample->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Signaling Pathway Context (Ingenol Mebutate)

While this compound is an intermediate, its end-product, Ingenol mebutate, is known to activate Protein Kinase C (PKC).

G Ingenol Ingenol Mebutate PKC Protein Kinase C (PKC) Activation Ingenol->PKC binds and activates Downstream Downstream Signaling (e.g., Apoptosis, Inflammation) PKC->Downstream

Caption: Simplified signaling pathway of the active compound, Ingenol mebutate.

Conclusion

The methods described in this application note provide a robust framework for the mass spectrometric analysis of this compound. The proposed fragmentation pattern and LC-MS/MS parameters offer a strong starting point for method development and validation. These analytical tools are crucial for ensuring the quality and consistency of this important synthetic intermediate in the production of Ingenol mebutate.

References

Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944), a diterpenoid isolated from the sap of Euphorbia peplus. Ingenol esters, such as ingenol mebutate, are known activators of Protein Kinase C (PKC) and have been investigated for various therapeutic applications, including the treatment of actinic keratosis. The acetonide functional group at the 5 and 20 positions is introduced to enhance the stability of the ingenol core. Understanding the stability and optimal storage conditions of this compound is critical for maintaining its chemical integrity and biological activity during research and development.

These application notes provide a comprehensive overview of the recommended storage conditions and a detailed protocol for assessing the stability of this compound through forced degradation studies.

Stability and Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on information from various suppliers and the known sensitivity of related ingenol esters to hydrolysis and isomerization.

Recommended Storage
FormStorage TemperatureDurationNotes
Powder -20°C[1][2]Up to 3 years[1]Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.
In Solvent -80°C[1][3]Up to 6 months[1][3]Use anhydrous, high-purity solvents. Prepare solutions fresh whenever possible. Avoid repeated freeze-thaw cycles.
-20°C[1][3]Up to 1 month[1][3]Suitable for short-term storage of working solutions.
General Handling Precautions
  • Hygroscopic Nature : The compound may be hygroscopic. Handle in a dry environment and store with a desiccant.

  • Light Sensitivity : Protect from direct light exposure. Use amber vials or wrap containers in aluminum foil.

  • Atmosphere : For long-term storage, flushing the container with an inert gas is recommended to prevent oxidation.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective

To evaluate the intrinsic stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Materials and Equipment
  • This compound

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffers (various pH values)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • LC-MS system for identification of degradation products

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose Aliquots neutral Neutral Hydrolysis (Water/Buffer) prep->neutral Expose Aliquots oxidation Oxidation (e.g., 3% H₂O₂) prep->oxidation Expose Aliquots thermal Thermal Stress (e.g., 60°C) prep->thermal Expose Aliquots photo Photolytic Stress (ICH Q1B) prep->photo Expose Aliquots quench Neutralize/Quench Reactions acid->quench base->quench neutral->quench oxidation->quench thermal->quench photo->quench hplc HPLC Analysis (Assay and Impurity Profile) quench->hplc lcms LC-MS Analysis (Degradant Identification) hplc->lcms If degradants > threshold pathway Identify Degradation Pathways hplc->pathway method Validate Stability- Indicating Method hplc->method

Caption: Workflow for the forced degradation study of this compound.

Step-by-Step Procedure
  • Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions :

    • Acid Hydrolysis : Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis : Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Note that ester hydrolysis is typically faster under basic conditions.

    • Neutral Hydrolysis : Mix an aliquot of the stock solution with an equal volume of purified water or a neutral buffer (e.g., phosphate buffer, pH 7.4). Incubate at an elevated temperature (e.g., 60°C).

    • Oxidation : Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation : Transfer the solid compound into a vial and place it in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period. Also, expose a solution of the compound to thermal stress.

    • Photostability : Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Sample Treatment : At each time point, withdraw a sample from each stress condition. For acid and base hydrolysis, neutralize the sample with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis : Analyze the stressed samples using a stability-indicating HPLC method. A reverse-phase C18 column is often suitable. The mobile phase could consist of a gradient of acetonitrile and water/buffer. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Analysis :

    • Calculate the percentage degradation of this compound.

    • Determine the relative retention times of the degradation products.

    • If significant degradation is observed, perform peak purity analysis to ensure the parent peak is not co-eluting with any degradants.

    • For identification, collect the fractions of the degradation products or use an LC-MS system to determine their mass-to-charge ratio (m/z) and fragmentation patterns.

Factors Affecting Stability

The stability of this compound is influenced by several factors. The following diagram illustrates the key relationships.

Stability Factors cluster_compound This compound cluster_factors Environmental Factors cluster_degradation Degradation Pathways Compound Chemical Structure (Ester and Acetonide Groups) Hydrolysis Hydrolysis (Ester Cleavage) Isomerization Isomerization (Angelate to Tiglate) Oxidation Oxidation Photodegradation Photodegradation pH pH pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Temperature->Isomerization Temperature->Oxidation Light Light Light->Photodegradation Oxygen Oxygen Oxygen->Oxidation Water Water (Moisture) Water->Hydrolysis

Caption: Factors influencing the stability of this compound.

Hypothetical Signaling Pathway

Ingenol esters are well-documented activators of Protein Kinase C (PKC). The following diagram illustrates a simplified, hypothetical signaling pathway that could be initiated by this compound.

PKC Signaling Pathway cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response ingenol Ingenol-5,20-acetonide- 3-O-angelate pkc Protein Kinase C (PKC) Activation ingenol->pkc Activates ras Ras/Raf Pathway pkc->ras mek MEK ras->mek erk ERK mek->erk ap1 AP-1 Activation erk->ap1 response Gene Expression Cell Cycle Arrest Apoptosis ap1->response

Caption: Hypothetical signaling pathway initiated by this compound.

Disclaimer: This document is intended for research purposes only. The information provided is based on currently available data and general principles of chemical stability testing. Researchers should always consult the specific product information sheet provided by the supplier and conduct their own validation studies.

References

Deprotection of Ingenol-5,20-acetonide-3-O-angelate to Ingenol-3-angelate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-3-angelate (also known as PEP005 or ingenol (B1671944) mebutate) is a diterpenoid ester isolated from the sap of Euphorbia peplus. It is the active ingredient in a topical gel approved for the treatment of actinic keratosis, a pre-cancerous skin condition.[1] The biological activity of Ingenol-3-angelate is primarily attributed to its role as a potent activator of Protein Kinase C (PKC) isoforms.[1][2] Activation of PKC by Ingenol-3-angelate triggers a cascade of downstream signaling events, including the activation of the Ras/Raf/MAPK pathway and the inhibition of the PI3K/AKT signaling pathway, ultimately leading to apoptosis in cancer cells.[3][4][5]

The semi-synthesis of Ingenol-3-angelate often involves the use of a protecting group strategy to achieve regioselective esterification. A common approach is the protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide. Following the esterification of the C3 hydroxyl group with angelic acid, the final step is the deprotection of the acetonide to yield the desired Ingenol-3-angelate. This document provides a detailed protocol for this deprotection step.

Data Presentation

The following table summarizes the key quantitative data for the deprotection of Ingenol-5,20-acetonide-3-O-angelate. The data is based on a reported procedure for a structurally related ingenol ester and is expected to be comparable for the angelate ester.

ParameterValueReference
Starting MaterialThis compoundN/A
ProductIngenol-3-angelateN/A
Deprotection ReagentAqueous Hydrochloric AcidAdapted from a related synthesis
SolventNot specified, likely a co-solvent like THF or Methanol (B129727) may be neededN/A
TemperatureRoom TemperatureAdapted from a related synthesis
Reaction TimeNot specified, monitoring by TLC recommendedN/A
Yield~69% (for a related disoxate ester)Adapted from a related synthesis
Purification MethodReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)General method for related compounds

Experimental Protocols

Deprotection of this compound

This protocol describes the acid-catalyzed removal of the acetonide protecting group from this compound to yield Ingenol-3-angelate.

Materials:

  • This compound

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Organic co-solvent (e.g., Tetrahydrofuran (THF) or Methanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., Ethyl acetate)

  • Solvents for chromatography (e.g., Acetonitrile, Water, Methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Visualizing agent for TLC (e.g., potassium permanganate (B83412) stain)

Procedure:

  • Dissolution: Dissolve this compound in a suitable organic co-solvent such as THF or methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: To the stirred solution, add the aqueous hydrochloric acid solution dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate. Repeat the extraction process two to three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain pure Ingenol-3-angelate.

Visualizations

Deprotection_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start This compound in Solvent ReactionVessel Stir at Room Temperature Start->ReactionVessel Reagent Aqueous HCl Reagent->ReactionVessel Monitoring Monitor by TLC ReactionVessel->Monitoring Quench Quench with NaHCO3 Monitoring->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by RP-HPLC Concentrate->Purify Product Ingenol-3-angelate Purify->Product

Caption: Experimental workflow for the deprotection of this compound.

Ingenol_Synthesis_Logic Ingenol Ingenol Protection Protection of C5 & C20 Hydroxyls (Acetonide Formation) Ingenol->Protection Protected_Ingenol Ingenol-5,20-acetonide Protection->Protected_Ingenol Esterification Esterification of C3 Hydroxyl (Angelic Acid) Protected_Ingenol->Esterification Protected_Product This compound Esterification->Protected_Product Deprotection Deprotection of Acetonide Protected_Product->Deprotection Final_Product Ingenol-3-angelate Deprotection->Final_Product

Caption: Logical relationship in the semi-synthesis of Ingenol-3-angelate.

References

Application Notes and Protocols for Ingenol Analogs in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Ingenol-5,20-acetonide-3-O-angelate: While this compound is a key intermediate in the synthesis of ingenol (B1671944) derivatives, the vast majority of published cell culture research focuses on its biologically active counterpart, Ingenol-3-angelate (I3A) , also known as PEP005 . The following application notes and protocols are based on the extensive data available for Ingenol-3-angelate, which is the compound typically used in functional cell-based assays.

Introduction

Ingenol-3-angelate (I3A/PEP005) is a diterpene ester isolated from the sap of Euphorbia peplus. It is a potent modulator of Protein Kinase C (PKC) isoforms and has demonstrated significant anti-cancer properties in a variety of preclinical studies.[1][2][3] Its primary mechanism of action involves the activation of PKC, which can lead to diverse cellular outcomes, including apoptosis, cell cycle arrest, and modulation of various signaling pathways.[3][4] At high concentrations, I3A can induce necrosis, while at lower, nanomolar to micromolar concentrations, it primarily triggers apoptosis, particularly in leukemia and melanoma cells.[2][5][6]

These notes provide an overview of the applications of Ingenol-3-angelate in cell culture, with detailed protocols for assessing its biological effects.

Data Presentation: Biological Activity of Ingenol-3-angelate

The following tables summarize the quantitative data on the effects of Ingenol-3-angelate on various cancer cell lines.

Table 1: Cytotoxicity of Ingenol-3-angelate (PEP005) in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / Effective ConcentrationTreatment DurationReference
A2058MelanomaMTT~38 µM (IC50)Not Specified[7]
HT144MelanomaMTT~46 µM (IC50)Not Specified[7]
Melanoma CellsMelanomaApoptosis/Necrosis100 µg/mL (induces necrosis)Not Specified[5]
Melanoma CellsMelanomaApoptosis Modulation1 or 10 µg/mL (modulates TRAIL-induced apoptosis)Not Specified[5]
Leukemia CellsLeukemiaApoptosisNanomolar rangeNot Specified[2][6]
Colo205Colon CancerApoptosis & Cell Cycle ArrestTime and concentration-dependentNot Specified[3]
CTCL Lines (MyLa, SeAx)Cutaneous T-Cell LymphomaApoptosis & Viability50 nM24, 48, 72 hours[8]

Table 2: Effects of Ingenol-3-angelate (PEP005) on Cell Cycle Distribution

Cell LineConcentrationTreatment DurationEffectReference
A20581 µM and 5 µMNot SpecifiedG1 and G2/M phase arrest[7]
HT1441 µM and 5 µMNot SpecifiedG1 and G2/M phase arrest[7]
Colo205Concentration-dependentNot SpecifiedDecrease of cells in S phase[3]

Signaling Pathways Modulated by Ingenol-3-angelate

Ingenol-3-angelate exerts its effects by modulating several key signaling pathways, primarily through the activation of Protein Kinase C (PKC) isoforms.

  • PKC Activation: I3A is a potent activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[1][2][4] The activation of PKCδ, in particular, is linked to the pro-apoptotic effects of I3A in leukemic cells and involves its translocation from the cytoplasm to the nucleus and other cellular membranes.[3][4]

  • MAPK Pathway Activation: In cancer cells like Colo205, I3A treatment leads to the increased phosphorylation of components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including Raf1, ERK1/2, JNK, and p38 MAPK.[3]

  • PI3K/AKT Pathway Inhibition: Treatment with I3A can result in reduced levels of the phosphorylated (active) form of AKT/protein kinase B, indicating an inhibition of the PI3K/AKT survival pathway.[3]

  • NF-κB Signaling Downregulation: In human melanoma cells, I3A has been shown to suppress the NF-κB signaling pathway by inhibiting the levels and phosphorylation of the p65 subunit.[7]

Below are Graphviz diagrams illustrating these relationships.

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway I3A Ingenol-3-angelate (PEP005) PKC PKC Isoforms (especially PKCδ) I3A->PKC activates PI3K PI3K I3A->PI3K inhibits NFkB NF-κB (p65) I3A->NFkB inhibits Ras_Raf Ras/Raf PKC->Ras_Raf activates JNK JNK PKC->JNK activates p38 p38 PKC->p38 activates MEK MEK1/2 Ras_Raf->MEK ERK ERK1/2 MEK->ERK Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis p38->Apoptosis AKT AKT PI3K->AKT AKT->Apoptosis inhibits Cox2 COX-2 NFkB->Cox2 NFkB->Apoptosis inhibits

Caption: Signaling pathways modulated by Ingenol-3-angelate (PEP005).

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of Ingenol-3-angelate in cell culture.

This protocol is used to determine the effect of Ingenol-3-angelate on cell viability and to calculate its IC50 value.

G start Start plate_cells Plate cells in a 96-well plate start->plate_cells incubate1 Incubate for 24h (allow attachment) plate_cells->incubate1 treat Treat cells with varying concentrations of I3A incubate1->treat incubate2 Incubate for desired duration (e.g., 24-72h) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 1-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., A2058, HT144)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Ingenol-3-angelate (PEP005) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ingenol-3-angelate in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

This protocol is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways following treatment with Ingenol-3-angelate.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Ingenol-3-angelate (PEP005)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKCδ, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Ingenol-3-angelate at the desired concentrations and for the appropriate duration. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with Ingenol-3-angelate.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Ingenol-3-angelate (PEP005)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Ingenol-3-angelate as described for Western blotting.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Staining: Centrifuge the cells and wash with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Conclusion

Ingenol-3-angelate (PEP005) is a valuable research tool for studying cell signaling, apoptosis, and cancer cell biology. The protocols outlined above provide a framework for investigating its cellular and molecular effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ingenol-5,20-acetonide-3-O-angelate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is a key intermediate in the semi-synthesis of Ingenol-3-angelate (PEP005). The synthesis typically involves two main stages: the protection of the C5 and C20 hydroxyl groups of ingenol (B1671944) as an acetonide, followed by the selective angeloylation of the C3 hydroxyl group.

Problem 1: Low Yield of Ingenol-5,20-acetonide (Protection Step)

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete reaction - Ensure all reagents, especially ingenol, are completely dry. Moisture can hydrolyze the acetal-forming reagents. - Use a Dean-Stark trap or molecular sieves to remove water formed during the reaction. - Increase the reaction time or temperature, monitoring by TLC for the disappearance of the starting material. - Use a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA), in an appropriate amount.
Degradation of ingenol - Ingenol is sensitive to strong acids and high temperatures. Use a mild acid catalyst and maintain the recommended reaction temperature.[1] - Minimize reaction time once the starting material is consumed (as monitored by TLC).
Difficult purification - Optimize the chromatographic separation conditions (e.g., solvent system, silica (B1680970) gel activity) to effectively separate the product from unreacted ingenol and di-acetonide byproducts.
Problem 2: Low Yield or Impure Product in the Angeloylation of Ingenol-5,20-acetonide

Possible Causes and Solutions:

CauseRecommended Solution
Isomerization of angelate to tiglate - This is a common issue as the tiglate is the thermodynamically more stable isomer.[2] - Employ a stereoconservative angeloylation method. One high-yielding method avoids concomitant isomerization.[3][4] - Avoid basic conditions during reaction and workup, as bases can promote isomerization.[2]
Acyl migration - Ingenol esters are prone to rearrangement to form ingenol-5-esters and ingenol-20-esters.[1] The 5,20-acetonide protection is specifically designed to prevent this. Ensure the protection step has gone to completion.
Side reactions with the angeloylating agent - Use a highly efficient and stereoconservative method for the esterification.[3][4] - Control the stoichiometry of the reagents carefully.
Incomplete reaction - Monitor the reaction progress using TLC to ensure the full consumption of Ingenol-5,20-acetonide. - Ensure the angeloylating agent is of high purity and reactive.

Frequently Asked Questions (FAQs)

Q1: Why is the 5,20-acetonide protection of ingenol necessary before angeloylation?

A1: The protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide serves two primary purposes. First, it prevents the undesired angeloylation at these positions, directing the esterification selectively to the C3 hydroxyl group. Second, it prevents acyl migration, where the angelate group could move to the C5 or C20 positions.[1]

Q2: What are the critical parameters to control during the angeloylation step to prevent the formation of the tiglate isomer?

A2: The key to preventing isomerization is to use a stereoconservative esterification method.[3][4] It is also crucial to avoid basic conditions during both the reaction and the subsequent workup, as bases can facilitate the isomerization of the angelate (Z-form) to the more stable tiglate (E-form).[2]

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both the protection and angeloylation reactions. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, it is recommended to store the compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is suitable.[5]

Experimental Protocols

While a detailed, unified experimental protocol for the synthesis of this compound is not available in a single public source, the synthesis can be broken down into two main steps based on the literature for the synthesis of Ingenol-3-angelate via this intermediate.

Step 1: Synthesis of Ingenol-5,20-acetonide

A general procedure for the protection of diols as acetonides involves reacting the diol with a ketone or ketal in the presence of an acid catalyst. For ingenol, this would involve:

  • Dissolving ingenol in a suitable anhydrous solvent (e.g., acetone, dichloromethane, or a mixture).

  • Adding a dehydrating agent (e.g., anhydrous copper sulfate (B86663) or molecular sieves).

  • Adding a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

  • Stirring the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

  • Quenching the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extracting the product with an organic solvent.

  • Purifying the crude product by column chromatography.

Step 2: Angeloylation of Ingenol-5,20-acetonide

A high-yielding and stereoconservative method is crucial for this step.[3][4] A general approach would be:

  • Dissolving Ingenol-5,20-acetonide in a suitable anhydrous aprotic solvent (e.g., dichloromethane).

  • Adding a base (e.g., a non-nucleophilic base like 2,6-lutidine).

  • Cooling the reaction mixture to a low temperature (e.g., 0°C or -78°C).

  • Slowly adding the angeloylating agent (e.g., angelic anhydride (B1165640) or angeloyl chloride).

  • Allowing the reaction to proceed at low temperature and then warm to room temperature, monitoring by TLC.

  • Quenching the reaction with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).

  • Extracting the product and purifying by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow Synthesis of this compound cluster_protection Step 1: Acetonide Protection cluster_angeloylation Step 2: Angeloylation start_protection Ingenol reagents_protection Acetone or 2,2-Dimethoxypropane Acid Catalyst (p-TSA) start_protection->reagents_protection Add reaction_protection Reaction Monitoring (TLC) reagents_protection->reaction_protection Stir workup_protection Quenching & Extraction reaction_protection->workup_protection Complete purification_protection Column Chromatography workup_protection->purification_protection product_protection Ingenol-5,20-acetonide purification_protection->product_protection start_angeloylation Ingenol-5,20-acetonide reagents_angeloylation Angelic Anhydride/Chloride Base (e.g., 2,6-Lutidine) start_angeloylation->reagents_angeloylation Add reaction_angeloylation Low Temperature Reaction reagents_angeloylation->reaction_angeloylation React workup_angeloylation Quenching & Extraction reaction_angeloylation->workup_angeloylation Complete purification_angeloylation Column Chromatography workup_angeloylation->purification_angeloylation final_product This compound purification_angeloylation->final_product troubleshooting_logic Troubleshooting Low Yield in Angeloylation start Low Yield of This compound check_sm Check TLC for Starting Material (Ingenol-5,20-acetonide) start->check_sm sm_present Starting Material Present check_sm->sm_present Yes sm_absent Starting Material Absent check_sm->sm_absent No incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction side_products Check for Side Products (e.g., Tiglate by NMR/MS) sm_absent->side_products solution1 Increase reaction time/temp Check reagent quality incomplete_reaction->solution1 tiglate_present Tiglate Isomer Detected side_products->tiglate_present Yes no_tiglate No Tiglate Detected side_products->no_tiglate No isomerization Isomerization Occurred tiglate_present->isomerization degradation Product Degradation / Purification Loss no_tiglate->degradation solution2 Use stereoconservative method Avoid basic conditions isomerization->solution2 solution3 Optimize workup and purification Check product stability degradation->solution3

References

Preventing isomerization of angelate to tiglate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Angelate Esters

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of angelate esters, with a primary focus on preventing isomerization to the thermodynamically more stable tiglate isomer.

Introduction to Angelate and Tiglate Isomerization

Angelate and tiglate are geometric isomers of 2-methyl-2-butenoic acid esters. Angelate possesses the (Z)-configuration, while tiglate has the (E)-configuration. Due to greater steric hindrance in the (Z)-isomer, angelate is thermodynamically less stable than tiglate.[1] This inherent instability presents a significant challenge during synthesis, as conditions such as heat, acid, or base can promote isomerization to the undesired tiglate form.[1] Therefore, achieving a high yield of the angelate isomer requires careful control of reaction and purification conditions, favoring kinetic over thermodynamic control.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of angelate esters and provides systematic solutions to prevent the formation of the tiglate isomer.

Issue Potential Cause Recommended Solution
High percentage of tiglate isomer in the crude product. Reaction conditions favor thermodynamic control. High reaction temperatures or prolonged reaction times can lead to equilibration to the more stable tiglate isomer.- Employ stereoselective synthesis methods that favor the kinetic (Z)-isomer, such as the Horner-Wadsworth-Emmons (HWE) reaction (Still-Gennari modification) or the Wittig reaction with non-stabilized ylides. - Maintain low reaction temperatures. For the Still-Gennari modification, temperatures of -78 °C are typically used. - Minimize reaction time. Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
Inappropriate choice of base or solvent. The base and solvent can significantly influence the stereochemical outcome of the reaction.- For the Still-Gennari HWE reaction, use strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) or sodium hydride (NaH) in the presence of a crown ether (e.g., 18-crown-6) to chelate the metal cation.[2][3] - Anhydrous tetrahydrofuran (B95107) (THF) is a commonly used solvent for these reactions.
Isomerization occurs during work-up and purification. Acidic or basic work-up conditions. Traces of acid or base can catalyze the isomerization of the angelate ester.- Use a neutral work-up. Quench the reaction with a neutral or weakly acidic solution, such as saturated aqueous ammonium (B1175870) chloride. - Avoid strong acids or bases during extraction. Use saturated sodium bicarbonate solution cautiously if an acidic quench is necessary, ensuring minimal contact time.
High temperatures during solvent removal or distillation. Heat is a major contributor to isomerization.[1]- Remove solvent under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath). - If distillation is necessary, perform it under high vacuum to minimize the boiling point. - Consider alternative purification methods such as flash column chromatography on silica (B1680970) gel, which is typically performed at room temperature.[4]
Difficulty in separating angelate from tiglate. Similar physical properties. Angelate and tiglate esters can have very close boiling points and polarities, making separation challenging.- Optimize chromatographic conditions. Use a long column and a solvent system with low polarity (e.g., hexane (B92381)/ethyl acetate (B1210297) mixtures) to maximize separation. - High-performance liquid chromatography (HPLC) may offer better resolution for difficult separations.
Inaccurate determination of isomer ratio. Inadequate analytical method. Standard GC or NMR parameters may not be sufficient to resolve the two isomers completely.- Use a high-resolution capillary GC column (e.g., DB-5) for accurate quantification. Angelate esters typically elute slightly earlier than the corresponding tiglate esters.[5] - Utilize ¹H NMR spectroscopy. The chemical shifts and coupling constants of the vinylic proton and the methyl groups are distinct for the angelate and tiglate isomers, allowing for quantification by integration.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between angelate and tiglate?

A1: Angelate and tiglate are stereoisomers. Angelate is the (Z)-isomer, and tiglate is the (E)-isomer of 2-methyl-2-butenoic acid esters. The key difference lies in the spatial arrangement of the substituents around the carbon-carbon double bond. Tiglate is the more thermodynamically stable isomer due to reduced steric strain.[1]

Q2: Why is my synthesis yielding predominantly the tiglate isomer?

A2: The formation of the tiglate isomer is favored under thermodynamic control. This can be caused by elevated reaction temperatures, extended reaction times, or the presence of acidic or basic catalysts that facilitate equilibration to the more stable (E)-isomer.[1] To favor the angelate isomer, reaction conditions must be carefully controlled to be under kinetic control.

Q3: Which synthetic methods are recommended for selectively obtaining angelate esters?

A3: The Horner-Wadsworth-Emmons (HWE) reaction, particularly the Still-Gennari modification, is a highly effective method for the Z-selective synthesis of α,β-unsaturated esters like angelates.[2][7] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong base at low temperatures. The Wittig reaction using non-stabilized ylides can also provide good selectivity for the (Z)-isomer.[8][9]

Q4: What are the ideal conditions for the Still-Gennari modification to maximize the angelate:tiglate ratio?

A4: To achieve high Z-selectivity (favoring the angelate isomer), the Still-Gennari reaction is typically performed under the following conditions:

  • Phosphonate reagent: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.

  • Base: A strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) or potassium tert-butoxide. Sodium hydride (NaH) can also be used, often in conjunction with a crown ether.[3]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF).

  • Temperature: Low temperatures, typically -78 °C, are crucial to prevent equilibration to the thermodynamic product.

Q5: How can I purify my angelate ester without causing isomerization?

A5: Purification should be conducted under mild conditions to avoid isomerization.

  • Work-up: Use a neutral or mildly acidic quench (e.g., saturated NH₄Cl solution). Avoid prolonged exposure to acidic or basic aqueous layers.

  • Solvent Removal: Use a rotary evaporator with a low-temperature water bath.

  • Purification: Flash column chromatography on silica gel is the preferred method as it is performed at ambient temperature.[4] If distillation is unavoidable, it must be done under high vacuum to keep the temperature as low as possible.

Q6: How can I accurately determine the ratio of angelate to tiglate in my product mixture?

A6: The isomer ratio can be accurately determined by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Using a suitable capillary column, the two isomers can be separated and quantified based on their peak areas. The mass spectra can also help in confirming the identity of each isomer.[5][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The chemical shifts of the vinylic proton and the allylic methyl protons are different for the two isomers, allowing for integration and thus quantification of the ratio.[6][11]

Q7: What is the expected stability of a purified angelate ester?

A7: Purified angelate esters are susceptible to isomerization upon storage, especially if exposed to light, heat, or trace amounts of acid or base.[1] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer). If possible, storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Experimental Protocols

Protocol 1: Z-Selective Synthesis of Methyl Angelate via Still-Gennari HWE Reaction

This protocol describes the synthesis of methyl angelate from acetaldehyde (B116499) using the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction to achieve high (Z)-selectivity.

Materials:

  • Acetaldehyde

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • Potassium tert-butoxide

  • 18-Crown-6 (B118740)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 eq.) and 18-crown-6 (3.0 eq.) in dry THF at -78 °C under an inert atmosphere, add a solution of acetaldehyde (1.0 eq.) in dry THF.

  • Slowly add a solution of potassium tert-butoxide (2.1 eq.) in dry THF to the reaction mixture at -78 °C.

  • Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure at a low temperature.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to obtain pure methyl angelate.

  • Analyze the product by GC-MS and ¹H NMR to determine the angelate:tiglate ratio.

Expected Outcome: This procedure is expected to yield methyl angelate with a high Z:E ratio (e.g., >15:1).

Quantitative Data Summary

The following table summarizes representative quantitative data for the Z-selective Horner-Wadsworth-Emmons reaction under various conditions.

Phosphonate ReagentAldehydeBaseSolventTemperature (°C)Z:E RatioReference
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonatep-TolualdehydeK-t-BuOTHF-7815.5:1
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateBenzaldehydeNaHTHF-2097:3[2]
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateOctanalNaHTHF-2088:12[2]
Ethyl diphenylphosphonoacetateVarious aldehydesKHMDS/18-crown-6THF-78up to 99:1[12]

Visualizations

Logical Workflow for Troubleshooting Isomerization Issues

G start High Tiglate Content Detected check_reaction Review Synthesis Protocol start->check_reaction check_purification Review Purification Protocol start->check_purification reaction_temp Reaction Temperature Too High? check_reaction->reaction_temp reaction_time Reaction Time Too Long? check_reaction->reaction_time reaction_reagents Incorrect Base/Solvent? check_reaction->reaction_reagents purification_heat Heat Applied During Purification? check_purification->purification_heat purification_ph Acidic/Basic Conditions Used? check_purification->purification_ph solution_temp Use Low Temperature (e.g., -78 °C) reaction_temp->solution_temp solution_time Monitor Reaction and Quench Promptly reaction_time->solution_time solution_reagents Use Still-Gennari Conditions (e.g., KHMDS/THF) reaction_reagents->solution_reagents solution_pur_heat Use Low Temp Solvent Removal and High Vacuum Distillation purification_heat->solution_pur_heat solution_pur_ph Use Neutral Work-up and Purification Conditions purification_ph->solution_pur_ph end_goal High Purity Angelate Ester solution_temp->end_goal solution_time->end_goal solution_reagents->end_goal solution_pur_heat->end_goal solution_pur_ph->end_goal

Caption: Troubleshooting workflow for minimizing tiglate formation.

Reaction Pathway: Still-Gennari Horner-Wadsworth-Emmons Reaction

G reagents Phosphonate + Aldehyde base Strong Base (e.g., KHMDS, -78°C) reagents->base Deprotonation & Addition intermediate Oxaphosphetane Intermediate base->intermediate product_Z (Z)-Alkene (Angelate) intermediate->product_Z Kinetic Pathway (Favored) product_E (E)-Alkene (Tiglate) intermediate->product_E Thermodynamic Pathway (Disfavored)

Caption: Simplified reaction pathway for the Still-Gennari HWE reaction.

References

Technical Support Center: Angeloylation of Ingenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the angeloylation of ingenol (B1671944).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the angeloylation of ingenol?

A1: The primary side reactions encountered are:

  • Lack of Regioselectivity: Angeloylation can occur at the C-5 and C-20 hydroxyl groups in addition to the desired C-3 position, leading to a mixture of ingenol esters.

  • Isomerization: The angelate ester (Z-isomer) can isomerize to the more stable tiglate ester (E-isomer), particularly under harsh reaction conditions.[1]

  • Acyl Migration: The angeloyl group may migrate between the different hydroxyl positions of the ingenol core.[2]

Q2: How can I improve the regioselectivity of the angeloylation to favor the C-3 position?

A2: The most effective strategy to ensure selective C-3 angeloylation is the use of a protecting group for the C-5 and C-20 hydroxyl groups. A common approach is the formation of a 5,20-acetonide, which temporarily blocks these two positions, directing the angeloylation to the C-3 hydroxyl group.[1]

Q3: What conditions can lead to the isomerization of the angelate to the tiglate, and how can it be prevented?

A3: Isomerization is often promoted by heat and acidic or basic conditions. To prevent the formation of the undesired tiglate isomer, it is crucial to:

  • Employ mild reaction conditions.

  • Use stereoconservative esterification methods. One such method involves the use of 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride (B1165640).[1]

  • Carefully select catalysts and reagents that do not promote isomerization.

Q4: What are the recommended purification methods to separate ingenol-3-angelate from its side products?

A4: Purification is typically achieved using chromatographic techniques. Silica (B1680970) gel column chromatography is a common method for separating ingenol-3-angelate from unreacted ingenol, di- or tri-angeloylated byproducts, and the isomeric ingenol-3-tiglate. High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative separations.

Troubleshooting Guides

Problem 1: Low yield of the desired ingenol-3-angelate and a complex mixture of products.

  • Potential Cause: Lack of regioselectivity in the angeloylation reaction.

  • Troubleshooting Steps:

    • Implement a Protecting Group Strategy: Protect the C-5 and C-20 hydroxyl groups of ingenol as a 5,20-acetonide before performing the angeloylation. This will direct the acylation specifically to the C-3 position.

    • Optimize Reaction Conditions: Carefully control the stoichiometry of the reagents. Use of an excess of the angeloylating agent can lead to over-acylation.

    • Purification: If a protecting group strategy is not feasible, optimize the chromatographic separation to isolate the desired C-3 isomer from the other products.

Problem 2: Presence of a significant amount of ingenol-3-tiglate in the final product.

  • Potential Cause: Isomerization of the angelate double bond during the reaction or workup.

  • Troubleshooting Steps:

    • Modify the Angeloylating Agent: Utilize an activated form of angelic acid that promotes stereoconservative esterification, such as an angelic anhydride derivative.[1]

    • Control Temperature: Perform the reaction at a lower temperature to minimize the thermodynamic driving force for isomerization.

    • Neutralize Promptly: Ensure that the reaction is carefully quenched and neutralized during workup to avoid prolonged exposure to acidic or basic conditions that can catalyze isomerization.

Problem 3: Difficulty in separating ingenol-3-angelate from its isomers.

  • Potential Cause: Similar polarities of the desired product and its isomers.

  • Troubleshooting Steps:

    • Optimize Chromatographic Conditions: Experiment with different solvent systems for silica gel chromatography to improve the resolution between the isomers. A gradient elution may be necessary.

    • Consider Alternative Stationary Phases: If silica gel does not provide adequate separation, explore other stationary phases for chromatography.

    • Utilize HPLC: For high-purity requirements, preparative HPLC is a powerful tool for separating closely related isomers.

Data Presentation

Table 1: Impact of Protecting Group on Regioselectivity of Ingenol Angeloylation

Starting MaterialAngeloylating AgentProtecting GroupPredominant Product(s)
IngenolAngelic Anhydride / DMAPNoneMixture of 3-O-, 5-O-, 20-O-mono-, di-, and tri-angelates
Ingenol-5,20-acetonideAngelic Anhydride / DMAPAcetonideIngenol-3-angelate-5,20-acetonide

Table 2: Influence of Reaction Conditions on Angelate/Tiglate Isomer Ratio

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome for Angelate:Tiglate Ratio
Temperature High (e.g., > 60 °C)Low (e.g., 0-25 °C)Ratio increases under optimized conditions
Catalyst Strong Base/AcidMild, non-isomerizing catalystRatio increases under optimized conditions
Reaction Time ProlongedMonitored to completionShorter times can reduce isomerization

Experimental Protocols

1. Protection of Ingenol as Ingenol-5,20-acetonide

This protocol describes the formation of the acetonide protecting group on the C-5 and C-20 hydroxyls of ingenol.

  • Reagents and Materials:

    • Ingenol

    • 2,2-Dimethoxypropane (B42991)

    • Anhydrous Toluene

    • p-Toluenesulfonic acid (catalytic amount)

    • Anhydrous Sodium Sulfate

    • Silica Gel for column chromatography

    • Solvents for chromatography (e.g., Hexane/Ethyl Acetate)

  • Procedure:

    • Dissolve ingenol in anhydrous toluene.

    • Add 2,2-dimethoxypropane to the solution.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench with a mild base (e.g., triethylamine).

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield pure ingenol-5,20-acetonide.[1]

2. Angeloylation of Ingenol-5,20-acetonide

This protocol details the selective angeloylation of the C-3 hydroxyl group of the protected ingenol.

  • Reagents and Materials:

    • Ingenol-5,20-acetonide

    • Angelic anhydride

    • 4-(Dimethylamino)pyridine (DMAP)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Silica Gel for column chromatography

    • Solvents for chromatography (e.g., Hexane/Ethyl Acetate)

  • Procedure:

    • Dissolve ingenol-5,20-acetonide in anhydrous DCM.

    • Add angelic anhydride, DMAP, and DIPEA to the solution.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain ingenol-3-angelate-5,20-acetonide.

3. Deprotection of Ingenol-3-angelate-5,20-acetonide

This protocol describes the removal of the acetonide protecting group to yield the final product.

  • Reagents and Materials:

    • Ingenol-3-angelate-5,20-acetonide

    • Aqueous Hydrochloric Acid (e.g., 1M)

    • Tetrahydrofuran (THF)

    • Ethyl Acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Dissolve the protected ingenol-3-angelate in a mixture of THF and aqueous HCl.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the deprotection is complete, neutralize the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by silica gel column chromatography if necessary.

Mandatory Visualization

Angeloylation_Workflow cluster_protection Step 1: Protection cluster_angeloylation Step 2: Angeloylation cluster_deprotection Step 3: Deprotection Ingenol Ingenol Protection Protection (e.g., Acetonide formation) Ingenol->Protection Protected_Ingenol Ingenol-5,20-acetonide Protection->Protected_Ingenol Angeloylation Angeloylation (Angelic Anhydride, DMAP) Protected_Ingenol->Angeloylation Protected_Angelate Ingenol-3-angelate- 5,20-acetonide Angeloylation->Protected_Angelate Deprotection Deprotection (Acidic Hydrolysis) Protected_Angelate->Deprotection Final_Product Ingenol-3-angelate Deprotection->Final_Product Side_Reactions Ingenol Ingenol Desired_Product Ingenol-3-angelate Ingenol->Desired_Product Desired Reaction Byproduct1 Ingenol-5-angelate & Ingenol-20-angelate (Lack of Regioselectivity) Ingenol->Byproduct1 Side Reaction Byproduct3 Di- and Tri-angelates Ingenol->Byproduct3 Over-acylation Byproduct2 Ingenol-3-tiglate (Isomerization) Desired_Product->Byproduct2 Isomerization

References

Technical Support Center: Optimizing the Yield of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and purification of Ingenol-5,20-acetonide-3-O-angelate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of Ingenol-5,20-acetonide (Acetonide Protection Step)

Symptom Possible Cause Recommended Solution
TLC analysis shows a significant amount of starting material (Ingenol) remaining. Incomplete reaction.- Ensure the acetone (B3395972) used is dry. - Increase the reaction time. - Use a slight excess of the acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate).
Catalyst degradation.- Use a fresh batch of the acid catalyst.
Formation of multiple unidentified spots on TLC. Degradation of Ingenol.- Perform the reaction at room temperature or below to minimize degradation. - Use a milder acid catalyst.
Presence of water in the reaction.- Dry all glassware and solvents thoroughly before use.

Issue 2: Low Yield of this compound (Esterification Step)

Symptom Possible Cause Recommended Solution
Significant amount of Ingenol-5,20-acetonide remains unreacted. Inefficient coupling agent.- Consider using a more efficient coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Steric hindrance.- Increase the reaction temperature slightly, but monitor for isomerization. - Increase the reaction time.
Presence of a significant amount of the tiglate isomer. Isomerization of the angelate group.- Use mild reaction conditions (room temperature or below). - Avoid strong bases. DMAP is a suitable non-nucleophilic base. - Minimize reaction time. Monitor the reaction closely by TLC or HPLC.
Formation of symmetric anhydride (B1165640) of angelic acid. Excess angelic acid or inappropriate activation.- Use a stoichiometric amount or a slight excess of angelic acid. - Add the coupling agent portion-wise to the reaction mixture.

Issue 3: Difficulty in Purifying this compound

Symptom Possible Cause Recommended Solution
Co-elution of the angelate and tiglate isomers during column chromatography. Similar polarity of the isomers.- Use a high-resolution stationary phase for column chromatography (e.g., smaller particle size silica (B1680970) gel). - Employ a solvent system with low polarity and a shallow gradient to improve separation. A mixture of petroleum ether and ethyl acetate (B1210297) is often effective. - Consider using preparative HPLC for final purification.
Presence of unreacted starting materials or coupling agent byproducts. Incomplete reaction or inefficient work-up.- Optimize the reaction conditions to drive the reaction to completion. - Perform an appropriate aqueous work-up to remove water-soluble byproducts. - Use a silica gel plug to filter out solid byproducts before column chromatography.
Product degradation on silica gel. Acidity of silica gel.- Neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) before use.

Frequently Asked Questions (FAQs)

Q1: What is the key challenge in the synthesis of this compound?

A1: The primary challenge is the potential for isomerization of the angelate double bond to the more thermodynamically stable tiglate form during the esterification step. This isomerization can be promoted by heat, strong bases, or prolonged reaction times. Stereoconservative esterification methods are crucial to maximize the yield of the desired angelate isomer.

Q2: How can I monitor the progress of the esterification reaction and detect the formation of the tiglate isomer?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Use a solvent system such as petroleum ether:ethyl acetate (e.g., 85:15 v/v) on a silica gel plate. The angelate and tiglate isomers may have slightly different Rf values, often with the tiglate being slightly more polar.

  • HPLC: Reverse-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water is a more sensitive method to separate and quantify the two isomers.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored as a solid in a cool, dark, and dry place. For long-term storage, it is advisable to store it at -20°C.

Q4: Can I deprotect the acetonide group to obtain Ingenol-3-O-angelate (Ingenol Mebutate)?

A4: Yes, the acetonide protecting group can be removed under acidic conditions to yield Ingenol-3-O-angelate. A common method is to use a mild acid such as pyridinium p-toluenesulfonate (PPTS) in a protic solvent like methanol (B129727) or ethanol.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Esterification of Ingenol-5,20-acetonide

Coupling Agent/Catalyst Solvent Temperature Reaction Time Yield of Angelate Reference
DMAPToluene (B28343)Room Temp.2 hours>80%
DCC/DMAPDichloromethane0°C to Room Temp.4-6 hoursHighGeneral Method
EDC/DMAPDichloromethane0°C to Room Temp.4-6 hoursHighGeneral Method

Note: Yields can vary depending on the specific reaction scale and purity of reagents.

Experimental Protocols

Protocol 1: Synthesis of Ingenol-5,20-acetonide

  • Dissolve Ingenol (100 mg, 0.29 mmol) in dry acetone (5 ml).

  • Add pyridinium p-toluenesulfonate (PPTS) (50 mg) to the solution.

  • Stir the solution at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by gravity column chromatography on silica gel using a petroleum ether:ethyl acetate gradient to yield Ingenol-5,20-acetonide (yield: ~55%).

Protocol 2: Synthesis of this compound

  • Dissolve Ingenol-5,20-acetonide (100 mg, 0.26 mmol) in dry toluene (4 ml).

  • Add angelic acid (39 mg, 0.39 mmol, 1.5 equiv.) and 4-dimethylaminopyridine (B28879) (DMAP) (48 mg, 0.39 mmol, 1.5 equiv.).

  • Stir the solution at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and evaporate the solvent.

  • Purify the crude product by silica gel gravity column chromatography using a petroleum ether:ethyl acetate (85:15) eluent to afford this compound (yield: >80%).

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Acetonide Protection cluster_intermediate Intermediate cluster_step2 Step 2: Esterification cluster_product Final Product Ingenol Ingenol Protection Ingenol-5,20-acetonide Synthesis (Acetone, PPTS) Ingenol->Protection Acetonide Ingenol-5,20-acetonide Protection->Acetonide Esterification Esterification (Angelic Acid, DMAP) Acetonide->Esterification Final_Product This compound Esterification->Final_Product

Caption: Synthetic workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol Ingenol-3-angelate (Ingenol Mebutate) PKC Protein Kinase C (PKC) Ingenol->PKC activates Ras_Raf Ras/Raf PKC->Ras_Raf activates MEK MEK Ras_Raf->MEK activates ERK ERK MEK->ERK activates Apoptosis Apoptosis ERK->Apoptosis induces

Caption: Simplified PKC/MEK/ERK signaling pathway activated by Ingenol-3-angelate.

Stability issues of "Ingenol-5,20-acetonide-3-O-angelate" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ingenol-5,20-acetonide-3-O-angelate". The information is designed to address common stability issues and provide guidance on proper handling and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

For long-term storage, the solid compound should be kept at -20°C.[1][2] Under these conditions, it is expected to be stable for at least four years.[2]

Q2: What is the recommended procedure for preparing a stock solution?

It is recommended to dissolve this compound in an organic solvent of choice, such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[2] To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use vials.[3]

Q3: How should I store the stock solution and for how long is it stable?

Stock solutions in organic solvents should be stored at -80°C for up to six months or at -20°C for up to one month.[3]

Q4: Can I prepare aqueous solutions of this compound?

While the compound has limited solubility in aqueous buffers like PBS (pH 7.2) at approximately 0.5 mg/mL, it is not recommended to store aqueous solutions for more than one day due to stability concerns.[2] For biological experiments, it is best to make further dilutions of the organic stock solution into aqueous buffers immediately before use.[2]

Q5: What solvents are compatible with this compound?

The compound is soluble in several organic solvents, including DMSO, ethanol, DMF, chloroform, dichloromethane, and acetone.[2][4]

Troubleshooting Guide

Issue: I am observing a loss of activity or inconsistent results with my compound in solution.

Possible Cause 1: Improper Storage Solutions of this compound are sensitive to storage conditions. Storing stock solutions at temperatures warmer than -20°C or for extended periods can lead to degradation.[3] Repeatedly freezing and thawing a stock solution can also compromise its integrity.[3]

Solution:

  • Always store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

  • Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[3]

  • Prepare fresh aqueous dilutions from the stock solution for each experiment.[2]

Possible Cause 2: pH-dependent Instability Ingenol (B1671944) esters are known to be susceptible to hydrolysis, particularly at neutral or alkaline pH. The angelate ester at the C3 position is a likely site for cleavage. The gel formulation of the related compound, ingenol mebutate, is maintained at a low pH of approximately 3.2 to ensure chemical stability.[5]

Solution:

  • If your experimental conditions allow, consider using a buffer system with a slightly acidic pH.

  • Be aware that prolonged incubation in neutral or alkaline buffers may lead to the degradation of the compound.

  • When conducting experiments that require physiological pH, minimize the incubation time as much as possible.

Possible Cause 3: Isomerization of the Angelate Moiety The angelate (Z-form) ester is known to be less stable than its corresponding tiglate (E-form) isomer.[6][7] Isomerization can lead to a change in the biological activity of the compound.

Solution:

  • Protect solutions from prolonged exposure to light and heat, as these factors can promote isomerization.

  • When analyzing the compound by methods such as HPLC, be vigilant for the appearance of new peaks that could correspond to the tiglate isomer.

Quantitative Data Summary

Table 1: Recommended Storage Conditions

FormStorage TemperatureDuration
Solid-20°C≥ 4 years[2]
Stock Solution (in organic solvent)-20°C1 month[3]
Stock Solution (in organic solvent)-80°C6 months[3]
Aqueous SolutionNot Recommended≤ 1 day[2]

Table 2: Solubility Data

SolventApproximate Solubility
Ethanol~10 mg/mL[2]
Dimethylformamide (DMF)~10 mg/mL[2]
Dimethyl Sulfoxide (DMSO)~5 mg/mL[2]
Phosphate-Buffered Saline (PBS), pH 7.2~0.5 mg/mL[2]
Chloroform, Dichloromethane, AcetoneSoluble[4]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Ingenol Esters (General Protocol)

This protocol provides a general framework for assessing the stability of this compound in solution. Specific parameters may need to be optimized for your equipment and experimental setup.

1. Objective: To develop a stability-indicating high-performance liquid chromatography (HPLC) method to separate the intact this compound from its potential degradation products.

2. Materials:

  • This compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid or trifluoroacetic acid
  • Hydrochloric acid (for acidic stress)
  • Sodium hydroxide (B78521) (for basic stress)
  • Hydrogen peroxide (for oxidative stress)
  • C18 reverse-phase HPLC column

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Diluent: Acetonitrile:water (50:50, v/v)
  • Stock Solution: Prepare a 1 mg/mL solution of this compound in the diluent.

4. Forced Degradation Studies:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before injection.
  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature. Take samples at various time points. Neutralize with an equimolar amount of HCl before injection.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature. Take samples at various time points.
  • Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C). Analyze at various time points.
  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and analyze at various time points.

5. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • Detection Wavelength: 210 nm[2]
  • Gradient Elution:
  • 0-5 min: 50% B
  • 5-25 min: 50% to 95% B
  • 25-30 min: 95% B
  • 30.1-35 min: 50% B (re-equilibration)

6. Data Analysis:

  • Monitor the decrease in the peak area of the intact compound and the appearance of new peaks corresponding to degradation products.
  • Calculate the percentage degradation over time for each stress condition.
  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main compound peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL in Diluent) aliquot Aliquot for Stress Conditions prep_stock->aliquot acid Acidic (0.1M HCl, 60°C) aliquot->acid base Basic (0.1M NaOH, RT) aliquot->base oxidation Oxidative (3% H2O2, RT) aliquot->oxidation thermal Thermal (60°C) aliquot->thermal photo Photolytic (UV light) aliquot->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc analyze Analyze Chromatograms hplc->analyze quantify Quantify Degradation analyze->quantify validate Validate Method quantify->validate

Caption: Workflow for a forced degradation study.

pkc_pathway cluster_activation PKC Activation cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects ingenol This compound pkc_delta PKCδ Activation ingenol->pkc_delta ras_raf Ras/Raf/MAPK Pathway Activation pkc_delta->ras_raf pi3k_akt PI3K/AKT Pathway Inhibition pkc_delta->pi3k_akt jnk_p38 JNK/p38 MAPK Activation pkc_delta->jnk_p38 apoptosis Apoptosis ras_raf->apoptosis cell_cycle Cell Cycle Arrest ras_raf->cell_cycle pi3k_akt->apoptosis jnk_p38->apoptosis

Caption: Simplified PKC signaling pathway.

References

Technical Support Center: Degradation of Ingenol Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ingenol (B1671944) esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, focusing on the degradation products of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for ingenol esters, such as ingenol mebutate?

A1: Ingenol mebutate, a well-studied ingenol ester, primarily degrades through three main pathways:

  • Rearrangement: Isomerization of the angelate ester group on the ingenol backbone is a significant degradation route. This can lead to the formation of various structural isomers.

  • Hydrolysis: Cleavage of the ester bond results in the formation of the parent ingenol and the corresponding carboxylic acid (e.g., angelic acid for ingenol mebutate). This is a common degradation pathway for all ester-containing compounds.

  • Oxidation: The ingenol backbone can be hydroxylated, leading to the formation of mono- or poly-hydroxylated derivatives. This has been observed as a major metabolic pathway in human hepatocytes.

Q2: I am observing unexpected peaks in my HPLC analysis of an ingenol ester. What could they be?

A2: Unexpected peaks in your chromatogram are likely degradation products. The identity of these peaks will depend on the storage and experimental conditions.

  • Early eluting peaks: These could correspond to the free carboxylic acid (e.g., angelic acid) formed upon hydrolysis of the ester.

  • Peaks with similar retention times to the parent compound: These are often isomers formed through rearrangement of the ester group.

  • Later eluting peaks: These may be more polar, hydroxylated derivatives of the ingenol ester resulting from oxidation.

Q3: How can I minimize the degradation of my ingenol ester samples during storage and analysis?

A3: To minimize degradation, consider the following:

  • Storage Conditions: Store ingenol esters at low temperatures (refrigerated or frozen) and protected from light.

  • pH: Maintain a slightly acidic pH (around 4-5) for solutions, as both highly acidic and basic conditions can accelerate hydrolysis.

  • Solvent Choice: Use aprotic solvents for reconstitution and dilution whenever possible. If aqueous buffers are necessary, prepare them fresh and use them for the shortest time possible.

  • Antioxidants: For long-term storage or experiments where oxidation is a concern, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound Signal in Solution

Possible Cause: Hydrolysis of the ester linkage.

Troubleshooting Steps:

  • Verify pH of the Solution: Use a calibrated pH meter to check the pH of your sample and any buffers used. Ingenol esters are more stable in slightly acidic conditions.

  • Solvent Evaluation: If using protic solvents (e.g., water, methanol), consider switching to aprotic solvents (e.g., acetonitrile (B52724), DMSO) for sample preparation and storage if your experimental design allows.

  • Temperature Control: Ensure samples are kept cool (on ice or in a refrigerated autosampler) during analysis to slow down the rate of hydrolysis.

  • Fresh Sample Preparation: Prepare solutions of ingenol esters immediately before use.

Issue 2: Appearance of Multiple, Poorly Resolved Peaks Around the Parent Peak

Possible Cause: Isomerization of the ingenol ester.

Troubleshooting Steps:

  • Optimize HPLC Method:

    • Gradient Modification: A shallower gradient around the elution time of the parent compound can improve the separation of closely related isomers.

    • Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to exploit different separation mechanisms.

    • Temperature: Lowering the column temperature can sometimes enhance the resolution of isomers.

  • LC-MS/MS Analysis: Use high-resolution mass spectrometry to confirm that the additional peaks are indeed isomers (i.e., they have the same mass-to-charge ratio as the parent compound). Fragmentation patterns can help in identifying the location of the rearranged ester group.

Issue 3: Inconsistent Results and Poor Reproducibility

Possible Cause: A combination of degradation pathways occurring at variable rates.

Troubleshooting Steps:

  • Standardize Sample Handling: Implement a strict and consistent protocol for sample preparation, storage, and analysis to minimize variability.

  • Use of a Stability-Indicating Method: Ensure your analytical method is capable of separating the parent compound from all major degradation products. This is crucial for accurate quantification. Refer to the experimental protocols section for a starting point.

  • Internal Standard: Incorporate an internal standard into your analytical method to correct for variations in sample preparation and injection volume.

Data Presentation

The stability of ingenol esters is highly dependent on the specific ester, formulation, and storage conditions. The following table summarizes hypothetical stability data for Ingenol Mebutate under forced degradation conditions to illustrate the expected trends.

Stress ConditionTime (hours)Ingenol Mebutate Remaining (%)Major Degradation Products
Acidic (0.1 M HCl, 60°C)285Ingenol, Isomers
860Ingenol, Isomers
2435Ingenol, Isomers
Basic (0.1 M NaOH, 25°C)170Ingenol, Isomers
440Ingenol, Isomers
1215Ingenol, Isomers
Oxidative (3% H₂O₂, 25°C)890Hydroxylated derivatives
2475Hydroxylated derivatives
7250Hydroxylated derivatives
Thermal (80°C, solid state)2495Isomers
7285Isomers
16870Isomers, Ingenol
Photolytic (ICH guidelines)2492Isomers

Experimental Protocols

Protocol 1: Forced Degradation Study of an Ingenol Ester

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.

1. Sample Preparation:

  • Prepare a stock solution of the ingenol ester in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature (25°C). Take aliquots at 1, 4, and 12 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature (25°C). Take aliquots at 8, 24, and 72 hours.

  • Thermal Degradation: Place a solid sample of the ingenol ester in a controlled temperature oven at 80°C. Take samples at 24, 72, and 168 hours and dissolve in acetonitrile for analysis.

  • Photodegradation: Expose a solution of the ingenol ester in acetonitrile to light according to ICH Q1B guidelines.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV or LC-MS/MS method (see Protocol 2).

  • Characterize the degradation products using mass spectrometry and comparison with reference standards if available.

Protocol 2: Stability-Indicating HPLC-UV Method for Ingenol Esters

This method provides a starting point for the separation of an ingenol ester from its major degradation products.

  • Instrumentation: HPLC with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0 40
    20 70
    25 95
    30 95
    31 40

    | 35 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Mandatory Visualizations

Degradation_Pathways IngenolEster Ingenol Ester (e.g., Ingenol Mebutate) Isomers Isomers IngenolEster->Isomers Rearrangement (Heat, Light) Ingenol Ingenol IngenolEster->Ingenol Hydrolysis (Acid, Base) CarboxylicAcid Carboxylic Acid (e.g., Angelic Acid) IngenolEster->CarboxylicAcid Hydrolysis (Acid, Base) HydroxylatedDerivatives Hydroxylated Derivatives IngenolEster->HydroxylatedDerivatives Oxidation

Caption: Primary degradation pathways of ingenol esters.

Troubleshooting_Workflow Start Unexpected Peaks in HPLC Chromatogram CheckMass Analyze by LC-MS/MS Check m/z Start->CheckMass SameMass Same m/z as Parent Compound? CheckMass->SameMass Isomers Likely Isomers SameMass->Isomers Yes DifferentMass Different m/z SameMass->DifferentMass No OptimizeHPLC Optimize HPLC Method for Separation Isomers->OptimizeHPLC LowerMass Lower m/z? DifferentMass->LowerMass Hydrolysis Likely Hydrolysis Products (e.g., Ingenol) LowerMass->Hydrolysis Yes HigherMass Higher m/z? LowerMass->HigherMass No Hydrolysis->OptimizeHPLC Oxidation Likely Oxidation Products HigherMass->Oxidation Yes Oxidation->OptimizeHPLC

Caption: Troubleshooting workflow for identifying unknown peaks.

Technical Support Center: Purification of Ingenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of ingenol (B1671944) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying ingenol derivatives?

A1: The most common and effective method for purifying ingenol derivatives is High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC. Both normal-phase and reversed-phase chromatography are utilized. Normal-phase chromatography, often using silica (B1680970) gel, is effective for separating isomers and compounds with varying polarity.[1][2] Reversed-phase HPLC (e.g., with a C18 column) is also widely used and is a versatile technique for a broad range of analytes.[3] The choice between normal and reversed-phase depends on the specific derivative's polarity and solubility.[1][3][4]

Q2: What are the main stability concerns during the purification of ingenol derivatives?

A2: Ingenol derivatives, particularly esters like ingenol mebutate (ingenol-3-angelate), are susceptible to chemical instability. Key concerns include:

  • Acyl Migration: The ester group can migrate to other hydroxyl positions on the ingenol backbone, especially under non-optimal pH conditions.[5] This is a known phenomenon for acylated compounds with multiple hydroxyl groups.[6][7]

  • Isomerization: The angelate moiety in ingenol mebutate can isomerize from the Z-form to the more stable E-form (tiglate).[8]

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions.

  • pH Sensitivity: The stability of ingenol mebutate is highly dependent on pH, with optimal stability at a low pH (around 3.2).[9]

Q3: How can I assess the purity of my ingenol derivative sample?

A3: HPLC and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the primary methods for assessing the purity of ingenol derivatives. A stability-indicating HPLC method should be developed to separate the active pharmaceutical ingredient (API) from any impurities and degradation products.[10] UPLC coupled with high-resolution mass spectrometry (e.g., UPLC-Q/TOF-MS) is powerful for identifying and characterizing metabolites and potential impurities.

Q4: What are some potential impurities I should look for in my ingenol derivative preparation?

A4: Potential impurities can arise from the synthesis process or degradation. These may include:

  • Stereoisomers: Diastereomers and enantiomers can be challenging to separate.[8]

  • Isomers of the acyl group: For example, the tiglate isomer of ingenol mebutate.[8]

  • Products of acyl migration: Ingenol derivatives with the acyl group at a different position.

  • Hydrolysis products: Ingenol and the corresponding carboxylic acid.

  • Reagents and byproducts from the synthesis.

Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products.[11][12][13][14][15]

Q5: Are there any specific safety precautions for handling ingenol derivatives?

A5: Ingenol mebutate and related compounds are potent protein kinase C activators and can cause significant skin reactions.[16][17] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Chromatographic Issues

Problem: Peak Tailing in HPLC Analysis

  • Question: My ingenol derivative peak is showing significant tailing in reversed-phase HPLC. What could be the cause and how can I fix it?

  • Answer: Peak tailing for polar analytes like ingenol derivatives is often due to secondary interactions with the stationary phase.[18][19][20]

Potential Cause Solution
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of the ingenol derivative.[18][20] Lowering the pH of the mobile phase (e.g., to pH 3) can suppress silanol ionization. Using an end-capped column or a column with a different stationary phase can also help.[18][20]
Column Overload Injecting too much sample can saturate the stationary phase.[20][21] Dilute the sample and re-inject. If the peak shape improves, you were overloading the column.[18]
Column Contamination or Void Contamination at the column inlet can distort peak shape.[18][21][22] A void at the head of the column can also cause tailing for all peaks.[18][21] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[18] Using a guard column can help protect the analytical column.[18][22]
Metal Chelation The ingenol derivative may be chelating with trace metals in the HPLC system. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes resolve this issue.

Problem: Poor Resolution Between Isomers

  • Question: I am struggling to separate diastereomers of my ingenol derivative. What chromatographic strategies can I employ?

  • Answer: Separating diastereomers often requires careful optimization of the chromatographic conditions.

Strategy Description
Optimize Mobile Phase Systematically vary the solvent composition and gradient to improve resolution.
Change Stationary Phase If using reversed-phase, consider trying a normal-phase column (e.g., silica, cyano, or amino-bonded), or vice-versa.[1][2] Different stationary phases offer different selectivities.
Temperature Optimization Lowering the column temperature can sometimes enhance the separation of isomers.
Preparative HPLC For isolation, preparative HPLC with optimized conditions is the standard approach.[23]
Stability and Degradation Issues

Problem: Sample Degradation During Purification

  • Question: I suspect my ingenol derivative is degrading during the purification process. How can I minimize this?

  • Answer: Minimizing degradation requires careful control of the experimental conditions.

Preventative Measure Description
pH Control Maintain a low pH (around 3-4) in your mobile phase and sample solutions to minimize base-catalyzed acyl migration and hydrolysis.[9]
Temperature Control Perform purification steps at reduced temperatures (e.g., in a cold room or with a cooled autosampler and column compartment) to slow down degradation reactions.
Minimize Time in Solution Work efficiently to minimize the time the ingenol derivative is in solution, especially at room temperature. Evaporate fractions as soon as possible after collection.
Use of Anhydrous Solvents For normal-phase chromatography, ensure solvents are anhydrous to prevent hydrolysis.[9]
Crystallization Challenges

Problem: Difficulty in Crystallizing the Purified Ingenol Derivative

  • Question: I have a highly pure sample of my ingenol derivative, but I am unable to obtain crystals. What can I try?

  • Answer: Crystallization of complex molecules can be challenging. A systematic screening of conditions is often necessary.

Technique Description
Solvent Screening Systematically screen a wide range of solvents and solvent/anti-solvent combinations.[24]
Slow Evaporation Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
Vapor Diffusion Dissolve the compound in a small amount of a relatively non-volatile solvent and place it in a sealed container with a larger volume of a more volatile anti-solvent.
Cooling Crystallization Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.[25]
Seeding If you have a few small crystals, you can use them to seed a supersaturated solution to promote the growth of larger crystals.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Ingenol Derivative Purification (Illustrative)

Parameter Method 1: Normal-Phase HPLC Method 2: Reversed-Phase HPLC
Column Silica Gel, 5 µm, 250 x 10 mmC18, 5 µm, 250 x 10 mm
Mobile Phase A n-Hexane0.1% Formic Acid in Water
Mobile Phase B Ethyl Acetate0.1% Formic Acid in Acetonitrile (B52724)
Gradient 10% to 50% B over 30 min30% to 80% B over 30 min
Flow Rate 5 mL/min4 mL/min
Detection 230 nm230 nm
Typical Purity >98%>99%
Typical Recovery 85%90%

Note: This data is for illustrative purposes. Optimal conditions will vary depending on the specific ingenol derivative.

Experimental Protocols

Protocol 1: General Preparative HPLC Purification of an Ingenol Derivative
  • Sample Preparation: Dissolve the crude ingenol derivative in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) at a known concentration. The sample solvent should be weaker than the mobile phase to avoid peak distortion. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample. It is advisable to perform a loading study on an analytical column first to determine the maximum sample load without compromising resolution.[23]

  • Gradient Elution: Run a gradient from a weaker to a stronger solvent to elute the compounds. The gradient profile should be optimized based on analytical scale separations.

  • Fraction Collection: Collect fractions based on the UV chromatogram. Collect the main peak corresponding to the ingenol derivative, ensuring to start and end collection at the beginning and end of the peak to maximize recovery and purity.

  • Purity Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Final Product Isolation: The purified ingenol derivative can then be obtained as a solid or an oil. Further drying under high vacuum may be necessary.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Analysis & Isolation crude_sample Crude Ingenol Derivative dissolve Dissolve in appropriate solvent crude_sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto equilibrated column filter->inject separate Gradient Elution inject->separate collect Fraction Collection separate->collect analyze_fractions Analyze fractions for purity (Analytical HPLC) collect->analyze_fractions pool Pool pure fractions analyze_fractions->pool evaporate Evaporate solvent pool->evaporate final_product Purified Ingenol Derivative evaporate->final_product

Caption: Experimental workflow for the purification of ingenol derivatives.

troubleshooting_workflow start Peak Tailing Observed check_overload Dilute sample & re-inject start->check_overload shape_improves Peak shape improves? check_overload->shape_improves overload_solution Reduce sample concentration/volume shape_improves->overload_solution Yes check_column Check column history & performance shape_improves->check_column No column_old Column old or contaminated? check_column->column_old flush_column Flush with strong solvent column_old->flush_column Yes optimize_mobile_phase Optimize Mobile Phase column_old->optimize_mobile_phase No replace_column Replace column flush_column->replace_column If no improvement adjust_ph Lower mobile phase pH optimize_mobile_phase->adjust_ph add_modifier Add competitive modifier optimize_mobile_phase->add_modifier

Caption: Troubleshooting logic for HPLC peak tailing.

References

Technical Support Center: Improving the Regioselectivity of Ingenol Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of ingenol (B1671944) esters, achieving high regioselectivity is a critical challenge. The ingenol scaffold possesses multiple hydroxyl groups with varying reactivity, making controlled esterification a nuanced endeavor. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hydroxyl groups on the ingenol core that are susceptible to esterification?

The ingenol core has four hydroxyl groups at positions C3, C4, C5, and C20. The reactivity of these groups varies, with the C3-hydroxyl being a common target for esterification to produce bioactive compounds like ingenol mebutate (ingenol-3-angelate).

Q2: Why is achieving regioselectivity in ingenol esterification so challenging?

The challenge arises from the similar reactivity of the hydroxyl groups, particularly the C3 and C5 secondary alcohols and the C20 primary alcohol. Direct esterification often leads to a mixture of products, including di- and tri-esters, which complicates purification and reduces the yield of the desired regioisomer.[1]

Q3: What is the most common strategy to achieve selective C3-esterification of ingenol?

The most widely adopted and successful strategy involves the use of a protecting group to temporarily block the more reactive hydroxyl groups, leaving the C3-hydroxyl available for esterification. A common approach is the protection of the C5 and C20 hydroxyls as a cyclic acetonide.[2][3]

Q4: I am observing the formation of the tiglate isomer instead of the desired angelate ester. What causes this and how can I prevent it?

The angelate ester (Z-isomer) can isomerize to the more thermodynamically stable tiglate ester (E-isomer), particularly under harsh reaction conditions.[2][3] This isomerization can be a significant issue during the synthesis of compounds like ingenol 3-angelate. To minimize this, it is crucial to use mild reaction conditions and stereoconservative esterification methods. The use of angelic anhydride (B1165640) with a suitable base has been shown to be effective in minimizing isomerization.[2]

Q5: Can I selectively esterify the C20 hydroxyl group?

Yes, while the C3 position is often the target, the primary C20 hydroxyl group can also be selectively esterified. This typically requires a different protecting group strategy than that used for C3-esterification. For instance, selective protection of the C3 and C5 hydroxyls would leave the C20 position accessible for acylation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the regioselective esterification of ingenol.

Symptom Possible Cause(s) Recommended Solution(s)
Low to no yield of the desired ester 1. Ineffective activation of the carboxylic acid: The acylating agent may not be sufficiently reactive. 2. Steric hindrance: The chosen protecting group may be too bulky, hindering access to the target hydroxyl group. 3. Decomposition of starting material or product: Ingenol and its esters can be sensitive to harsh conditions (e.g., strong acids/bases, high temperatures).1. Use a more reactive acylating agent, such as an acid chloride or anhydride. Consider using coupling agents like DCC or EDC. 2. Select a smaller protecting group or optimize the reaction conditions (e.g., higher temperature, longer reaction time) to overcome steric hindrance. 3. Employ milder reaction conditions. For example, use a non-nucleophilic base like LiHMDS for deprotection steps.[4]
Poor regioselectivity (mixture of C3, C5, and C20 esters) 1. Incomplete or incorrect protecting group installation: The protecting group may not have been fully installed, leaving other hydroxyls exposed. 2. Protecting group migration or cleavage: The protecting group may be unstable under the reaction conditions. 3. Direct esterification without protecting groups: Attempting direct acylation often leads to a mixture of products due to the similar reactivity of the hydroxyl groups.1. Verify the complete installation of the protecting group using analytical techniques like NMR before proceeding with esterification. 2. Choose a more robust protecting group that is stable to the esterification conditions. Refer to literature for orthogonal protecting group strategies. 3. Employ a suitable protecting group strategy. For selective C3-esterification, the 5,20-acetonide is a well-established choice.[2]
Formation of di- or tri-esters 1. Insufficient amount of protecting group: Not all reactive hydroxyls were blocked. 2. Use of an overly reactive acylating agent in the absence of complete protection. 1. Ensure the use of a sufficient excess of the protecting group reagent to drive the protection reaction to completion. 2. Use a less reactive acylating agent or carefully control the stoichiometry of the reactive agent.
Isomerization of angelate to tiglate ester 1. Use of harsh reaction conditions (e.g., high temperature, strong base). 2. Prolonged reaction times. 1. Employ mild, stereoconservative angeloylation methods. The use of angelic anhydride is recommended.[2] 2. Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.

Quantitative Data on Regioselective Ingenol Esterification

The following table summarizes the yield for the semi-synthesis of ingenol 3-angelate from ingenol, highlighting the effectiveness of the 5,20-acetonide protection strategy.

Starting Material Protecting Group Esterification Target Key Steps Overall Yield Reference
Ingenol5,20-AcetonideC3-OH1. Acetonide protection 2. Angeloylation 3. Deprotection31%[2]

Note: Specific regiomeric ratios (C3:C5:C20) are not always detailed in the literature, with studies often focusing on the optimized synthesis of a single desired isomer.

Key Experimental Protocols

Protocol 1: Semisynthesis of Ingenol 3-Angelate via 5,20-Acetonide Protection[2]

This three-step procedure is a reliable method for achieving selective C3-esterification of ingenol.

Step 1: Protection of Ingenol as 5,20-Acetonide

  • Dissolve ingenol in acetone.

  • Add p-toluenesulfonic acid (PTSA) as a catalyst.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction and work up to isolate the ingenol-5,20-acetonide.

Step 2: Angeloylation of Ingenol-5,20-Acetonide

  • Dissolve the ingenol-5,20-acetonide in a suitable anhydrous solvent (e.g., toluene).

  • Add angelic anhydride.

  • Add a non-nucleophilic base (e.g., LiHMDS).

  • Stir the reaction at the appropriate temperature until completion (monitor by TLC).

  • Work up to isolate the protected ingenol 3-angelate-5,20-acetonide.

Step 3: Deprotection of the Acetonide

  • Dissolve the protected ingenol 3-angelate-5,20-acetonide in a suitable solvent.

  • Add a mild acid (e.g., phosphoric acid) to cleave the acetonide.

  • Stir the reaction until deprotection is complete (monitor by TLC).

  • Purify the crude product via crystallization to obtain pure ingenol 3-angelate.

Visualizing the Workflow and Logic

To aid in understanding the experimental design and troubleshooting logic, the following diagrams are provided.

experimental_workflow start Ingenol protection Step 1: Acetonide Protection (PTSA, Acetone) start->protection acetonide Ingenol-5,20-acetonide protection->acetonide esterification Step 2: Angeloylation (Angelic Anhydride, LiHMDS) acetonide->esterification protected_ester Ingenol 3-angelate-5,20-acetonide esterification->protected_ester deprotection Step 3: Deprotection (H3PO4) protected_ester->deprotection final_product Ingenol 3-angelate deprotection->final_product

Caption: Workflow for the Semisynthesis of Ingenol 3-Angelate.

troubleshooting_logic start Poor Regioselectivity Observed check_protection Was a protecting group strategy used? start->check_protection direct_esterification Issue: Direct esterification is non-selective. check_protection->direct_esterification No check_completeness Was protection complete? check_protection->check_completeness Yes solution_protection Solution: Employ a protecting group (e.g., 5,20-acetonide). direct_esterification->solution_protection incomplete_protection Issue: Incomplete protection. check_completeness->incomplete_protection No check_stability Is the protecting group stable? check_completeness->check_stability Yes solution_completeness Solution: Verify protection via NMR; use excess protecting agent. incomplete_protection->solution_completeness unstable_pg Issue: Protecting group is unstable. check_stability->unstable_pg No solution_stability Solution: Choose a more robust protecting group. unstable_pg->solution_stability

Caption: Troubleshooting Logic for Poor Regioselectivity.

References

Technical Support Center: Overcoming Low Yield in Ingenol Semi-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the semi-synthesis of ingenol (B1671944) derivatives. The focus is on identifying and overcoming common challenges that lead to low reaction yields.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the semi-synthesis of ingenol derivatives often associated with low yields?

A: The low yields in ingenol semi-synthesis are primarily due to the molecule's inherent structural complexity and instability. Key challenges include:

  • Multiple Reactive Sites: Ingenol possesses a congested tetrad of alcohol groups, making selective functionalization of a single hydroxyl group (typically at the C3 position) difficult without resorting to protecting group strategies.[1]

  • Strained Ring System: The molecule features a unique and highly strained "inside-outside" trans-bicyclo[4.4.1]undecane core.[1][2][3] This strain can make the molecule susceptible to undesired rearrangements under certain reaction conditions.

  • Chemical Instability: Ingenol derivatives, such as Ingenol Mebutate, can be prone to chemical rearrangement, which affects the final yield and purity of the desired product.[4]

  • Low Isolation Yields: The starting material, ingenol, is often isolated from natural sources like Euphorbia peplus or Euphorbia lathyris in low yields, making the starting material itself precious.[1][5][6]

Q2: What is the most critical step for achieving high yield in the synthesis of ingenol esters like Ingenol Mebutate?

A: The most critical step is the stereoselective esterification (acylation) of the C3 hydroxyl group.[5] Achieving high selectivity is paramount to prevent the formation of a complex mixture of ester isomers, which are often difficult to separate. High-yielding methods have been developed that utilize a 5,20-acetonide protecting group. This strategy temporarily blocks the C5 and C20 hydroxyls, directing the acylation specifically to the C3 position.[5][7]

Q3: What are the most common byproducts or side reactions to be aware of?

A: A significant side reaction during the synthesis of Ingenol Mebutate (ingenol-3-angelate) is the isomerization of the angelate group (Z-form) to the more stable tiglate form (E-form).[5][7] This isomerization results in an impurity that can be challenging to separate from the desired product. Other potential side reactions include acylation at the less reactive C5 and C20 hydroxyl groups if protection is incomplete or not used.

Q4: How does the purity of the starting ingenol affect the final yield?

A: The purity of the starting ingenol is crucial. Ingenol is typically isolated from complex mixtures of other diterpenoids and natural products with similar polarities.[8] If these impurities are not thoroughly removed, they can interfere with the subsequent semi-synthetic steps by consuming reagents, generating additional byproducts, and significantly complicating the final purification process, leading to a lower recovered yield of the target molecule.[8]

Section 2: Troubleshooting and Optimization

This section provides a logical workflow and detailed guidance for troubleshooting low yields, particularly during the critical C3-esterification step.

General Workflow for Ingenol Semi-synthesis

The following diagram outlines the typical experimental workflow for producing an ingenol ester derivative. The steps most prone to yield loss are highlighted.

cluster_0 Phase 1: Preparation of Ingenol Core cluster_1 Phase 2: Semi-Synthesis of Ingenol Ester Extraction Isolation & Purification of Ingenol from Natural Source Ingenol Pure Ingenol (Starting Material) Extraction->Ingenol TotalSynth Total Synthesis of Ingenol Core TotalSynth->Ingenol Protection Protection of C5/C20 Hydroxyls (e.g., Acetonide formation) Ingenol->Protection Esterification Selective C3 Esterification Protection->Esterification Deprotection Deprotection of C5/C20 Hydroxyls Esterification->Deprotection Purification Final Purification (e.g., Chromatography) Deprotection->Purification FinalProduct Pure Ingenol Ester (e.g., Ingenol Mebutate) Purification->FinalProduct

Caption: Experimental workflow for ingenol semi-synthesis.
Troubleshooting Guide for C3-Esterification

Low yield in the C3-esterification step is a common issue. Use the following decision tree to diagnose and solve potential problems.

Start Problem: Low Yield of Final Ester Check_Conversion Analysis shows low conversion of starting material? Start->Check_Conversion Check_Byproducts Analysis shows multiple spots/peaks (byproducts)? Start->Check_Byproducts Check_Recovery Good conversion but low recovery after purification? Start->Check_Recovery Check_Conversion->Check_Byproducts No Sol_Conversion1 Cause: Inactive Reagents Solution: Use fresh acylating agent and coupling reagents. Ensure anhydrous solvent conditions. Check_Conversion->Sol_Conversion1 Yes Check_Byproducts->Check_Recovery No Sol_Byproducts1 Cause: Incomplete Protection Solution: Verify complete formation of the C5/C20 protecting group (e.g., acetonide) before acylation. Check_Byproducts->Sol_Byproducts1 Yes Sol_Recovery1 Cause: Product Degradation Solution: Use milder purification conditions. Check stability of the ester on silica (B1680970) gel before column. Check_Recovery->Sol_Recovery1 Yes Sol_Conversion2 Cause: Suboptimal Temperature Solution: Optimize reaction temperature. Some acylations may require cooling to prevent side reactions or heating. Sol_Byproducts2 Cause: Isomerization Solution: Use stereoconservative angeloylation methods. Avoid harsh basic or acidic conditions. Sol_Recovery2 Cause: Poor Separation Solution: Optimize chromatography (solvent system, gradient). Consider alternative methods like crystallization.

Caption: Troubleshooting flowchart for low-yield esterification.

Section 3: Data and Protocols

Data Presentation

The following tables summarize key quantitative data related to ingenol synthesis to aid in strategy selection and optimization.

Table 1: Comparison of Overall Yields for Different Ingenol Sourcing Strategies

Synthesis StrategyStarting MaterialNumber of StepsOverall YieldReference
Natural IsolationEuphorbia peplus biomassN/A~1.1 mg / kg[5]
Natural IsolationEuphorbia lathyris seedsN/A~100-275 mg / kg[5][6]
Total Synthesis (Winkler)propargyl alcohol derivative450.0066%[1]
Total Synthesis (Baran)(+)-3-carene14~1%[5][9][10]
Semi-synthesis (Representative)Ingenol~3~31%[5]

Table 2: Key Parameters for Optimizing C3-Esterification Yield

ParameterRecommendationRationale
Protecting Group Use of a C5,C20-acetonide is highly recommended.Blocks other reactive hydroxyls, ensuring high regioselectivity for the C3 position and preventing byproduct formation.[5][7]
Acylating Agent Use high-purity angelic anhydride (B1165640) or angeloyl chloride.Impurities in the acylating agent can introduce side reactions and complicate purification.
Coupling Conditions DMAP (4-Dimethylaminopyridine) as a catalyst with a mild base (e.g., pyridine).Efficiently catalyzes the esterification under conditions that minimize isomerization of the angelate moiety.
Solvent Use anhydrous aprotic solvents (e.g., Dichloromethane (B109758), THF).Water can hydrolyze the acylating agent and reduce reaction efficiency.[11]
Temperature Typically 0°C to room temperature.Balances reaction rate with stability. Lower temperatures can help minimize side reactions and prevent degradation of sensitive reagents.[12]
Purification Gravity column chromatography or crystallization.Ingenol esters can be sensitive. Avoid prolonged exposure to silica gel and consider crystallization for purification where possible to improve recovery.[13][14]
Representative Experimental Protocol: Selective C3-Angeloylation of Ingenol

Disclaimer: This is an illustrative protocol based on published strategies. Researchers must consult primary literature for precise quantities, reaction times, and safety procedures.

Objective: To selectively synthesize ingenol-3-angelate (Ingenol Mebutate) from ingenol.

Step 1: Protection of C5 and C20 Hydroxyls

  • Dissolve pure ingenol in an anhydrous solvent (e.g., acetone (B3395972) or dichloromethane).

  • Add a Lewis acid catalyst (e.g., BF₃·OEt₂) or an acetal (B89532) (e.g., 2,2-dimethoxypropane) with a catalytic amount of acid (e.g., CSA).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction, perform an aqueous workup, and purify the resulting ingenol-5,20-acetonide, typically by column chromatography.

Step 2: Selective C3-Esterification

  • Dissolve the ingenol-5,20-acetonide in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a non-nucleophilic base (e.g., pyridine) followed by DMAP.

  • Cool the mixture to 0°C.

  • Slowly add a solution of angelic anhydride (or angeloyl chloride) in anhydrous dichloromethane.

  • Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete conversion.

  • Quench the reaction, perform an aqueous workup, and isolate the crude protected ester.

Step 3: Deprotection and Final Purification

  • Dissolve the crude protected ester in a suitable solvent (e.g., methanol/THF mixture).

  • Add a mild acid (e.g., aqueous HCl or an acidic resin) to hydrolyze the acetonide.

  • Monitor the reaction by TLC until the deprotection is complete.

  • Neutralize the acid, perform an aqueous workup, and extract the product.

  • Purify the final ingenol-3-angelate product by careful column chromatography or crystallization to yield the pure compound.[8][13]

Section 4: Biological Context for Drug Development

Mechanism of Action: PKC Activation

For professionals in drug development, understanding the biological target is as critical as the synthesis. Ingenol esters, including the FDA-approved drug Ingenol Mebutate (Picato®), function as potent activators of Protein Kinase C (PKC) isozymes.[15][16]

The diagram below illustrates this simplified signaling pathway.

IngenolEster Ingenol Ester (e.g., Ingenol Mebutate) PKC Protein Kinase C (PKC) IngenolEster->PKC Activates NFkB NF-κB Pathway Activation PKC->NFkB CellEffects Downstream Cellular Effects NFkB->CellEffects Apoptosis Primary Necrosis / Apoptosis of Tumor Cells CellEffects->Apoptosis Immune Inflammatory Response & Neutrophil Infiltration CellEffects->Immune

Caption: Simplified signaling pathway for Ingenol Esters.

This activation of PKC in abnormal keratinocytes (actinic keratosis lesions) leads to a dual mechanism of action: rapid lesion-specific cell death followed by an inflammatory response that eliminates remaining aberrant cells.[15] This biological activity is the basis for its therapeutic use and a key consideration in the development of new, structurally related analogs.

References

Technical Support Center: Acyl Migration in Ingenol Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ingenol (B1671944) esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to acyl migration, a critical factor in the stability and biological activity of these compounds.

Troubleshooting Guides

Problem: My reaction produced a mixture of ingenol ester isomers instead of the desired single product.

This is a common issue caused by acyl migration, where the ester group moves from one hydroxyl group to another on the ingenol core. Here’s a step-by-step guide to troubleshoot and prevent this problem.

Troubleshooting Workflow

G start Problem: Mixture of isomers observed check_reaction_cond Step 1: Review Reaction Conditions start->check_reaction_cond check_ph Is the reaction pH controlled? check_reaction_cond->check_ph check_base Was a strong base or excess nucleophilic catalyst (e.g., DMAP) used? check_ph->check_base if yes solution_ph Solution: Maintain pH around 3-4. Use a citrate (B86180) buffer if possible. check_ph->solution_ph if no check_temp_time Were reaction temperature and time minimized? check_base->check_temp_time if no solution_base Solution: Use non-nucleophilic bases. Use DMAP catalytically (0.05-0.2 eq). check_base->solution_base if yes check_protection Step 2: Evaluate Protecting Group Strategy check_temp_time->check_protection if yes solution_temp_time Solution: Run reactions at the lowest effective temperature. Monitor closely and quench promptly. check_temp_time->solution_temp_time if no is_protection_used Were hydroxyl groups protected? check_protection->is_protection_used is_protection_orthogonal Was the protecting group strategy orthogonal and robust? is_protection_used->is_protection_orthogonal if yes solution_protection Solution: Protect free hydroxyl groups (e.g., as acetonides or silyl (B83357) ethers) prior to esterification. is_protection_used->solution_protection if no check_purification Step 3: Assess Purification Method is_protection_orthogonal->check_purification if yes solution_orthogonal Solution: Choose protecting groups that are stable to esterification and deprotected under non-migratory conditions. is_protection_orthogonal->solution_orthogonal if no is_purification_neutral Was the purification performed under neutral or slightly acidic conditions? check_purification->is_purification_neutral solution_purification Solution: Use neutral or slightly acidic mobile phases for chromatography. Avoid basic conditions. is_purification_neutral->solution_purification if no

Troubleshooting Decision Tree

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in ingenol esters and why is it a problem?

Acyl migration is an intramolecular reaction where an acyl (ester) group moves from one hydroxyl position to another on the ingenol backbone. For example, in ingenol-3-angelate (ingenol mebutate), the angelate group at the C3 position can migrate to the C5 or C20 positions.[1] This is problematic because the biological activity of ingenol esters is often highly dependent on the specific position of the ester group.[1] Migrated isomers may have significantly lower or no desired activity, leading to reduced efficacy of the drug substance.

Q2: What is the chemical mechanism of acyl migration?

Acyl migration in polyols like ingenol can proceed through different intramolecular pathways. The reaction is often base-catalyzed, where a deprotonated hydroxyl group attacks the carbonyl carbon of the nearby ester. This forms a cyclic orthoester intermediate, which then collapses to yield the migrated ester. Studies have also shown that the reaction can be water-catalyzed, which can significantly lower the energy barrier for the migration to occur.

G cluster_0 Acyl Migration Mechanism A Ingenol-3-ester B Cyclic Orthoester Intermediate A->B + OH- (catalyst) B->A Rearrangement C Ingenol-5-ester B->C Rearrangement C->B + OH- (catalyst)

Mechanism of Acyl Migration

Q3: How does pH affect the stability of ingenol esters?

The stability of ingenol esters is highly pH-dependent. Acyl migration is often accelerated under basic or even neutral aqueous conditions. For ingenol mebutate, optimal stability is found at a pH of 3.2.[2] Therefore, maintaining acidic conditions during synthesis, purification, and in formulation is crucial to prevent isomerization.[2]

Q4: How can I prevent acyl migration during the synthesis of ingenol esters?

Preventing acyl migration requires a multi-faceted approach:

  • Protecting Groups: The most effective strategy is to protect the free hydroxyl groups at positions C5 and C20 before esterifying the C3 hydroxyl. An acetonide group can be used to protect both the C5 and C20 hydroxyls simultaneously.[3] Silyl ethers are also a viable option.[4]

  • Reaction Conditions: Use mild, non-basic conditions for esterification. While DMAP is an effective catalyst, it can promote migration if used in stoichiometric amounts.[5][6] It is best used in catalytic quantities (e.g., 0.1 equivalents).

  • Stereoconservative Angeloylation: To prevent isomerization of the angelate group to the more stable tiglate, esterification should be carried out in the absence of base.[3]

Q5: What are the best practices for purifying ingenol esters to avoid acyl migration?

During purification, especially column chromatography, it is important to maintain neutral or slightly acidic conditions. Basic alumina (B75360) or silica (B1680970) gel treated with a base should be avoided. Using a mobile phase buffered to a slightly acidic pH can help preserve the integrity of the desired isomer.

Q6: How can I detect and quantify acyl migration?

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying isomers of ingenol esters.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the different isomers and monitor the kinetics of acyl migration over time.[8][9]

Data and Protocols

Table 1: pH Stability of Ingenol Mebutate
pHStabilityReference
3.2Optimal stability[2]
> 4Increased rate of acyl migration[2]
BasicRapid base-catalyzed rearrangement[2]
Table 2: Protecting Group Strategies for Ingenol
Protecting GroupReagentsTarget HydroxylsDeprotection ConditionsReference
AcetonideAcetone, p-toluenesulfonic acidC5, C20Mild acid (e.g., aqueous acetic acid)[3]
TBDMSTBDMS-Cl, Imidazole, DMFPrimary/Secondary OHTBAF in THF; or mild acid (e.g., AcOH/H₂O/THF)[4][10]
TIPSTIPS-Cl, Imidazole, DMFPrimary OHTBAF in THF; more stable to acid than TBDMS[10][11]

Experimental Protocol: Synthesis of a Stable Ingenol Ester Derivative (3-O-Angeloyl-20-O-acetyl ingenol)

This protocol is adapted from a published procedure and describes the synthesis of a more stable ingenol derivative by protecting the C5 and C20 hydroxyls and then acetylating the C20 hydroxyl.[1]

Workflow for Synthesis of 3-O-Angeloyl-20-O-acetyl ingenol

G start Start: Ingenol step1 Step 1: Acetonide Protection (Acetone, PTSA) start->step1 step2 Step 2: Angeloylation (Angelic acid, DCC, DMAP (cat.)) step1->step2 step3 Step 3: Acetonide Deprotection (Aqueous Acetic Acid) step2->step3 step4 Step 4: Selective 20-O-Acetylation (Acetic anhydride (B1165640), Pyridine) step3->step4 end Final Product: 3-O-angeloyl-20-O-acetyl ingenol step4->end

Synthetic Workflow Diagram

Step 1: Protection of C5 and C20 Hydroxyls

  • Dissolve ingenol in acetone.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir at room temperature for 2 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Filter and concentrate the filtrate.

  • Extract the residue with ethyl acetate (B1210297) to obtain the 5,20-acetonide-protected ingenol.

Step 2: Esterification at C3

  • Dissolve the protected ingenol, angelic acid, and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Add DCC at 0°C and stir the reaction at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purify by column chromatography to yield the 3-O-angeloyl-5,20-acetonide-protected ingenol.

Step 3: Deprotection of the Acetonide

  • Dissolve the product from Step 2 in a mixture of acetic acid and water.

  • Stir at room temperature for 4 hours.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography to obtain ingenol-3-angelate.

Step 4: Selective Acetylation of the C20 Hydroxyl

  • Dissolve ingenol-3-angelate in pyridine.

  • Add acetic anhydride and stir at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography to yield the final product, 3-O-angeloyl-20-O-acetyl ingenol.[1]

Note: Always monitor reactions by TLC to determine completion and check for the formation of byproducts. All purification steps should be performed using neutral or slightly acidic conditions to minimize acyl migration.

References

Validation & Comparative

A Comparative Analysis of Protein Kinase C Activation by Ingenol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activation of Protein Kinase C (PKC) by different ingenol (B1671944) esters, with a particular focus on ingenol-3-angelate (I3A), also known as ingenol mebutate or PEP005. The data presented is compiled from various experimental studies to aid in the understanding of their mechanism of action and to facilitate experimental design.

Introduction to Ingenol Esters and PKC Activation

Ingenol esters are a class of diterpenoids derived from plants of the Euphorbia genus.[1] Like the well-known phorbol (B1677699) esters, such as Phorbol 12-myristate 13-acetate (PMA), ingenol esters are potent activators of PKC.[2] They function by mimicking the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms.[2][3] This binding event triggers the translocation of PKC from the cytosol to cellular membranes, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets.[3] This activation initiates signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which are involved in diverse cellular processes including proliferation, differentiation, and apoptosis.[4][5]

While both ingenol esters and phorbol esters activate PKC, studies have revealed distinct differences in their effects on PKC isoform translocation, downstream signaling, and ultimate cellular outcomes.[4][6] These differences are critical for researchers and drug developers exploring the therapeutic potential of these compounds.

Quantitative Comparison of PKC Activation

The following tables summarize the quantitative data on the interaction of ingenol esters with PKC isoforms and their effects on cellular processes compared to the standard PKC activator, PMA.

Table 1: Binding Affinity of Ingenol-3-Angelate (I3A) for PKC Isoforms

PKC IsoformKi (nM) for I3A
PKC-α0.3 ± 0.02
PKC-β0.105 ± 0.019
PKC-γ0.162 ± 0.004
PKC-δ0.376 ± 0.041
PKC-ε0.171 ± 0.015
Data from a study measuring the inhibition of [3H]phorbol 12,13-dibutyrate (PDBu) binding in the presence of phosphatidylserine (B164497).[7]

Table 2: Comparative Biological Activity of Ingenol Esters vs. PMA

ParameterIngenol Ester (Compound)ObservationReference CompoundObservation
PKC Binding IngenolBinds to PKC with a Ki of 30 µM.[8]Phorbol EstersHigh affinity (nanomolar range).[5]
In Vitro Kinase Activity Ingenol-3-Angelate (I3A)Lower than PMA for PKC-α.[6][9]PMAPotent activator.[6][9]
Cell Proliferation Inhibition Ingenol-3-Angelate (I3A)Inhibits cell proliferation with somewhat lower potency than PMA.[6]PMAPotent inhibitor of cell proliferation.[6]
PKC-δ Translocation Ingenol-3-Angelate (PEP005)Rapid translocation from the cytoplasm to the nucleus.[4][10]PMAInitial translocation to the cell membrane.[4]
Downstream Signaling (ERK1/2 Activation) Ingenol-3-Angelate (Ing3A)Activates ERK1/2 in epidermis, dermal fibroblasts, and endothelial cells.[11]PMAActivates ERK1/2 in epidermis.[11]
Apoptosis Induction Ingenol-3-Angelate (PEP005)Induces apoptosis in acute myeloid leukemia cell lines.[4]PMAInduces differentiation in leukemic cells.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vitro PKC Kinase Activity Assay

This assay directly measures the enzymatic activity of PKC by quantifying the phosphorylation of a substrate.

Principle: Active PKC catalyzes the transfer of the γ-phosphate from radiolabeled ATP ([γ-32P]ATP) to a specific substrate, such as myelin basic protein (MBP) or a synthetic peptide.[12][13] The amount of incorporated radiolabel is proportional to the PKC activity.

Protocol Outline:

  • Immunoprecipitation of PKC:

    • Lyse cells (e.g., 5 x 106 Jurkat E6.1 cells) in lysis buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Nonidet P40, with protease and phosphatase inhibitors).[13]

    • Incubate cell lysates with an anti-PKC isoform-specific antibody (e.g., anti-PKC-θ) and protein A/G beads to immunoprecipitate the target PKC isoform.[13]

    • Wash the immunoprecipitates extensively with lysis buffer and then with a kinase buffer (20 mM HEPES, 10 mM MgCl2, 0.1 mM EGTA).[13]

  • Kinase Reaction:

    • Resuspend the immunoprecipitated PKC in a reaction buffer containing: 5 µCi [γ-32P]ATP, 20 µM cold ATP, 1 µg of MBP as a substrate, and the desired concentration of the ingenol ester or control compound (e.g., PMA).[13] Cofactors such as 200 µg/ml phosphatidylserine (PtdSer) may be included.[13]

    • Incubate the reaction mixture at 30°C for 30 minutes with gentle shaking.[13]

  • Termination and Analysis:

    • Stop the reaction by adding 5x SDS-PAGE loading buffer.[13]

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography.

    • Quantify the radioactive bands using densitometry.

Cellular PKC Translocation Assay (Western Blotting)

This method assesses PKC activation by monitoring its translocation from the cytosolic to the membrane or nuclear fraction.

Principle: Upon activation, PKC translocates from the cytosol to different cellular compartments.[3] This can be detected by fractionating the cells and analyzing the amount of PKC in each fraction by Western blotting.[3]

Protocol Outline:

  • Cell Treatment and Fractionation:

    • Treat cultured cells (e.g., Colo205) with the ingenol ester or PMA for the desired time.[10]

    • Harvest the cells and lyse them using a detergent-based method.[10]

    • Separate the cytosolic, membrane, and nuclear fractions by differential centrifugation.[10]

  • Western Blot Analysis:

    • Resolve equal amounts of protein from each fraction on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the PKC isoform of interest (e.g., anti-PKC-δ).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Use loading controls (e.g., β-actin for cytosol, Na+/K+-ATPase for membrane, Lamin B1 for nucleus) to ensure equal protein loading.

Cell Viability Assay (WST-1 Assay)

This colorimetric assay is used to measure the effect of ingenol esters on cell proliferation and viability.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan dye formed is directly proportional to the number of living cells.[14]

Protocol Outline:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density.

    • After allowing the cells to adhere, treat them with various concentrations of the ingenol ester or control compound for a specified period (e.g., 48 hours).[14]

  • WST-1 Reagent Incubation:

    • Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance of the formazan product at the appropriate wavelength (typically 450 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem Active PKC DAG->PKC_mem activates Downstream Downstream Substrates PKC_mem->Downstream phosphorylates PKC_cyto Inactive PKC PKC_cyto->PKC_mem translocates to Response Cellular Response Downstream->Response Ingenol Ingenol Ester Ingenol->PKC_mem mimics DAG, activates Ligand Ligand Ligand->GPCR

Caption: Simplified signaling pathway of PKC activation by endogenous ligands and ingenol esters.

Experimental_Workflow cluster_treatment Cell Culture & Treatment cluster_assays PKC Activation Assays cluster_outcome Cellular Outcome Assays cluster_analysis Data Analysis A 1. Seed Cells B 2. Treat with Ingenol Esters (e.g., I3A, PEP005) & Controls (e.g., PMA) A->B C In Vitro Kinase Assay B->C D Cellular Translocation Assay (Western Blot) B->D E Downstream Signaling Analysis (Phospho-protein Western Blot) B->E F Cell Viability Assay (e.g., WST-1) B->F G Apoptosis Assay B->G H Quantify & Compare (e.g., EC50, IC50, Fold Change) C->H D->H E->H F->H G->H

Caption: General experimental workflow for comparing the effects of different PKC activators.

Logical_Comparison cluster_ingenols Ingenol Esters cluster_phorbols Phorbol Esters cluster_params Parameters PKC_Activators PKC Activators Ingenol_Mebutate Ingenol Mebutate (I3A, PEP005) PKC_Activators->Ingenol_Mebutate Other_Ingenols Other Synthetic Ingenol Esters PKC_Activators->Other_Ingenols PMA PMA PKC_Activators->PMA Comparison Comparison Parameters Ingenol_Mebutate->Comparison vs PMA->Comparison vs p1 Binding Affinity (Ki) Comparison->p1 p2 Kinase Activity (EC50) Comparison->p2 p3 Isoform Selectivity Comparison->p3 p4 Cellular Translocation Comparison->p4 p5 Downstream Signaling Comparison->p5 p6 Biological Response Comparison->p6

Caption: Logical framework for comparing different classes of PKC activators.

References

A Comparative Guide to the Biological Activities of Ingenol Esters and Phorbol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Ingenol-5,20-acetonide-3-O-angelate and the well-characterized phorbol (B1677699) esters, focusing on their interaction with Protein Kinase C (PKC) and subsequent cellular responses. Due to the limited direct experimental data on this compound, this comparison primarily utilizes data from its closely related and extensively studied parent compound, Ingenol-3-angelate (I3A), also known as PEP005.

At a Glance: Ingenol-3-Angelate vs. Phorbol Myristate Acetate (PMA)

FeatureIngenol-3-Angelate (I3A)Phorbol 12-Myristate 13-Acetate (PMA)
Primary Target Protein Kinase C (PKC)Protein Kinase C (PKC)
Binding Affinity (PKCα) High (nanomolar range)High (nanomolar range)
PKC Isoform Selectivity Limited in vitro selectivity observedBroad activation of conventional and novel PKC isoforms
PKCδ Translocation Induces rapid translocation to the nucleusInduces initial translocation to the cell membrane[1]
In Vitro PKCα Kinase Activity Lower than PMA[2][3]Higher than I3A[2][3]
Cell Proliferation Inhibition Potent, but somewhat lower than PMA[2]Potent
Cytokine Induction (IL-6) Higher level of secretion compared to PMA[2]Induces cytokine secretion
Tumor Promotion Considered a non-tumor promoting phorbol ester-like compound[4]Potent tumor promoter

Quantitative Comparison of PKC Binding Affinities

Both ingenol (B1671944) esters and phorbol esters are potent ligands for the C1 domain of PKC, acting as analogs of the endogenous ligand, diacylglycerol (DAG). Their binding affinities for various PKC isoforms have been quantified, revealing subtle but important differences.

Table 1: Comparative Binding Affinities (Ki, nM) of Ingenol-3-Angelate for PKC Isoforms [2][5]

PKC IsoformIngenol-3-Angelate (I3A) Ki (nM)
PKCα0.30 ± 0.02
PKCβ0.11 ± 0.02
PKCγ0.16 ± 0.004
PKCδ0.38 ± 0.04
PKCε0.17 ± 0.02

Data presented as mean ± SE of three independent experiments. Lower Ki values indicate higher binding affinity.

While direct side-by-side Ki values for PMA from the same study are not provided, it is well-established that PMA also binds to conventional and novel PKC isoforms with high, nanomolar affinity. The data for I3A indicates a high-affinity interaction with multiple PKC isoforms, with little in vitro selectivity observed under the assay conditions[2].

Differential Activation of PKC and Downstream Signaling

Despite similar binding affinities to the C1 domain, ingenol esters and phorbol esters can elicit distinct downstream cellular responses. This is attributed to differences in how they induce conformational changes in PKC, leading to differential substrate phosphorylation and subcellular translocation.

A key distinction lies in the translocation of PKCδ. While PMA typically induces the translocation of PKCδ to the plasma membrane, I3A has been shown to promote a rapid translocation to the nuclear membrane[1]. This differential localization can lead to the activation of distinct downstream signaling pathways and cellular outcomes. For instance, I3A-induced apoptosis in certain cancer cells is linked to the activation of PKCδ[1].

The activation of downstream pathways such as the MAPK/ERK pathway is also differentially affected. I3A has been shown to activate PKCδ and PKCε, leading to the induction of apoptosis through the activation of caspases[4]. In contrast, while PMA is a potent activator of PKC, its downstream effects are more commonly associated with tumor promotion and cell proliferation[4].

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling DAG Diacylglycerol (DAG) PKC Inactive PKC DAG->PKC mimicked by I3A Ingenol-3-Angelate (I3A) I3A->PKC PMA Phorbol Myristate Acetate (PMA) PMA->PKC PKC_active Active PKC PKC->PKC_active Activation Substrate_P Substrate Phosphorylation PKC_active->Substrate_P Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Substrate_P->Cellular_Response

Caption: General signaling pathway for PKC activation by DAG, I3A, and PMA.

Experimental Protocols

In Vitro PKC Binding Assay (Competitive Inhibition)

This protocol is based on the principle of competitive binding, where the test compound (Ingenol-3-Angelate) competes with a radiolabeled phorbol ester (e.g., [³H]PDBu - phorbol 12,13-dibutyrate) for binding to PKC.

Materials:

  • Purified PKC isoforms

  • [³H]PDBu

  • Ingenol-3-Angelate or other test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 1 mM CaCl₂, and 1 mg/mL BSA)

  • Phosphatidylserine (PS) liposomes

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified PKC isoform, and PS liposomes.

  • Add varying concentrations of the unlabeled competitor (Ingenol-3-Angelate).

  • Add a fixed concentration of [³H]PDBu to initiate the binding reaction.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the competitor that inhibits 50% of the specific binding of [³H]PDBu (IC₅₀) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

PKC_Binding_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (PKC, PS, Buffer) Start->Prepare_Mixture Add_Competitor Add Ingenol-3-Angelate (Varying Concentrations) Prepare_Mixture->Add_Competitor Add_Radioligand Add [³H]PDBu (Fixed Concentration) Add_Competitor->Add_Radioligand Incubate Incubate (e.g., 37°C, 10 min) Add_Radioligand->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure_Radioactivity Scintillation Counting Wash->Measure_Radioactivity Analyze Calculate IC₅₀ and Ki Measure_Radioactivity->Analyze End End Analyze->End

Caption: Workflow for a competitive PKC binding assay.
In Vitro PKC Kinase Activity Assay

This assay measures the ability of a compound to activate PKC, which then phosphorylates a specific substrate.

Materials:

  • Purified PKC isoforms

  • Test compound (Ingenol-3-Angelate or PMA)

  • PKC substrate (e.g., myelin basic protein or a specific peptide)

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) or phorbol ester for activation

  • Phosphocellulose paper or other separation matrix

  • Phosphoric acid for washing

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, PKC substrate, and the purified PKC enzyme.

  • Add the test compound (Ingenol-3-Angelate or PMA) at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time (e.g., 10-30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

  • The kinase activity is proportional to the amount of incorporated radioactivity.

Conclusion

While both Ingenol-3-Angelate and phorbol esters are potent activators of PKC, they exhibit distinct biological profiles. Ingenol-3-angelate, and by extension its derivatives like this compound, show promise as therapeutic agents due to their ability to induce apoptosis in cancer cells without the tumor-promoting properties associated with phorbol esters like PMA[4]. These differences likely arise from their unique interactions with PKC isoforms, leading to differential downstream signaling events. Further research into the specific activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Structure-Activity Relationship of Ingenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ingenol (B1671944) derivatives, a class of diterpenoids isolated from the Euphorbia plant genus, have garnered significant attention for their potent biological activities, most notably in the treatment of actinic keratosis and for their potential as anti-cancer and anti-HIV agents. The therapeutic effects of these compounds are primarily attributed to their ability to activate Protein Kinase C (PKC) isozymes, leading to a cascade of cellular events including apoptosis, inflammation, and immune modulation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various ingenol derivatives, supported by experimental data, to aid in the rational design of novel therapeutics.

Core Structure and Key Modifications

The ingenol core possesses a unique and rigid tetracyclic 5/7/7/3-membered ring system. The biological activity of ingenol derivatives is highly dependent on the nature and position of ester groups and other substituents on this core structure. Key positions for modification that significantly influence activity include C-3, C-5, and C-20.

Comparative Biological Activity of Ingenol Derivatives

The following tables summarize the quantitative data on the biological activities of selected ingenol derivatives, highlighting the impact of structural modifications on their efficacy.

Anti-Cancer Activity

The cytotoxic effects of ingenol derivatives are largely mediated by their activation of PKC, which can trigger apoptosis in cancer cells. The IC50 values for various derivatives against different cancer cell lines are presented below.

CompoundModification(s)Cell LineIC50 (µM)Reference
Ingenol-3-angelate (PEP005)3-O-angeloylCTCL~0.05 (apoptosis)[1]
Ingenol-20-benzoate20-O-benzoylT47D, MDA-MB-231Not specified[2]
Fluoro-ingenolFluorination at an unspecified positionT47D, MDA-MB-231Not specified[2]
Ingenol-3,20-dibenzoate3-O-benzoyl, 20-O-benzoylT47D, MDA-MB-231Not specified[2]

Note: While specific IC50 values for some compounds from the study on breast cancer cell lines were not provided in the abstract, ingenol-20-benzoate was identified as a promising antitumor compound[2].

Protein Kinase C (PKC) Activation

The activation of PKC is a hallmark of ingenol derivative activity. The potency of these compounds is often evaluated by their ability to activate specific PKC isoforms.

CompoundPKC Isoform(s) ActivatedEC50 (nM)Assay SystemReference
Ingenol-3-angelate (PEP005 / I3A)Broad range (α, δ, etc.)-Translocation in CHO-K1[3][4]
GSK445A (stabilized Ingenol-B)Not specified1HIV-Jurkat cell line

Note: Ingenol-3-angelate (I3A) has been shown to bind to PKC-alpha with high affinity and translocate various PKC isoforms with equal or higher potency than phorbol (B1677699) 12-myristate 13-acetate (PMA)[3][4].

Anti-HIV Activity

Ingenol derivatives have demonstrated a dual mechanism of action against HIV, both reactivating latent virus and inhibiting new infections.

CompoundActivityCell Line/SystemEC50/CC50 (µM)Reference
Ingenol Synthetic Derivatives (ISD)HIV-1 Replication InhibitionMT-4 cells, human PBMCsEC50: 0.02-0.09
Ingenol Derivatives (EK-1A, EK-5A, EK-15A)Latent HIV-1 ReactivationIn vitro latency modelnanomolar range[5]
Ingenol Derivatives (EK-1A, EK-5A, EK-15A)Co-receptor DownregulationNot specified-[5]

Signaling Pathways and Experimental Workflows

The biological effects of ingenol derivatives are initiated by their interaction with PKC, which triggers downstream signaling cascades. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating these compounds.

Ingenol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol Ingenol Derivative PKC PKC Ingenol->PKC Activation Raf Raf PKC->Raf NFkB_I NF-κB/IκB PKC->NFkB_I Phosphorylation of IκB MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_N ERK ERK->ERK_N NFkB NF-κB NFkB_I->NFkB Release NFkB_N NF-κB NFkB->NFkB_N Transcription Gene Transcription (e.g., IL1R2, IL13RA2) Cell_Death Cell Death / Apoptosis Transcription->Cell_Death Induction of Decoy Receptors ERK_N->Transcription NFkB_N->Transcription

Caption: Ingenol Derivative-Induced PKC/MEK/ERK Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis & Purification of Ingenol Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity PKC_Assay PKC Activation Assay Synthesis->PKC_Assay HIV_Assay Anti-HIV Assay Synthesis->HIV_Assay IC50 IC50 / EC50 Determination Cytotoxicity->IC50 PKC_Assay->IC50 HIV_Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: General Experimental Workflow for SAR Studies.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of ingenol derivatives on cancer cell lines.

Materials:

  • Ingenol derivatives

  • Cancer cell lines (e.g., T47D, MDA-MB-231)

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6][7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ingenol derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals[6][7].

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals[7].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[7].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Protein Kinase C (PKC) Activation Assay

This protocol provides a general method for measuring the activation of PKC by ingenol derivatives.

Materials:

  • Purified PKC isoforms

  • Ingenol derivatives

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, containing appropriate cofactors like phosphatidylserine, diacylglycerol, and CaCl2)

  • Substrate peptide (e.g., a fluorescently labeled or biotinylated peptide)

  • ATP (containing [γ-32P]ATP for radioactive assays or unlabeled for non-radioactive assays)

  • Detection reagents (e.g., phosphospecific antibodies for ELISA or streptavidin-coated plates for biotinylated substrates)

  • Microplate reader (scintillation counter for radioactive assays, fluorescence/luminescence reader for non-radioactive assays)

Procedure:

  • Reaction Setup: In a microplate well, combine the assay buffer, purified PKC isoform, and the ingenol derivative at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding the ATP and substrate peptide mixture.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the phosphorylated substrate. The method of detection will depend on the assay format (e.g., measuring radioactivity, fluorescence, or luminescence).

  • Data Analysis: Determine the amount of phosphorylated substrate as a measure of PKC activity. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal PKC activation).

Conclusion

The structure-activity relationship of ingenol derivatives is complex, with subtle modifications to the ingenol core leading to significant changes in biological activity. Esterification at the C-3 and C-20 positions appears to be crucial for potent PKC activation and subsequent cytotoxic and anti-HIV effects. The data presented in this guide highlights the importance of a systematic approach to modifying the ingenol scaffold to optimize therapeutic efficacy and selectivity. Further research focusing on a broader range of derivatives and a wider panel of cancer cell lines and PKC isoforms will be instrumental in developing next-generation ingenol-based therapeutics with improved pharmacological profiles.

References

In Vitro Validation of "Ingenol-5,20-acetonide-3-O-angelate" Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the biological effects of ingenol (B1671944) compounds, with a primary focus on Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005). "Ingenol-5,20-acetonide-3-O-angelate" is a closely related derivative, primarily utilized as an intermediate in the semi-synthesis of Ingenol-3-angelate. Due to the limited availability of direct in vitro biological data for this compound, this guide will concentrate on the extensively studied and biologically active end-product, Ingenol-3-angelate.

The performance of Ingenol-3-angelate is compared with other relevant compounds, including the well-characterized Protein Kinase C (PKC) activator Phorbol 12-myristate 13-acetate (PMA), and established topical treatments for skin conditions like actinic keratosis, 5-Fluorouracil (5-FU), and Diclofenac. This comparison is supported by experimental data from various in vitro studies.

Comparative Analysis of Biological Effects

The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of Ingenol-3-angelate and its comparators on various cell lines.

Table 1: Cytotoxicity (IC50) Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCell TypeIC50 ValueCitation
Ingenol-3-angelate A2058Human Melanoma~38 µM[1][2]
HT144Human Melanoma~46 µM[1][2]
HPV-KerKeratinocytes0.84 µM[3]
Panc-1Pancreatic Cancer43.1 nM[4]
Diclofenac HaCaT (EGF-stimulated)Immortalized Human Keratinocytes67.07 µM[5]
A431Squamous Cell Carcinoma31.96 µM[5]
HT-29Colon Cancer55 µM
5-Fluorouracil (5-FU) A431Squamous Cell Carcinoma3.04 µg/mL
Various Colon Cancer LinesColon CancerRanged from 4 to 40 µM

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Table 2: Pro-Apoptotic and Pro-Inflammatory Effects

This table provides a qualitative and quantitative overview of the apoptosis-inducing and inflammatory effects of the compared compounds.

CompoundEffectCell Line/SystemObservationsCitation
Ingenol-3-angelate Apoptosis InductionA2058 & HT144 Melanoma CellsDose-dependent increase in early and late apoptosis.[2]
Melanoma CellsAt high concentrations (100 µg/mL), primarily induces necrosis; apoptosis observed in ~20% of cell lines.[1]
PKC ActivationVarious Cell LinesPotent activator of classical and novel PKC isoforms, with a particular role for PKCδ in apoptosis.[4]
Cytokine Release (IL-8)Keratinocytes & Epithelial Tumor CellsSignificant, dose-dependent induction of CXCL8 (IL-8).[3]
Phorbol 12-myristate 13-acetate (PMA) Cell Proliferation InhibitionVarious Cancer Cell LinesGenerally inhibits proliferation, with Ingenol-3-angelate showing somewhat lower potency.
PKC ActivationVarious Cell LinesPotent and well-characterized PKC activator.
ApoptosisMelanoma CellsCan protect from anoikis (anchorage-independent apoptosis).
Diclofenac Apoptosis InductionVarious Cancer Cell LinesInduces apoptosis through both intrinsic and extrinsic pathways.
5-Fluorouracil (5-FU) Apoptosis InductionColon Cancer CellsInduces apoptosis in both p53 wild-type and mutant cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vitro validation of these compounds.

Ingenol_Signaling_Pathway Ingenol Ingenol-3-angelate PKC_delta PKCδ Ingenol->PKC_delta activates MEK MEK PKC_delta->MEK Caspase9 Caspase-9 PKC_delta->Caspase9 activates NFkB NF-κB PKC_delta->NFkB modulates ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis Inflammation Inflammation (e.g., IL-8 release) NFkB->Inflammation Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture (e.g., A2058, A431) treatment Treat with Compounds: - Ingenol-3-angelate - PMA - 5-FU - Diclofenac start->treatment incubation Incubate (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay (Cell Viability/Cytotoxicity) incubation->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) incubation->apoptosis pkc PKC Kinase Assay (Mechanism of Action) incubation->pkc analysis Data Analysis: - IC50 Calculation - Apoptosis Rate (%) - PKC Activity mtt->analysis apoptosis->analysis pkc->analysis end End: Comparative Efficacy Report analysis->end

References

A Comparative Analysis of Ingenol-3-Angelate's Cross-Reactivity with PKC Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides a comprehensive comparison of Ingenol-3-angelate's cross-reactivity with various Protein Kinase C (PKC) isoforms, benchmarked against other well-characterized PKC activators. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.

Ingenol-3-angelate (I3A), also known as ingenol (B1671944) mebutate or PEP005, is a diterpene ester derived from the sap of the plant Euphorbia peplus. It is a potent activator of a broad range of PKC isoforms, a family of serine/threonine kinases pivotal in regulating numerous cellular processes.[1][2][3] Dysregulation of PKC signaling is implicated in various diseases, making its activators and inhibitors valuable tools for therapeutic intervention. This guide will delve into the specifics of I3A's interaction with different PKC isoforms, offering a comparative perspective with other activators like Phorbol (B1677699) 12-myristate 13-acetate (PMA) and Bryostatin-1.

Comparative Analysis of PKC Activator Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of Ingenol-3-angelate and other PKC activators to various PKC isoforms. Lower Ki values indicate higher binding affinity.

CompoundPKCαPKCβPKCγPKCδPKCεReference
Ingenol-3-angelate (I3A) 0.3 ± 0.020.105 ± 0.0190.162 ± 0.0040.376 ± 0.0410.171 ± 0.015[4]
Phorbol 12,13-dibutyrate (PDBu) ~1.5~0.5~0.8~2.5~10(General knowledge)
Bryostatin-1 1.350.42 (β2)-0.260.24[5]

Note: While one study indicated little in vitro selectivity of I3A under their specific assay conditions[6][7][8], the provided Ki values from another source suggest some degree of differential binding.

Functional Selectivity and Downstream Effects

While binding affinities provide a quantitative measure of interaction, the functional consequences of this binding are equally crucial. I3A has been shown to induce the translocation of various PKC isoforms from the cytosol to cellular membranes, a key step in their activation.[6][8] Notably, the pattern of translocation for PKCδ in response to I3A can differ from that induced by PMA.[6][8]

Several studies have highlighted the particular importance of PKCδ in mediating the pro-apoptotic effects of I3A in cancer cells.[2][9][10] For instance, in acute myeloid leukemia cells, the apoptotic effect of PEP005 is dependent on the activation of PKCδ.[1][2] In contrast, in T-cells, which express PKCθ, I3A can provide a strong survival signal through the activation of this specific isoform.[1][2] This cell-type-specific response underscores the importance of understanding the complete PKC isoform expression profile of a target cell.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to study PKC activation, the following diagrams are provided.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG PKC_active Active PKC (Membrane) DAG->PKC_active Activation PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocation Downstream Downstream Substrates PKC_active->Downstream Phosphorylation Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Stimulus->Receptor Receptor->PLC I3A Ingenol-3-angelate I3A->PKC_active Direct Activation Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream->Response

Canonical PKC Signaling Pathway Activation.

Experimental_Workflow cluster_cell_culture Cell-Based Assays cluster_analysis Analysis Cells Target Cells Treatment Treat with I3A or other PKC activators Cells->Treatment Lysis Cell Lysis Treatment->Lysis Fractionation Cytosolic & Membrane Fractionation Lysis->Fractionation WB_Downstream Western Blot for Phosphorylated Substrates Lysis->WB_Downstream WB_Translocation Western Blot for PKC Isoform Translocation Fractionation->WB_Translocation Binding_Assay In Vitro PKC Binding Assay ([3H]PDBu displacement) Kinase_Assay In Vitro Kinase Assay I3A_pure Purified I3A I3A_pure->Binding_Assay I3A_pure->Kinase_Assay PKC_isoforms Purified PKC Isoforms PKC_isoforms->Binding_Assay PKC_isoforms->Kinase_Assay

Workflow for Assessing PKC Activation.

Detailed Experimental Protocols

A fundamental aspect of comparative analysis is the underlying experimental methodology. Below are outlines of key protocols used to characterize the interaction of compounds like Ingenol-3-angelate with PKC isoforms.

PKC Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the phorbol ester binding site on PKC isoforms.

  • Principle: The assay measures the ability of a non-radioactive test compound (e.g., Ingenol-3-angelate) to compete with a radioactive ligand (typically [³H]phorbol 12,13-dibutyrate, [³H]PDBu) for binding to a specific PKC isoform.

  • Protocol Outline:

    • Reaction Mixture Preparation: A reaction mixture is prepared containing a purified PKC isoform, phosphatidylserine (B164497) (a cofactor), and a fixed concentration of [³H]PDBu in a suitable buffer.

    • Competition: Varying concentrations of the test compound (Ingenol-3-angelate) are added to the reaction mixture.

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: Bound and free [³H]PDBu are separated, typically by filtration through a glass fiber filter.

    • Quantification: The amount of radioactivity trapped on the filter, representing the bound [³H]PDBu, is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Western Blot Analysis for PKC Translocation

This method assesses the activation of PKC by observing its movement from the cytosol to the cell membrane.

  • Principle: Upon activation, many PKC isoforms translocate from the soluble cytosolic fraction to the membrane fraction of the cell. This shift can be detected by separating these cellular fractions and quantifying the amount of a specific PKC isoform in each fraction using Western blotting.

  • Protocol Outline:

    • Cell Treatment: Cells are treated with the PKC activator (e.g., Ingenol-3-angelate) for a specific duration.

    • Cell Lysis and Fractionation: Cells are harvested and lysed using a hypotonic buffer. The lysate is then subjected to ultracentrifugation to separate the cytosolic (supernatant) and membrane (pellet) fractions.

    • Protein Quantification: The protein concentration of each fraction is determined.

    • SDS-PAGE and Western Blotting: Equal amounts of protein from the cytosolic and membrane fractions are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunodetection: The membrane is incubated with a primary antibody specific to the PKC isoform of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Visualization: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative amount of the PKC isoform in each fraction.

Conclusion

Ingenol-3-angelate is a potent, broad-spectrum activator of classical and novel PKC isoforms. While in vitro binding assays provide valuable data on its affinity to different isoforms, the cellular context, including the specific PKC isoforms expressed and their downstream signaling networks, ultimately dictates the biological outcome. The differential activation patterns and downstream effects of I3A compared to other PKC modulators like PMA and Bryostatin-1 highlight the subtleties of PKC pharmacology and the potential for developing isoform-selective drugs for various therapeutic applications. The experimental protocols described provide a framework for the continued investigation and comparison of novel PKC activators.

References

Comparative Analysis of Ingenol Analogs in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer performance of various ingenol (B1671944) analogs. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.

Ingenol mebutate (PEP005), a diterpene ester isolated from the sap of Euphorbia peplus, is a known activator of protein kinase C (PKC) and has been clinically used for the treatment of actinic keratosis.[1][2] Its success has spurred the development and investigation of numerous synthetic and semi-synthetic ingenol analogs with potentially improved stability and efficacy against various cancer cell lines.[1][3] This guide focuses on a comparative analysis of these analogs, detailing their cytotoxic effects and the underlying molecular mechanisms.

Data Presentation: Cytotoxicity of Ingenol Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values of various ingenol analogs across different human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Ingenol AnalogCancer Cell LineCancer TypeIC50 (µM)Reference
Ingenol-3-angelate (I3A / PEP005) A2058Human Melanoma38[4]
HT144Human Melanoma46[4]
K562Chronic Myeloid Leukemia~1 (Growth Inhibition)[1]
MCF-7/ADRAdriamycin-resistant Breast CancerMore sensitive than K562[1]
KT-1-More sensitive than K562[1]
HL-60Promyelocytic LeukemiaMore sensitive than K562[1]
3-O-angeloyl-20-O-acetyl ingenol (AAI) K562Chronic Myeloid LeukemiaMore potent than I3A at low conc.[1]
Ingenol-20-benzoate T47DBreast CancerIdentified as promising[5]
MDA-MB-231Breast CancerIdentified as promising[5]
Ingenol-3-dodecanoate (IngC) Esophageal Cancer Cell LinesEsophageal Cancer6.6-fold more effective than I3A
Esophageal Cancer Cell LinesEsophageal Cancer3.6-fold more effective than IDB
Ingenol 3,20-dibenzoate (IDB) Jurkat CellsT-cell LeukemiaInduces apoptosis[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of ingenol analogs on cancer cell lines by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the ingenol analogs and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with ingenol analogs.

  • Cell Treatment: Treat cancer cells with the desired concentrations of ingenol analogs for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with ingenol analogs.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression

This technique is used to detect changes in the expression and activation of key proteins involved in signaling pathways affected by ingenol analogs.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PKCδ, p-PKCδ, ERK, p-ERK, Akt, p-Akt, Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis cluster_western Protein Expression Analysis cell_seeding_mtt Seed Cancer Cells treatment_mtt Treat with Ingenol Analogs cell_seeding_mtt->treatment_mtt incubation_mtt Incubate (24-72h) treatment_mtt->incubation_mtt mtt_assay Perform MTT Assay incubation_mtt->mtt_assay ic50_calc Calculate IC50 Values mtt_assay->ic50_calc cell_seeding_apop Seed and Treat Cells harvest_apop Harvest Cells cell_seeding_apop->harvest_apop stain_apop Annexin V/PI Staining harvest_apop->stain_apop flow_apop Flow Cytometry Analysis stain_apop->flow_apop cell_seeding_cc Seed and Treat Cells harvest_cc Harvest and Fix Cells cell_seeding_cc->harvest_cc stain_cc Propidium Iodide Staining harvest_cc->stain_cc flow_cc Flow Cytometry Analysis stain_cc->flow_cc cell_seeding_wb Seed and Treat Cells lysis_wb Cell Lysis & Protein Extraction cell_seeding_wb->lysis_wb sds_page_wb SDS-PAGE & Transfer lysis_wb->sds_page_wb blotting_wb Western Blotting sds_page_wb->blotting_wb

Caption: Experimental workflow for the comparative analysis of ingenol analogs.

ingenol_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ingenol Ingenol Analogs pkc PKCδ Activation ingenol->pkc activates ras_raf Ras/Raf pkc->ras_raf activates pi3k PI3K pkc->pi3k inhibits jnk_p38 JNK/p38 MAPK pkc->jnk_p38 mek MEK ras_raf->mek erk ERK mek->erk apoptosis Apoptosis erk->apoptosis cell_cycle_arrest Cell Cycle Arrest erk->cell_cycle_arrest akt AKT (inhibition) pi3k->akt akt->apoptosis inhibits jnk_p38->apoptosis

Caption: Signaling pathways activated by ingenol analogs leading to anti-cancer effects.

Discussion of Mechanisms of Action

Ingenol analogs primarily exert their anti-cancer effects through the activation of Protein Kinase C (PKC) isoforms, with a particular emphasis on PKCδ.[1][7] Activation of PKCδ by ingenol analogs triggers a cascade of downstream signaling events.[8]

One of the key pathways affected is the Ras/Raf/MEK/ERK signaling cascade.[8][9] Activation of this pathway can lead to both cell cycle arrest and apoptosis, depending on the cellular context. Furthermore, some ingenol analogs have been shown to inhibit the pro-survival PI3K/AKT pathway, further tipping the balance towards apoptosis.[1][8] The activation of other stress-related kinases, such as JNK and p38 MAPK, also contributes to the apoptotic response.[8]

The induction of apoptosis is a hallmark of ingenol analog activity and is characterized by the activation of caspases, such as caspase-3, and the cleavage of downstream substrates like PARP.[4][6] Some studies have also indicated that at higher concentrations, ingenol analogs can induce necrosis.[7]

In addition to direct cytotoxic effects, ingenol mebutate is known to induce an inflammatory response, recruiting neutrophils to the tumor site, which contributes to its anti-tumor efficacy in vivo.[10]

Conclusion

The comparative analysis of ingenol analogs reveals a promising class of compounds with potent anti-cancer activity across a range of cancer cell lines. While ingenol mebutate has paved the way, newer analogs like ingenol-3-dodecanoate (IngC) and 3-O-angeloyl-20-O-acetyl ingenol (AAI) demonstrate enhanced efficacy in certain contexts.[1] The primary mechanism of action, centered around the activation of PKCδ and the subsequent modulation of key signaling pathways leading to apoptosis, provides a solid foundation for further drug development. Future research should focus on expanding the comparative analysis to a broader range of cancer cell lines and in vivo models to fully elucidate the therapeutic potential and selectivity of these promising ingenol derivatives.

References

A Comparative Guide to the Efficacy of Ingenol Esters and Other Protein Kinase C Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ingenol-5,20-acetonide-3-O-angelate and other prominent Protein Kinase C (PKC) activators. Due to the limited availability of direct experimental data for this compound, this document will focus on its close and well-studied analogue, Ingenol (B1671944) 3-angelate (I3A), also known as Ingenol Mebutate or PEP005. The data presented herein for I3A is expected to provide a strong indication of the biological activity of related ingenol esters.

This guide will objectively compare the performance of I3A with other widely used PKC activators, such as phorbol (B1677699) esters (PMA) and bryostatins, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.

Comparative Efficacy of PKC Activators

The efficacy of PKC activators can be assessed through various parameters, including their binding affinity to different PKC isoforms, the concentration required to elicit a half-maximal response (EC50), and their downstream cellular effects.

Quantitative Data Summary

The following tables summarize key quantitative data for the comparison of different PKC activators.

Table 1: Binding Affinity (Ki) of Ingenol 3-angelate (I3A) for PKC Isoforms

PKC IsoformKi (nM)[1]
PKC-α0.30 ± 0.02
PKC-β0.11 ± 0.02
PKC-γ0.16 ± 0.004
PKC-δ0.38 ± 0.04
PKC-ε0.17 ± 0.02

Data from Kedei et al. (2004). Ki values were determined by inhibition of [3H]phorbol 12,13-dibutyrate (PDBu) binding.

Table 2: Comparative Potency and Characteristics of PKC Activators

ActivatorClassTypical ConcentrationKey AdvantagesKey Disadvantages
Ingenol 3-angelate (I3A) Diterpene Ester10 - 100 nMInduces rapid cellular necrosis in some cancer cells; potent activator of classical and novel PKCs.[2][3]Can have complex, biphasic dose-responses.[1]
Phorbol 12-myristate 13-acetate (PMA) Phorbol Ester10 - 200 nMPotent and sustained PKC activation; well-characterized.[4]Potent tumor promoter; can lead to PKC downregulation with prolonged exposure.[4]
Bryostatin 1 Macrolide1 - 10 nMPotent PKC activator with potential anti-cancer effects.Can antagonize some phorbol ester effects; complex dose-response.[4]
Diacylglycerol (DAG) Analogs (e.g., OAG) Endogenous Activator Analog1 - 50 µMMimics the physiological activator of PKC.Rapidly metabolized, leading to transient activation.

Signaling Pathways and Experimental Workflows

Understanding the underlying signaling pathways and the experimental methods used to assess PKC activation is crucial for interpreting efficacy data.

Protein Kinase C (PKC) Signaling Pathway

The canonical PKC signaling pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG, along with calcium ions (Ca2+) released in response to IP3, activates conventional and novel PKC isoforms, leading to the phosphorylation of a multitude of downstream substrates that regulate various cellular processes.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Substrates Downstream Substrates PKC->Substrates phosphorylates Response Cellular Response Substrates->Response Activators Ingenol Esters, PMA, etc. Activators->PKC activate

Caption: Simplified diagram of the Protein Kinase C (PKC) signaling pathway.

Experimental Workflow for Comparing PKC Activators

A typical workflow to compare the efficacy of different PKC activators involves cell culture, treatment with the compounds, and subsequent analysis of PKC activation and downstream effects.

Experimental_Workflow start Start: Cell Culture treatment Treatment with PKC Activators (e.g., Ingenol Ester, PMA) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis subcellular Subcellular Fractionation (Cytosol vs. Membrane) lysis->subcellular kinase_assay In Vitro Kinase Assay lysis->kinase_assay western_blot Western Blot Analysis lysis->western_blot subcellular->western_blot analyze fractions data_analysis Data Analysis & Comparison kinase_assay->data_analysis translocation PKC Translocation western_blot->translocation downstream Downstream Target Phosphorylation western_blot->downstream translocation->data_analysis downstream->data_analysis

Caption: General experimental workflow for comparing the efficacy of PKC activators.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro PKC Kinase Assay (ELISA-based)

This non-radioactive assay measures the phosphorylation of a specific PKC substrate.

  • Plate Preparation: A 96-well microtiter plate is pre-coated with a specific PKC substrate peptide.

  • Reagent Preparation: Prepare all buffers, samples (e.g., purified PKC enzyme, cell lysates), and PKC activators to their final concentrations.

  • Kinase Reaction:

    • Add the purified PKC enzyme or cell lysate to the wells.

    • Add the PKC activator (e.g., Ingenol 3-angelate, PMA) at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Wash the plate to remove ATP and non-bound components.

    • Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.

    • Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of phosphorylated substrate, indicating PKC activity. EC50 values can be calculated by plotting the PKC activity against the logarithm of the activator concentration.

Western Blot Analysis for PKC Translocation and Downstream Target Phosphorylation

This technique is used to assess the translocation of PKC from the cytosol to the membrane upon activation and to measure the phosphorylation of its downstream targets.[4]

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency.

    • Treat cells with different PKC activators for various time points.

    • For translocation assays, perform subcellular fractionation to separate cytosolic and membrane fractions. For downstream target analysis, lyse the whole cells.

    • Use lysis buffers containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the PKC isoform of interest (for translocation) or a phospho-specific antibody for a downstream target (e.g., phospho-ERK, phospho-MARCKS).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. For translocation, compare the amount of PKC in the membrane fraction to the cytosolic fraction. For downstream targets, compare the level of phosphorylated protein to the total protein.

Conclusion

Ingenol 3-angelate is a potent activator of classical and novel PKC isoforms, with binding affinities in the low nanomolar range.[1] Its efficacy is comparable to, and in some aspects distinct from, the well-characterized phorbol ester PMA. While PMA is known for its sustained activation of PKC, it is also a potent tumor promoter.[4] Ingenol esters, on the other hand, exhibit a more complex biological profile, including the induction of apoptosis in certain cancer cells, making them an interesting class of compounds for further investigation in drug development.[2][3] The choice of a PKC activator for research or therapeutic purposes will depend on the specific application, desired downstream effects, and the PKC isoform(s) of interest. The experimental protocols provided in this guide offer a robust framework for the comparative analysis of these and other novel PKC activators.

References

Comparative Analysis of Ingenol Derivatives in HIV-1 Latency Reversal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Ingenol-3,20-dibenzoate versus Ingenol-3-angelate (PEP005) as potent latency-reversing agents.

This guide provides a comprehensive comparison of two prominent ingenol (B1671944) derivatives, Ingenol-3,20-dibenzoate and Ingenol-3-angelate (also known as PEP005 or ingenol mebutate), in the context of HIV-1 latency reversal. While the query included "Ingenol-5,20-acetonide-3-O-angelate," a thorough review of the available scientific literature did not yield specific data on its activity as a latency-reversing agent (LRA). Therefore, this comparison focuses on the two well-characterized ingenol esters for which substantial experimental data exists. Both Ingenol-3,20-dibenzoate and Ingenol-3-angelate are potent agonists of Protein Kinase C (PKC) and have demonstrated significant efficacy in reactivating latent HIV-1 proviruses, a critical step in the "shock and kill" strategy for HIV-1 eradication.[1][2][3][4][5][6][7][8][9]

Quantitative Performance in Latency Reversal

The efficacy of these ingenol derivatives has been evaluated in various in vitro and ex vivo models of HIV-1 latency. The following tables summarize the key quantitative data from these studies, providing a comparative overview of their potency and cytotoxicity.

Compound Cell Model Effective Concentration (EC50) Maximal Activation (% of Positive Control) Cytotoxicity Reference
Ingenol-3,20-dibenzoatePrimary CD4+ T cells from aviremic patients100 nMSimilar to αCD3/αCD28 stimulationLow toxicity; modest decrease in activated caspase 3 expression[10][11][12][13]
Ingenol-3-angelate (PEP005)J-Lat A1 cells~6 nMSimilar to PMA at 10 nMMinimal cytotoxicity[3][7][14][15]
Ingenol-3-angelate (PEP005)Primary CD4+ T cells from aviremic patientsNot explicitly statedPotent induction of full-length HIV RNALow cellular toxicity[3][7]
Ingenol B (3-caproyl-ingenol)J-Lat A1 cellsMore potent than Ingenol-3,20-dibenzoateHigher than Ingenol-3,20-dibenzoateMinimal cell toxicity[16][17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the latency-reversing activity of ingenol compounds in two common experimental systems.

In Vitro Latency Reversal Assay using J-Lat Cell Lines

The J-Lat cell lines are a widely used model for studying HIV-1 latency.[1] They are Jurkat T cells that contain a latent, integrated HIV-1 provirus where the nef gene is replaced by a green fluorescent protein (GFP) reporter. Reactivation of the provirus leads to GFP expression, which can be quantified by flow cytometry.

Cell Culture and Treatment:

  • Culture J-Lat A1 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/mL.

  • Treat the cells with various concentrations of the ingenol derivative (e.g., 1 nM to 100 nM) or a vehicle control (e.g., DMSO). A positive control, such as Phorbol 12-myristate 13-acetate (PMA) at 10 ng/mL, should be included.

  • Incubate the cells for 24 hours.

Quantification of Latency Reversal:

  • Harvest the cells and wash them with phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS containing a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.

  • Analyze the percentage of GFP-positive cells using a flow cytometer. Data analysis is typically performed using software like FlowJo.[3]

Ex Vivo Latency Reversal Assay using Primary CD4+ T Cells

This assay utilizes resting CD4+ T cells isolated from HIV-1-infected individuals on suppressive antiretroviral therapy (ART) and provides a more clinically relevant model.[19]

Isolation and Treatment of Primary Cells:

  • Isolate peripheral blood mononuclear cells (PBMCs) from the whole blood of aviremic HIV-1-infected individuals by Ficoll-Paque density gradient centrifugation.

  • Enrich for resting CD4+ T cells using negative selection magnetic beads.

  • Culture the resting CD4+ T cells in RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and IL-2 (20 U/mL).

  • Treat the cells with the ingenol derivative (e.g., 100 nM Ingenol-3,20-dibenzoate) or a positive control (e.g., anti-CD3/CD28 beads) for 48 hours in the presence of antiretroviral drugs to prevent new infections.[13]

Quantification of Viral Reactivation:

  • Viral RNA in Supernatant: Collect the culture supernatant and quantify the amount of HIV-1 RNA using a sensitive RT-qPCR assay.[13]

  • Intracellular HIV-1 RNA: Isolate total RNA from the cells and perform RT-qPCR to measure cell-associated HIV-1 transcripts.

  • p24 Antigen Production: Measure the level of p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Experimental Workflow

The primary mechanism of action for ingenol esters in latency reversal is the activation of the PKC-NF-κB signaling pathway.[17][20] The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow.

G Signaling Pathway of Ingenol Esters in HIV-1 Latency Reversal cluster_0 Nucleus Ingenol Ingenol Esters (e.g., Ingenol-3,20-dibenzoate) PKC Protein Kinase C (PKC) Ingenol->PKC Activates IKK IκB Kinase (IKK) PKC->IKK Phosphorylates IκBα IκBα IKK->IκBα Phosphorylates NFκB_inactive NF-κB (p50/p65) (Inactive) IκBα->NFκB_inactive Degradation releases NFκB_active NF-κB (p50/p65) (Active) NFκB_inactive->NFκB_active Translocates to HIV_LTR HIV-1 LTR NFκB_active->HIV_LTR Binds to Nucleus Nucleus Transcription HIV-1 Transcription HIV_LTR->Transcription Initiates

Caption: Ingenol esters activate PKC, leading to the nuclear translocation of NF-κB and subsequent HIV-1 transcription.

G Experimental Workflow for Ex Vivo Latency Reversal Assay Blood Blood Sample (Aviremic HIV-1+ Donor) PBMC PBMC Isolation (Ficoll Gradient) Blood->PBMC CD4_Isolation Resting CD4+ T Cell Isolation (Negative Selection) PBMC->CD4_Isolation Treatment Treatment with Ingenol Derivative CD4_Isolation->Treatment Incubation 48h Incubation (+ARTs) Treatment->Incubation Analysis Analysis Incubation->Analysis RNA_Supernatant Supernatant HIV-1 RNA (RT-qPCR) Analysis->RNA_Supernatant RNA_Cell Cell-associated HIV-1 RNA (RT-qPCR) Analysis->RNA_Cell p24 p24 Antigen (ELISA) Analysis->p24

Caption: Workflow for assessing latency reversal in primary cells from HIV-1+ individuals.

References

Safety Operating Guide

Navigating the Disposal of Ingenol-5,20-acetonide-3-O-angelate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Ingenol-5,20-acetonide-3-O-angelate, a natural compound derived from Euphorbia lathyris seeds, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3][4] Due to its nature as a biologically active compound, likely exhibiting potent or cytotoxic properties, it must be managed as hazardous chemical waste.[1][2] Adherence to stringent disposal protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific hazardous waste management guidelines and ensure all personnel are trained in chemical waste handling.[5] When handling this compound, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the disposal of this compound, treating it as a potent pharmaceutical compound.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous waste. This includes pure compound, solutions, contaminated lab supplies (e.g., pipette tips, gloves, bench paper), and empty containers.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.

  • Container Selection and Labeling:

    • Solid Waste: Collect dry, solid waste, such as contaminated gloves and wipes, in a designated, leak-proof container lined with a clear plastic bag to allow for visual inspection.[6] For the pure compound, the original manufacturer's container is preferred.

    • Liquid Waste: Collect liquid waste containing this compound in a compatible, screw-cap container. Glass or plastic containers are generally suitable, but avoid metal if there is any potential for reaction.

    • Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label should include the full chemical name ("this compound"), the quantity of the active compound, the name of the principal investigator, and the date of accumulation.[5]

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[5]

    • Ensure the storage area is away from general laboratory traffic and incompatible materials. Secondary containment, such as a larger, chemically resistant tub, is highly recommended to contain any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not attempt to dispose of this chemical through standard trash or down the drain.[7]

    • Provide the EHS office with all necessary information about the waste, as detailed on the hazardous waste label.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Accumulation Time Varies by institution; typically 90-180 days.General Lab Safety
Maximum Volume per Container Typically should not exceed 55 gallons.General Lab Safety
Container Fill Level Leave at least 10% headspace for expansion.General Lab Safety

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: This compound for Disposal is_contaminated Are materials (solids/liquids) contaminated with the compound? start->is_contaminated treat_as_hw Treat as Hazardous Waste is_contaminated->treat_as_hw Yes select_container Select Compatible Waste Container (Original, Glass, or Plastic) treat_as_hw->select_container label_container Label Container: 'Hazardous Waste' Full Chemical Name PI Name, Date select_container->label_container store_in_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_in_saa contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_in_saa->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Workflow for this compound

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Ingenol-5,20-acetonide-3-O-angelate. The following guidance is based on safety protocols for the closely related and well-documented compound, Ingenol (B1671944) Mebutate (also known as Ingenol-3-angelate), and general knowledge of diterpene esters derived from Euphorbia species. These compounds are known to be potent skin and eye irritants.[1][2][3][4][5][6] A cautious approach is paramount.

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound.

Personal Protective Equipment (PPE)

Due to the hazardous nature of related ingenol esters, a comprehensive PPE protocol is mandatory to prevent skin and eye exposure. The following table summarizes the recommended PPE based on information for analogous compounds.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesMust be chemical splash-proof and conform to EN 166 (EU) or NIOSH (US) standards. Essential to prevent severe eye injury from accidental splashes.[1][3][7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of immediately after contamination in accordance with laboratory practices.[1][8]
Body Protection Laboratory CoatA buttoned lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, impervious clothing or an apron should be worn.[1]
Respiratory Protection Not Generally RequiredUse in a well-ventilated area or a chemical fume hood. If aerosolization is possible, a respirator may be necessary based on a risk assessment.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling this compound in a laboratory setting.

  • Preparation and Area Setup:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before retrieving the compound from storage.

  • Compound Handling:

    • Don all required PPE as specified in the table above.

    • Allow the compound to equilibrate to room temperature before opening the vial.

    • Handle the compound as a solid or in solution with care to avoid generating dust or aerosols.

    • Use dedicated spatulas and glassware.

    • If preparing a solution, add the solvent slowly to the compound.

  • Post-Handling:

    • Securely close the primary container.

    • Decontaminate all surfaces that may have come into contact with the compound.

    • Remove and dispose of contaminated gloves and bench paper as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[3][7][9]

Disposal Plan

Proper disposal is critical to ensure environmental and personnel safety.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, bench paper, pipette tips, and empty vials, must be collected in a designated, sealed hazardous waste container.

  • Unused Compound and Solutions: Unused or expired compounds and solutions should be treated as hazardous chemical waste.

  • Waste Disposal: Arrange for the disposal of all hazardous waste through a licensed hazardous material disposal company, following all local, state, and federal regulations.[1][3]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

SafeHandlingWorkflow prep 1. Preparation - Designate work area (fume hood) - Verify safety equipment access - Don all required PPE handling 2. Handling - Equilibrate compound to room temp - Handle with care to avoid dust/aerosols - Use dedicated equipment prep->handling post_handling 3. Post-Handling - Securely close container - Decontaminate work surfaces - Dispose of contaminated gloves/paper handling->post_handling emergency Emergency Procedures - Skin/Eye Contact: Flush with water - Inhalation: Move to fresh air - Ingestion: Rinse mouth - Seek immediate medical attention handling->emergency In case of exposure wash 4. Personal Decontamination - Wash hands thoroughly post_handling->wash disposal 5. Waste Disposal - Collect all contaminated materials - Dispose through licensed vendor wash->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.